molecular formula C23H19N3O2 B567748 (Rac)-Tivantinib

(Rac)-Tivantinib

Número de catálogo: B567748
Peso molecular: 369.4 g/mol
Clave InChI: UCEQXRCJXIVODC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Rac)-Tivantinib is a useful research compound. Its molecular formula is C23H19N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-4-(1H-indol-3-yl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c27-22-19(16-11-24-18-9-2-1-7-14(16)18)20(23(28)25-22)17-12-26-10-4-6-13-5-3-8-15(17)21(13)26/h1-3,5,7-9,11-12,19-20,24H,4,6,10H2,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEQXRCJXIVODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=CN3C1)C4C(C(=O)NC4=O)C5=CNC6=CC=CC=C65
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery and Synthesis of (Rac)-Tivantinib: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib, also known as ARQ 197, is a potent, orally bioavailable small molecule that has been extensively investigated as an anti-cancer agent. Initially identified as a highly selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has since been revealed to be more complex, involving the disruption of microtubule polymerization. This dual activity has positioned Tivantinib as a unique therapeutic candidate. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of (Rac)-Tivantinib, with a focus on the scientific data and experimental methodologies that have defined its profile.

Discovery of Tivantinib

Tivantinib was discovered by Arqule, Inc. through a cell-based screening campaign aimed at identifying novel pro-apoptotic agents.[1] It emerged from a library of heterocyclic compounds as a promising cytotoxic agent against a variety of human tumor cell lines.[1] Subsequent studies identified the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase as a primary target.[2] The c-MET pathway is a critical driver of cell proliferation, survival, invasion, and angiogenesis, and its dysregulation is implicated in a wide range of human cancers.[3][][5]

Mechanism of Action

Inhibition of c-MET

Tivantinib was initially characterized as a highly selective inhibitor of the c-MET receptor.[2] Unlike many kinase inhibitors that compete with ATP for binding to the active site, Tivantinib exhibits a non-ATP competitive mechanism of inhibition.[1] It preferentially binds to the inactive, dephosphorylated conformation of the c-MET kinase domain, locking it in a state that is unable to undergo autophosphorylation and subsequent activation.[1][6] This mode of inhibition is thought to contribute to its high selectivity for c-MET over other kinases.[1] The inhibition of c-MET by Tivantinib leads to the downregulation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, ultimately resulting in reduced cell growth and induction of apoptosis in c-MET-dependent tumor cells.[3][7]

Disruption of Microtubule Polymerization

Further investigations into the mechanism of action of Tivantinib revealed a second, distinct activity: the disruption of microtubule dynamics.[3][8][9] This activity was found to be independent of its c-MET inhibitory function and contributes significantly to its cytotoxic effects across a broad range of cancer cell lines, including those that are not dependent on c-MET signaling.[8][9][10] Tivantinib was shown to inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and subsequent apoptosis.[6][9] This dual mechanism of action, targeting both a specific signaling pathway and a fundamental cellular process, distinguishes Tivantinib from other targeted therapies.

Signaling Pathway of Tivantinib's Primary Target: c-MET

cMET_signaling c-MET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF c-MET c-MET HGF->c-MET Binds GRB2 GRB2 c-MET->GRB2 Recruits PI3K PI3K c-MET->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Invasion Invasion AKT->Invasion Survival Survival mTOR->Survival Tivantinib Tivantinib Tivantinib->c-MET Inhibits

Caption: The c-MET signaling cascade and the inhibitory action of Tivantinib.

Synthesis of this compound

While the precise, step-by-step synthesis of this compound as performed by its originators is not publicly detailed in peer-reviewed literature, the general synthetic approach can be inferred from patents and related chemical literature involving the synthesis of similar pyrroloquinoline and pyrrolidine-2,5-dione structures. The synthesis would logically proceed through the formation of the key pyrrolo[3,2,1-ij]quinoline core, followed by a reaction to introduce the indole moiety and construct the final succinimide ring.

A plausible, generalized synthetic route would involve:

  • Synthesis of the Pyrrolo[3,2,1-ij]quinoline Core: This tricyclic system can be prepared through various methods, often involving intramolecular cyclization reactions. One potential starting point is the reductive cyclization of a suitably substituted nitro-aromatic compound.

  • Functionalization and Coupling: The pyrroloquinoline core would then be functionalized to allow for coupling with an indole derivative. This could involve a condensation reaction to form an intermediate that can then undergo cyclization to form the pyrrolidine-2,5-dione ring.

  • Formation of the Pyrrolidine-2,5-dione Ring: The final ring is likely formed through a reaction that couples the pyrroloquinoline and indole moieties via a succinimide linker. This could be achieved through a multi-component reaction or a stepwise process involving the formation of an amide followed by intramolecular cyclization.

Due to the lack of a publicly available, detailed experimental protocol, a step-by-step guide with specific reagents, conditions, and yields cannot be provided at this time. Researchers interested in the synthesis of Tivantinib are encouraged to consult the patent literature for more detailed, albeit potentially less explicit, information.

Quantitative Data

The biological activity of Tivantinib has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Tivantinib

ParameterValueCell Line/Assay ConditionsReference
Ki (c-MET) 355 nMRecombinant human c-MET, cell-free assay[11]
IC50 (c-MET phosphorylation) 100 - 300 nMHT29, MKN-45, MDA-MB-231, NCI-H441 cells[11]
EC50 (Cell Proliferation) 60 - 600 nmol/LPanel of human tumor cell lines[1]

Table 2: Summary of Key Clinical Trial Results for Tivantinib

Trial IdentifierPhaseCancer TypeTreatment ArmComparator ArmPrimary EndpointResultReference
NCT01755767 (METIV-HCC) IIIHepatocellular Carcinoma (MET-high)TivantinibPlaceboOverall SurvivalDid not meet primary endpoint[6]
NCT00777309 IINon-Small Cell Lung CancerTivantinib + ErlotinibPlacebo + ErlotinibProgression-Free SurvivalNo significant difference[1]
Phase II (MiT Tumors) IIMITF-associated tumorsTivantinibSingle-armOverall Response RateModest antitumor activity[10]

Experimental Protocols

c-MET Kinase Assay (Cell-Free)

This protocol describes a general method for assessing the inhibitory activity of Tivantinib against recombinant c-MET kinase in a cell-free system.

  • Reagents and Materials:

    • Recombinant human c-MET kinase domain

    • Tivantinib (or other test compounds) dissolved in DMSO

    • ATP (adenosine triphosphate)

    • Poly(Glu, Tyr) 4:1 as a substrate

    • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)

    • [γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

    • 96-well assay plates

    • Phosphocellulose paper or other capture method for radiolabeled assays

  • Procedure:

    • Prepare a serial dilution of Tivantinib in DMSO.

    • In a 96-well plate, add the kinase assay buffer, the substrate, and the diluted Tivantinib.

    • Add the recombinant c-MET kinase to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP to each well.

    • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • For radioactive assays, spot a portion of the reaction mixture onto phosphocellulose paper.

    • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

    • Quantify the incorporated radioactivity using a scintillation counter.

    • For non-radioactive assays, follow the manufacturer's protocol for the specific detection system used.

    • Calculate the percentage of inhibition for each Tivantinib concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This protocol outlines a common method to evaluate the effect of Tivantinib on the proliferation of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HT29, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Tivantinib dissolved in DMSO

    • 96-well cell culture plates

    • Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo®)

    • Plate reader capable of measuring absorbance or luminescence

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare a serial dilution of Tivantinib in complete cell culture medium.

    • Remove the existing medium from the cells and add the medium containing the different concentrations of Tivantinib. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for color or signal development.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control for each Tivantinib concentration.

    • Determine the EC50 value by plotting the data on a dose-response curve.

Tivantinib Discovery and Development Workflow

The following diagram illustrates the logical progression of the discovery and development of Tivantinib.

Tivantinib_Workflow Tivantinib Discovery and Development Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Cell-based_Screening Cell-based Screening for Pro-apoptotic Agents Hit_Identification Hit Identification: Tivantinib (ARQ 197) Cell-based_Screening->Hit_Identification Target_Deconvolution Target Deconvolution Hit_Identification->Target_Deconvolution cMET_Identification Identification of c-MET as a Primary Target Target_Deconvolution->cMET_Identification In_Vitro_Studies In Vitro Characterization (Kinase Assays, Cell Proliferation) cMET_Identification->In_Vitro_Studies In_Vivo_Studies In Vivo Efficacy (Xenograft Models) In_Vitro_Studies->In_Vivo_Studies Mechanism_Elucidation Further Mechanism of Action Studies (Tubulin Disruption) In_Vivo_Studies->Mechanism_Elucidation Phase_I Phase I Trials (Safety and Tolerability) Mechanism_Elucidation->Phase_I Phase_II Phase II Trials (Efficacy in Specific Cancers) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy Confirmation) Phase_II->Phase_III Regulatory_Review Regulatory Review Phase_III->Regulatory_Review

Caption: A flowchart outlining the key stages in the discovery and development of Tivantinib.

Conclusion

Tivantinib represents a fascinating case study in drug discovery and development. Initially identified as a selective c-MET inhibitor with a unique non-ATP competitive mechanism, its biological activity was later found to be more complex, involving the disruption of microtubule dynamics. While it has shown promise in preclinical and early clinical studies, the results of later-phase trials have been mixed, highlighting the challenges of translating preclinical efficacy into clinical success. The dual mechanism of action of Tivantinib, however, continues to make it a subject of scientific interest and a potential starting point for the development of new anti-cancer therapeutics. This technical guide has provided a comprehensive overview of the key scientific and technical aspects of this compound's journey from discovery to clinical investigation.

References

(Rac)-Tivantinib: A Comprehensive Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib (ARQ 197) is a small molecule inhibitor that has undergone extensive investigation as an anti-cancer agent. Initially identified and developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. This technical guide provides an in-depth overview of the target identification and validation process for (Rac)-Tivantinib, detailing the pivotal experiments and data that have shaped our understanding of its biological activity. We present a narrative that transitions from its initial validation as a c-MET inhibitor to the compelling evidence that has redefined its primary mechanism of action as a microtubule depolymerizing agent. This guide includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

The c-MET proto-oncogene encodes a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways crucial for cell proliferation, survival, migration, and invasion.[1][2][3] Dysregulation of the HGF/c-MET axis is implicated in the pathogenesis and progression of numerous human cancers, making it an attractive target for therapeutic intervention.[4][5][6] Tivantinib emerged from this context as a promising, orally bioavailable small molecule inhibitor of c-MET.[1][7] However, the journey of Tivantinib through preclinical and clinical development has provided valuable lessons in the complexities of drug-target interactions and the importance of rigorous target validation. This guide will explore the initial hypothesis of c-MET as the primary target and the subsequent body of evidence that has led to the re-evaluation of its mechanism of action.

Initial Target Identification: c-MET Inhibition

Tivantinib was first characterized as a selective inhibitor of the c-MET receptor tyrosine kinase.[4] The initial evidence supporting this mechanism of action was derived from a series of biochemical and cell-based assays.

Biochemical Evidence

In cell-free enzymatic assays, Tivantinib was shown to be a non-ATP-competitive inhibitor of recombinant human c-MET.[5][8] Kinetic analyses determined its inhibitory constant (Ki) to be approximately 355 nM.[5][7][8][9] This selective inhibition was a key piece of early evidence for its mode of action.

Cellular Evidence

In various cancer cell lines with c-MET expression, Tivantinib demonstrated the ability to inhibit both constitutive and HGF-induced c-MET phosphorylation at concentrations between 100 to 300 nM.[7] Furthermore, in xenograft models of human cancers with c-MET-driven growth, oral administration of Tivantinib led to a significant reduction in tumor growth, which correlated with the inhibition of c-MET phosphorylation in the tumor tissue.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for Tivantinib's activity against its proposed targets and its effects on cancer cells.

Table 1: Biochemical and Cellular Activity of Tivantinib against c-MET

ParameterValueAssay TypeReference(s)
Ki (c-MET) ~355 nMCell-free enzymatic assay[5][7][8]
IC50 (c-MET Phosphorylation) 100 - 300 nMCell-based assay (various cell lines)[7]

Table 2: Anti-proliferative Activity of Tivantinib in Cancer Cell Lines

Cell LineCancer Typec-MET StatusIC50Reference(s)
EBC1 Non-Small Cell Lung CancerAddictedNot specified, but sensitive[4]
MKN45 Gastric CarcinomaAddictedNot specified, but sensitive[4]
A549 Non-Small Cell Lung CancerNon-AddictedNot specified, but sensitive[4]
NCI-H460 Non-Small Cell Lung CancerNon-AddictedNot specified, but sensitive[4]
IMR-32 NeuroblastomaNot specified1.19 µM[10]
SK-N-AS NeuroblastomaNot specified7.32 µM[10]

Table 3: Clinical Trial Dosages and Outcomes

Trial PhaseDosageCancer TypeKey FindingReference(s)
Phase I 360 mg BIDSolid TumorsWell tolerated[5][11]
Phase II 240 mg BID / 360 mg BIDHepatocellular Carcinoma (HCC)Improved overall survival in MET-high patients[12][13]
Phase III 240 mg BIDHepatocellular Carcinoma (HCC)Failed to meet primary endpoint of prolonging overall survival[6]

Target Validation and Re-evaluation

Despite the initial promising data, further investigations into the mechanism of Tivantinib's anti-tumor activity revealed inconsistencies with a sole c-MET inhibitory model.

Evidence for a c-MET-Independent Mechanism

A critical observation was that Tivantinib inhibited the proliferation of cancer cell lines with similar potency, regardless of their dependence on c-MET signaling.[4][14][15][16][17] This suggested that Tivantinib's cytotoxic effects were not exclusively mediated through c-MET inhibition. Further studies demonstrated that in several cell lines, Tivantinib did not effectively inhibit c-MET phosphorylation or its downstream signaling pathways, such as AKT and ERK.[4][16]

A key differentiator emerged from cell cycle analysis. While established c-MET inhibitors like crizotinib and PHA-665752 induced a G0/G1 cell cycle arrest, Tivantinib treatment led to a G2/M arrest, a hallmark of drugs that interfere with microtubule function.[4][14][17][18]

Identification of Microtubules as a Primary Target

The observation of G2/M arrest prompted further investigation into Tivantinib's effects on the cytoskeleton. Immunofluorescence staining of α-tubulin in cells treated with Tivantinib revealed a significant disruption of the microtubule network, similar to the effects of known microtubule depolymerizing agents like vincristine.[14][19]

In vitro tubulin polymerization assays confirmed that Tivantinib directly inhibits the assembly of microtubules.[14][19] Competition assays further elucidated the binding mechanism, showing that Tivantinib competitively inhibits the binding of colchicine to tubulin, indicating that it interacts with the colchicine-binding site.[20] This direct interaction with tubulin and subsequent disruption of microtubule dynamics is now considered the primary mechanism for Tivantinib's cytotoxic activity.[14][18][21]

Signaling Pathways and Mechanisms of Action

The dual activities of Tivantinib, though now understood to be dominated by its effects on microtubules, can be visualized through the following signaling pathway diagrams.

cMET_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMET c-MET Receptor RAS RAS cMET->RAS Activates PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates HGF HGF HGF->cMET Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival Invasion Invasion ERK->Invasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival STAT3->Proliferation STAT3->Survival Tivantinib_cMET Tivantinib (Initial Hypothesis) Tivantinib_cMET->cMET Inhibits

Caption: The c-MET signaling pathway and the initially hypothesized inhibitory action of Tivantinib.

Microtubule_Depolymerization cluster_cell_cycle Cell Cycle cluster_microtubule_dynamics Microtubule Dynamics G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Apoptosis Apoptosis M->Apoptosis Leads to Mitotic Catastrophe Tubulin α/β-Tubulin Dimers Microtubule Polymerized Microtubule Tubulin->Microtubule Polymerization Microtubule->M Forms Mitotic Spindle Microtubule->Tubulin Depolymerization Tivantinib Tivantinib Tivantinib->M Disrupts Mitotic Spindle Tivantinib->Tubulin Binds to Colchicine Site Tivantinib->Microtubule Inhibits Polymerization G2M_Arrest G2/M Arrest Tivantinib->G2M_Arrest Induces

Caption: Mechanism of Tivantinib-induced microtubule depolymerization and G2/M cell cycle arrest.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the target identification and validation of Tivantinib.

Cell-Free c-MET Kinase Assay

Objective: To determine the direct inhibitory effect of Tivantinib on c-MET kinase activity.

Materials:

  • Recombinant human c-MET enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Tivantinib stock solution (in DMSO)

  • 96-well filter plates

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Tivantinib in kinase reaction buffer.

  • In a 96-well plate, add 10 µL of each Tivantinib dilution or DMSO (vehicle control).

  • Add 20 µL of a solution containing the recombinant c-MET enzyme and the peptide substrate to each well.

  • Pre-incubate for 10 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³²P]ATP and non-labeled ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction by adding 50 µL of 0.5% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each Tivantinib concentration and determine the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the ATP concentration and Km are known.

Western Blot for c-MET Phosphorylation

Objective: To assess the effect of Tivantinib on c-MET phosphorylation in intact cells.

Materials:

  • Cancer cell line of interest (e.g., MKN-45, H441)

  • Cell culture medium and supplements

  • Tivantinib

  • Hepatocyte Growth Factor (HGF), if stimulating

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-MET (Tyr1234/1235), anti-total-MET

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Starve cells in serum-free medium for 12-24 hours.

  • Pre-treat cells with various concentrations of Tivantinib or DMSO for 2 hours.

  • For HGF-induced phosphorylation, stimulate cells with HGF (e.g., 50 ng/mL) for 15 minutes. For constitutive phosphorylation, omit this step.

  • Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • Denature protein lysates by boiling with Laemmli sample buffer.

  • Separate 20-30 µg of protein per lane by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibody (e.g., anti-phospho-MET) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-MET antibody as a loading control.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Tivantinib on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Tivantinib

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Tivantinib or DMSO for 24-48 hours.

  • Harvest cells, including both adherent and floating populations, by trypsinization and centrifugation.

  • Wash the cell pellet with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vitro Tubulin Polymerization Assay

Objective: To measure the direct effect of Tivantinib on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (>99% pure)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP

  • Tivantinib, Paclitaxel (positive control for polymerization), Vincristine (positive control for depolymerization)

  • Fluorescence spectrophotometer

  • Fluorescent reporter for polymerization (optional)

Procedure:

  • Resuspend purified tubulin in ice-cold polymerization buffer.

  • Prepare a reaction mixture containing tubulin, GTP, and either Tivantinib, a control compound, or DMSO. Keep the mixture on ice.

  • Transfer the reaction mixture to a pre-warmed 96-well plate.

  • Place the plate in a fluorescence spectrophotometer or a plate reader capable of kinetic reads, set to 37°C.

  • Initiate polymerization by raising the temperature to 37°C.

  • Monitor the change in absorbance or fluorescence over time (typically at 340 nm for light scatter). An increase in signal indicates tubulin polymerization.

  • Plot the signal versus time to generate polymerization curves and compare the effect of Tivantinib to the controls.

Logical Workflow for Target Identification and Validation

The journey of Tivantinib from a c-MET inhibitor to a microtubule-targeting agent exemplifies a common workflow in drug discovery, where initial hypotheses are challenged by new data.

Target_Validation_Workflow cluster_initial_phase Phase 1: Initial Target Identification cluster_re_evaluation_phase Phase 2: Target Re-evaluation hypothesis_node hypothesis_node evidence_node evidence_node conclusion_node conclusion_node contradiction_node contradiction_node Hypothesis1 Hypothesis: Tivantinib is a c-MET inhibitor BiochemAssay Biochemical Assays (Ki = 355 nM) Hypothesis1->BiochemAssay CellularAssay1 Cellular Assays (Inhibits p-MET) Hypothesis1->CellularAssay1 Xenograft1 Xenograft Models (Anti-tumor effect in c-MET dependent tumors) Hypothesis1->Xenograft1 Conclusion1 Conclusion: Tivantinib is a selective c-MET inhibitor BiochemAssay->Conclusion1 CellularAssay1->Conclusion1 Xenograft1->Conclusion1 Contradiction1 Contradictory Evidence: Activity in c-MET independent cells Conclusion1->Contradiction1 Clinical & Preclinical Observations Contradiction2 Contradictory Evidence: Induces G2/M arrest, not G0/G1 Conclusion1->Contradiction2 Clinical & Preclinical Observations Hypothesis2 New Hypothesis: Tivantinib has an alternative mechanism of action Contradiction1->Hypothesis2 Contradiction2->Hypothesis2 TubulinAssay Tubulin Polymerization Assay (Direct Inhibition) Hypothesis2->TubulinAssay Immunofluorescence Immunofluorescence (Microtubule Disruption) Hypothesis2->Immunofluorescence Conclusion2 Conclusion: Tivantinib is a microtubule depolymerizing agent TubulinAssay->Conclusion2 Immunofluorescence->Conclusion2

Caption: Logical workflow of Tivantinib's target identification, from initial hypothesis to revised mechanism.

Conclusion

The story of this compound serves as a critical case study in the field of drug development. While initially validated as a c-MET inhibitor based on robust biochemical and early cellular data, a deeper interrogation of its cellular effects uncovered a different primary mechanism of action: the disruption of microtubule dynamics. This re-evaluation was driven by observations of c-MET-independent cytotoxicity and a G2/M cell cycle arrest, which are inconsistent with selective c-MET inhibition. The direct binding of Tivantinib to tubulin and its inhibition of microtubule polymerization now provide a more complete explanation for its potent anti-proliferative effects.

This technical guide highlights the necessity of a multi-faceted approach to target validation, extending beyond initial biochemical screens to include comprehensive cellular and in vivo characterization. The failure of Tivantinib in late-stage clinical trials for MET-high patient populations underscores the importance of correctly identifying the true therapeutic target to enable appropriate patient selection and biomarker strategies.[6][15] The insights gained from the study of Tivantinib continue to inform and refine the process of drug target identification and validation.

References

(Rac)-Tivantinib as a c-MET Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tivantinib, also known as ARQ 197, is an orally bioavailable small molecule that has been extensively investigated as a selective inhibitor of the c-MET receptor tyrosine kinase.[1] The c-MET pathway, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, invasion, and metastasis, making it a significant target in oncology.[2] Tivantinib's unique, non-ATP-competitive mechanism of action distinguishes it from many other kinase inhibitors.[3] However, emerging evidence has revealed a more complex pharmacological profile, with significant activity related to microtubule disruption, independent of its c-MET inhibitory function.[4][5][6] This guide provides an in-depth technical overview of (Rac)-Tivantinib, summarizing its mechanism of action, quantitative preclinical and clinical data, and detailed experimental protocols relevant to its study.

Mechanism of Action

c-MET Inhibition

Tivantinib was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor.[3] It binds to the inactive, dephosphorylated conformation of the c-MET kinase domain, stabilizing it and thereby preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[7][8] The calculated inhibitory constant (Ki) for Tivantinib against c-MET is approximately 355 nM.[3][9][10] By blocking the HGF/c-MET axis, Tivantinib was designed to inhibit key cellular processes implicated in cancer progression, including cell growth, migration, and invasion.[5][7]

Off-Target Effects: Tubulin Polymerization Inhibition

Contrary to its initial understanding as a highly selective c-MET inhibitor, subsequent research has demonstrated that Tivantinib's cytotoxic effects are often independent of c-MET signaling.[6][11] Tivantinib has been shown to act as a microtubule-disrupting agent, inhibiting tubulin polymerization.[4][5][6] This activity leads to a G2/M cell cycle arrest and induction of apoptosis, a mechanism distinct from its c-MET inhibitory function.[4][5] In some studies, Tivantinib's anti-proliferative activity was observed in both c-MET dependent and independent cancer cell lines, suggesting that its effects on microtubules are a significant contributor to its overall anti-tumor activity.[4][6]

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling. Key pathways activated include the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.

cMET_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_inhibitor Inhibitor Action c-MET c-MET GRB2 GRB2 c-MET->GRB2 Phosphorylation PI3K PI3K c-MET->PI3K Phosphorylation STAT3 STAT3 c-MET->STAT3 Phosphorylation HGF HGF HGF->c-MET Binding & Dimerization SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Invasion_Migration Invasion_Migration STAT3->Invasion_Migration Transcription Tivantinib Tivantinib Tivantinib->c-MET Inhibition (Non-ATP Competitive)

Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.

Quantitative Data

Preclinical Data

The preclinical activity of Tivantinib has been evaluated in various cancer cell lines. The following tables summarize key in vitro efficacy data.

Table 1: In Vitro c-MET Kinase Inhibition

ParameterValueReference(s)
Ki (c-MET)355 nM[3][9][10]

Table 2: IC50 Values for Cell Proliferation in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference(s)
A549Non-Small Cell Lung Cancer0.38[12]
DBTRG-05MGGlioblastoma0.45[12]
NCI-H441Non-Small Cell Lung Cancer0.29[12]
HT29Colon Cancer~0.1-0.3 (for c-MET phosphorylation)[13]
MKN-45Gastric Cancer~0.1-0.3 (for c-MET phosphorylation)[13]
MDA-MB-231Breast Cancer~0.1-0.3 (for c-MET phosphorylation)[13]
Clinical Pharmacokinetic Data

Pharmacokinetic parameters of Tivantinib have been assessed in several clinical trials. The data presented here are from a study in patients with advanced solid tumors.

Table 3: Pharmacokinetic Parameters of Tivantinib

DoseCmax (µg/mL)Tmax (h)AUC0-8h (µg·h/mL)Reference(s)
240 mg1.373.16.88[12]
360 mg BIDVaries by CYP2C19 metabolizer status~3Varies[14][15]

Note: Tivantinib is primarily metabolized by CYP2C19, and to a lesser extent by CYP3A4. Its pharmacokinetics can vary based on the patient's CYP2C19 genotype.[15]

Experimental Protocols

c-MET Kinase Inhibition Assay (Radiometric Filter-Binding Assay)

This protocol outlines a method to determine the in vitro inhibitory activity of Tivantinib against recombinant c-MET kinase.

Objective: To quantify the IC50 value of Tivantinib for c-MET kinase activity.

Materials:

  • Recombinant human c-MET kinase domain

  • Tivantinib

  • Poly(Glu, Tyr) 4:1 substrate

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • P30 filtermats

  • 10% Phosphoric acid

  • Scintillation counter

Protocol:

  • Prepare serial dilutions of Tivantinib in DMSO, then dilute further in kinase reaction buffer.

  • In a 96-well plate, add 20 µL of recombinant c-MET kinase to each well.

  • Add 20 µL of the diluted Tivantinib or vehicle (DMSO) control to the respective wells and pre-incubate for 30 minutes at room temperature.

  • Initiate the kinase reaction by adding 20 µL of a solution containing the poly(Glu, Tyr) substrate and ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP).

  • Incubate the reaction for a defined period (e.g., 10-60 minutes) at 30°C.

  • Stop the reaction by adding 10% phosphoric acid.

  • Spot 10 µL aliquots of the reaction mixture onto P30 filtermats.

  • Wash the filtermats extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Allow the filtermats to dry.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow Start Start Prepare Tivantinib dilutions Prepare Tivantinib dilutions Start->Prepare Tivantinib dilutions Add c-MET kinase to plate Add c-MET kinase to plate Prepare Tivantinib dilutions->Add c-MET kinase to plate Pre-incubate with Tivantinib Pre-incubate with Tivantinib Add c-MET kinase to plate->Pre-incubate with Tivantinib Initiate reaction with Substrate & [γ-P]ATP Initiate reaction with Substrate & [γ-P]ATP Pre-incubate with Tivantinib->Initiate reaction with Substrate & [γ-P]ATP Incubate at 30°C Incubate at 30°C Initiate reaction with Substrate & [γ-P]ATP->Incubate at 30°C Stop reaction Stop reaction Incubate at 30°C->Stop reaction Spot on filtermat Spot on filtermat Stop reaction->Spot on filtermat Wash filtermat Wash filtermat Spot on filtermat->Wash filtermat Measure radioactivity Measure radioactivity Wash filtermat->Measure radioactivity Calculate IC50 Calculate IC50 Measure radioactivity->Calculate IC50

Caption: Workflow for a radiometric c-MET kinase inhibition assay.

Cell Viability Assay (MTS Assay)

This protocol describes a colorimetric assay to assess the effect of Tivantinib on the viability and proliferation of cancer cell lines.

Objective: To determine the IC50 of Tivantinib on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tivantinib

  • MTS reagent (containing PES)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium.

  • Allow cells to adhere and recover for 6-24 hours.

  • Prepare serial dilutions of Tivantinib in complete medium and add them to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired exposure period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C, until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each Tivantinib concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[16][17]

MTS_Assay_Workflow Start Start Seed cells in 96-well plate Seed cells in 96-well plate Start->Seed cells in 96-well plate Incubate (6-24h) Incubate (6-24h) Seed cells in 96-well plate->Incubate (6-24h) Treat with Tivantinib dilutions Treat with Tivantinib dilutions Incubate (6-24h)->Treat with Tivantinib dilutions Incubate (e.g., 72h) Incubate (e.g., 72h) Treat with Tivantinib dilutions->Incubate (e.g., 72h) Add MTS reagent Add MTS reagent Incubate (e.g., 72h)->Add MTS reagent Incubate (1-4h) Incubate (1-4h) Add MTS reagent->Incubate (1-4h) Measure absorbance at 490nm Measure absorbance at 490nm Incubate (1-4h)->Measure absorbance at 490nm Calculate IC50 Calculate IC50 Measure absorbance at 490nm->Calculate IC50

Caption: Workflow for a cell viability MTS assay.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Tivantinib in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of Tivantinib.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cancer cell line of interest (e.g., MHCC97L for hepatocellular carcinoma)

  • Matrigel (optional)

  • Tivantinib formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Protocol:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, potentially mixed 1:1 with Matrigel) into the flank of each mouse.

  • Monitor the mice for tumor formation.

  • Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

  • Administer Tivantinib (e.g., 100-200 mg/kg) or vehicle control daily via oral gavage.

  • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = (length x width²)/2).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue treatment for a predetermined period (e.g., 15-21 days).

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for p-MET, tubulin).

  • Calculate the tumor growth inhibition (TGI) for the Tivantinib-treated group compared to the vehicle control group.[18]

Conclusion

This compound is a fascinating small molecule with a dual mechanism of action, targeting both the c-MET receptor tyrosine kinase and microtubule dynamics. While its development as a selective c-MET inhibitor has been challenged by clinical trial outcomes and the discovery of its potent anti-mitotic effects, it remains a valuable tool for cancer research. The data and protocols presented in this guide offer a comprehensive technical resource for scientists and researchers investigating the c-MET signaling pathway, microtubule-targeting agents, and the complex pharmacology of Tivantinib itself. Understanding its dual mechanism is critical for interpreting experimental results and exploring its potential in specific, well-defined cancer contexts.

References

(Rac)-Tivantinib in Hepatocellular Carcinoma: A Technical Guide to a Dual-Mechanism Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivantinib (formerly ARQ 197) is a small molecule inhibitor that was extensively investigated as a second-line therapy for advanced hepatocellular carcinoma (HCC), particularly in patients with high expression of the c-MET receptor. Initially developed as a selective, non-ATP competitive c-MET inhibitor, its journey through clinical trials revealed a more complex mechanism of action and ultimately led to disappointing results in Phase III studies. This technical guide provides an in-depth overview of the research on Tivantinib in HCC, detailing its dual mechanism of action, summarizing key preclinical and clinical data, and outlining the methodologies of pivotal experiments.

Introduction: The Rationale for Targeting c-MET in HCC

Hepatocellular carcinoma is a leading cause of cancer-related death worldwide, with limited therapeutic options for advanced disease. The c-MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in the pathogenesis of HCC. The HGF/c-MET signaling pathway is frequently dysregulated in HCC, leading to increased cell growth, invasion, angiogenesis, and resistance to apoptosis.[1] Tumors with high c-MET expression are often associated with a more aggressive phenotype and a poor prognosis.[2] This strong biological rationale positioned c-MET as a promising therapeutic target, leading to the development of inhibitors like Tivantinib.[1]

The Dual Mechanism of Action of Tivantinib

Tivantinib was initially characterized as a highly selective c-MET inhibitor.[2] However, subsequent research revealed that its anti-tumor effects are not solely dependent on c-MET inhibition. A significant component of its cytotoxicity is attributed to its ability to disrupt microtubule dynamics.

c-MET Inhibition

Tivantinib was designed to bind to the inactive, unphosphorylated form of the c-MET kinase, locking it in an inactive state and thereby preventing the downstream signaling cascades that promote tumor growth and survival.[3] The binding of HGF to c-MET triggers the activation of several key pathways, including RAS/MAPK, PI3K/AKT, and STAT3, which are central to cancer cell proliferation and survival.[4]

cMET_Pathway cluster_membrane Cell Membrane c-MET c-MET Receptor PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS STAT3 STAT3 c-MET->STAT3 HGF HGF Ligand HGF->c-MET Binds Tivantinib Tivantinib (c-MET Inhibition) Tivantinib->c-MET Inhibits AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion STAT3->Invasion

Microtubule Disruption

A pivotal discovery in Tivantinib research was its ability to induce cytotoxic effects in cancer cells independent of their c-MET status.[5] Tivantinib was found to directly interact with tubulin, inhibiting its polymerization and leading to the disruption of microtubule dynamics.[6][7] This mechanism is similar to that of other microtubule-targeting agents like vinca alkaloids. The disruption of microtubules leads to a G2/M cell-cycle arrest and ultimately induces apoptosis.[8] This dual mechanism suggests that while c-MET expression may be a biomarker of response, the drug's efficacy is likely a combination of both on-target (c-MET) and off-target (microtubule) effects.[9]

Tivantinib_Mechanisms cluster_met c-MET Inhibition cluster_tubulin Microtubule Disruption Tivantinib Tivantinib cMET c-MET Receptor Tivantinib->cMET Tubulin Tubulin Tivantinib->Tubulin Downstream_MET Inhibition of PI3K/AKT, RAS/MAPK cMET->Downstream_MET Apoptosis Apoptosis Downstream_MET->Apoptosis Depolymerization Inhibition of Polymerization Tubulin->Depolymerization G2M_Arrest G2/M Cell Cycle Arrest Depolymerization->G2M_Arrest G2M_Arrest->Apoptosis

Preclinical Data

In Vitro Studies

Tivantinib has demonstrated potent anti-proliferative activity across a range of HCC cell lines, with IC50 values in the nanomolar to low micromolar range. Notably, its efficacy does not always correlate with the level of c-MET expression, supporting the dual mechanism of action.

Cell LineIC50 (nM)c-MET StatusReference
Huh79.9High[1][8]
HepG2-High[8]
Hep3B448Low[1][8]
MHCC97L--[7]
SNU-449---
SNU-387---

Note: Specific IC50 values for all cell lines were not consistently available across all cited preclinical studies.

In Vivo Xenograft Studies

In animal models, orally administered Tivantinib has shown significant anti-tumor activity. In a xenograft model using MHCC97L cells, Tivantinib treatment at 100 mg/kg and 200 mg/kg for 15 days resulted in tumor growth inhibition rates of 30.9% and 64.6%, respectively.[7] These studies also confirmed the drug's effects on proliferation and apoptosis within the tumors.[7] Another study showed that a 200 mg/kg oral dose of Tivantinib significantly reduced levels of phosphorylated MET in xenograft tumors and decreased tumor volumes.[9]

Clinical Trials in Hepatocellular Carcinoma

The clinical development of Tivantinib in HCC was marked by promising early-phase results, which unfortunately did not translate into success in larger, confirmatory trials.

Phase II Randomized Controlled Trial (NCT00988741)

This multicenter, randomized, double-blind, placebo-controlled Phase II study was a landmark trial for Tivantinib. It enrolled patients with advanced HCC who had progressed on or were intolerant to first-line systemic therapy. The study showed a statistically significant improvement in the primary endpoint of time to progression (TTP) for patients receiving Tivantinib compared to placebo.[10]

Crucially, a subgroup analysis revealed that the benefit was most pronounced in patients with MET-high tumors (defined as ≥50% of tumor cells with moderate or strong MET staining). In this subgroup, Tivantinib significantly improved both TTP and overall survival (OS).[10]

EndpointTivantinib (MET-High)Placebo (MET-High)Hazard Ratio (95% CI)p-value
Median TTP2.7 months1.4 months0.43 (0.19-0.97)0.03
Median OS7.2 months3.8 months0.38 (0.18-0.81)0.01

These encouraging results provided a strong rationale for progressing to Phase III trials focusing on the MET-high patient population.

Phase III METIV-HCC Trial (NCT01755767)

The METIV-HCC study was a global, randomized, double-blind, placebo-controlled Phase III trial designed to confirm the findings of the Phase II study in a larger population of patients with MET-high advanced HCC who had progressed after sorafenib treatment. Patients were randomized 2:1 to receive Tivantinib (120 mg twice daily) or placebo.

Despite the promising Phase II data, the METIV-HCC trial failed to meet its primary endpoint of improving overall survival.

EndpointTivantinibPlaceboHazard Ratio (95% CI)p-value
Median OS8.4 months9.1 months0.97 (0.75–1.25)0.81
Median PFS2.1 months2.0 months0.96 (0.75-1.22)0.72

The most common grade 3 or worse adverse events with Tivantinib were ascites, anemia, abdominal pain, and neutropenia.

METIV_HCC_Workflow Patient_Pool Advanced HCC Patients (Post-Sorafenib) Screening Tumor Biopsy & IHC for MET Expression Patient_Pool->Screening MET_High MET-High Population Screening->MET_High Randomization Randomization (2:1) MET_High->Randomization Tivantinib_Arm Tivantinib (120 mg BID) Randomization->Tivantinib_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_Up Follow-up until Progression or Toxicity Tivantinib_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Primary Endpoint: Overall Survival (OS) Follow_Up->Primary_Endpoint

Phase III JET-HCC Trial

Conducted in parallel with the METIV-HCC study, the JET-HCC trial was a randomized, double-blind, placebo-controlled Phase III study that evaluated Tivantinib in Japanese patients with MET-high HCC. This trial also failed to meet its primary endpoint of progression-free survival (PFS).

Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of Tivantinib.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Plating: HCC cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of Tivantinib or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT reagent (typically 0.5 mg/mL) is added to each well, and the plate is incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is then determined.

Western Blot Analysis for c-MET Phosphorylation

Western blotting is used to detect the levels of total and phosphorylated c-MET, providing a direct measure of the drug's on-target activity.

  • Cell Lysis: HCC cells, treated with or without Tivantinib and stimulated with HGF, are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated c-MET (p-MET) and total c-MET overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) is also used to confirm equal loading.

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and detected by an imaging system. The intensity of the bands corresponding to p-MET and total c-MET are quantified.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of Tivantinib in a living organism.

  • Cell Implantation: Immunocompromised mice (e.g., nude or NOD/SCID) are subcutaneously injected with a suspension of human HCC cells (e.g., MHCC97L).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives Tivantinib orally at specified doses (e.g., 100 or 200 mg/kg/day), while the control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Mouse body weight is also monitored as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated.

  • Immunohistochemistry (IHC): Excised tumors can be fixed, paraffin-embedded, and sectioned for IHC analysis to assess biomarkers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines HCC Cell Lines MTT_Assay Cell Viability (MTT) Cell_Lines->MTT_Assay Western_Blot Target Engagement (Western Blot for p-MET) Cell_Lines->Western_Blot Xenograft Establish Xenograft (HCC cells in mice) MTT_Assay->Xenograft Promising results lead to endpoint_invitro Determine IC50 & Confirm Target Inhibition MTT_Assay->endpoint_invitro Western_Blot->Xenograft in vivo studies Western_Blot->endpoint_invitro Treatment Tivantinib vs. Vehicle (Oral Administration) Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement IHC Biomarker Analysis (IHC) (Ki-67, TUNEL) Tumor_Measurement->IHC endpoint_invivo Assess Tumor Growth Inhibition IHC->endpoint_invivo

Conclusion and Future Perspectives

The story of Tivantinib in hepatocellular carcinoma research is a cautionary tale in oncology drug development. Despite a strong biological rationale, promising Phase II results in a biomarker-selected population, and a fascinating dual mechanism of action, Tivantinib failed to demonstrate a survival benefit in Phase III trials. The reasons for this failure are likely multifactorial and may include the complex biology of HCC, the imperfect nature of c-MET as a predictive biomarker, and the contribution of the drug's microtubule-inhibiting activity, which may have introduced toxicities that confounded its efficacy.

The comprehensive data gathered from the Tivantinib program, however, provides invaluable lessons for the field. It underscores the importance of rigorously validating biomarkers and understanding the full mechanistic profile of a drug, including its off-target effects. While the journey of Tivantinib in HCC has concluded, the research it spurred has deepened our understanding of c-MET signaling and the challenges of targeted therapy in this complex disease, paving the way for future drug development endeavors.

References

(Rac)-Tivantinib in Non-Small Cell Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tivantinib (ARQ 197) is an orally administered, small-molecule agent investigated for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has been a subject of evolving research.[1][2] The c-MET pathway, when aberrantly activated, plays a significant role in tumor cell growth, survival, invasion, and metastasis.[1] Dysregulation of c-MET signaling is also implicated in acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[3][4] This guide provides a detailed overview of the key studies, clinical data, and experimental methodologies related to tivantinib's development for NSCLC.

Mechanism of Action

Tivantinib's mechanism of action is multifaceted and has been debated. While initially characterized as a c-MET inhibitor, subsequent evidence suggests its cytotoxic effects may be independent of MET signaling and are instead linked to microtubule disruption.

  • c-MET Inhibition : Tivantinib was designed to bind to the inactive conformation of the c-MET receptor, thereby inhibiting its constitutive and hepatocyte growth factor (HGF)-induced autophosphorylation.[5][6] This action was expected to block downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and invasion.[6] Tivantinib has a reported inhibitory constant (Ki) of approximately 355 nM for c-MET in cell-free assays.[6]

  • Microtubule Disruption : Contradictory findings have emerged from later studies. Research has shown that tivantinib's anti-proliferative activity is potent against both MET-dependent and MET-independent cancer cell lines.[7][8] Unlike established MET TKIs such as crizotinib and PHA-665752, which typically induce G0/G1 cell cycle arrest, tivantinib induces a G2/M phase arrest.[7][8] This effect is characteristic of microtubule-destabilizing agents.[8] Further investigation revealed that tivantinib disrupts mitotic spindle formation, a mechanism consistent with microtubule depolymerization.[7]

cluster_met Proposed c-MET Inhibition cluster_microtubule Proposed Microtubule Disruption Tiv1 Tivantinib cMET c-MET Receptor Tiv1->cMET Inhibits Downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) cMET->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Tiv2 Tivantinib Microtubules Microtubules Tiv2->Microtubules Disrupts G2M G2/M Arrest Tiv2->G2M Induces Spindle Mitotic Spindle Formation Microtubules->Spindle Required for Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Leads to

Caption: Tivantinib's proposed dual mechanisms of action.

Signaling Pathways

The primary intended target of tivantinib was the HGF/c-MET signaling axis. Activation of c-MET by its ligand, HGF, leads to the recruitment of adaptor proteins like GRB2, which in turn activate key downstream pathways crucial for oncogenesis.

HGF_cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds & Activates GRB2_SOS GRB2/SOS cMET->GRB2_SOS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Tivantinib Tivantinib Tivantinib->cMET Inhibits

Caption: The HGF/c-MET signaling pathway targeted by tivantinib.

Clinical Studies in NSCLC

Tivantinib has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with other agents, most notably the EGFR inhibitor erlotinib.

Phase I Studies Early Phase I trials established the safety profile and recommended Phase II dose of tivantinib. As a monotherapy in patients with advanced solid tumors, including NSCLC, tivantinib showed modest activity, with some patients achieving stable disease.[9] When combined with erlotinib, six of eight NSCLC patients achieved stable disease.[5][10] The recommended dose for the combination was determined to be tivantinib 360 mg twice daily with erlotinib 150 mg daily.[5]

Phase II Study (Tivantinib + Erlotinib) A randomized Phase II study compared tivantinib plus erlotinib (E+T) against placebo plus erlotinib (E+P) in 167 previously treated, EGFR TKI-naïve patients with advanced NSCLC.[5] The primary endpoint, median progression-free survival (PFS), was 3.8 months in the E+T group versus 2.3 months in the E+P group, though this difference was not statistically significant in the overall population (HR 0.81, p=0.24).[5]

Phase III Study (MARQUEE Trial - NCT01244191) The MARQUEE trial was a large, randomized, double-blind Phase III study designed to confirm the efficacy of tivantinib in combination with erlotinib.[11] The study enrolled 1,048 patients with previously treated, advanced non-squamous NSCLC.[11] The trial was ultimately discontinued for futility at a pre-planned interim analysis because the combination did not improve the primary endpoint of overall survival (OS).[11][12]

Quantitative Data from Key Clinical Trials

Table 1: Efficacy of Tivantinib in Combination with Erlotinib in NSCLC

Trial Treatment Arm N Median PFS (months) PFS Hazard Ratio (95% CI) Median OS (months) OS Hazard Ratio (95% CI)
Phase II [5] Tivantinib + Erlotinib 84 3.8 0.81 (0.57–1.16) - -
Placebo + Erlotinib 83 2.3 -
Phase III (MARQUEE) [11] Tivantinib + Erlotinib 524 3.6 0.74 (0.62–0.89) 8.5 0.98 (0.84–1.15)

| | Placebo + Erlotinib | 524 | 1.9 | | 7.8 | |

A meta-analysis of three trials confirmed that while the combination of tivantinib and erlotinib significantly prolonged PFS (HR, 0.75), it did not result in a significant improvement in OS (HR, 0.95).[13]

Table 2: Common Grade ≥3 Adverse Events (MARQUEE Trial)

Adverse Event Tivantinib + Erlotinib (%) Placebo + Erlotinib (%) Relative Risk (RR)[13]
Neutropenia 8.5% 0.8% 5.31
Anemia - - 2.15
Asthenia / Fatigue 43.5% (all grades) 38.1% (all grades) -
Diarrhea 34.6% (all grades) 41.0% (all grades) -
Rash 33.1% (all grades) 37.3% (all grades) -

Data from the MARQUEE trial publication[11] and a meta-analysis.[13]

Experimental Protocols

Protocol: Phase III MARQUEE Study (NCT01244191)
  • Official Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of ARQ197 Plus Erlotinib Versus Placebo Plus Erlotinib in Previously Treated Subjects With Locally Advanced or Metastatic, Non-Squamous, Non-Small-Cell Lung Cancer (NSCLC).[12]

  • Study Design: The study was a multinational, randomized, double-blind, placebo-controlled Phase III trial.[11] Patients were randomly assigned in a 1:1 ratio to receive either tivantinib plus erlotinib or placebo plus erlotinib.[11]

  • Patient Population: Eligible patients had locally advanced or metastatic (Stage IIIB/IV) non-squamous NSCLC and had experienced disease progression after one or two prior lines of systemic anti-cancer therapy, one of which had to be a platinum-doublet regimen.[11][12] Patients with prior exposure to EGFR inhibitors were excluded.[12]

  • Dosing Regimen:

    • Experimental Arm: Oral tivantinib 360 mg twice daily + oral erlotinib 150 mg once daily.[11]

    • Control Arm: Placebo twice daily + oral erlotinib 150 mg once daily.[11]

    • Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[11]

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS).[11]

    • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[11]

    • Exploratory Endpoints: Analysis of outcomes in molecular subgroups based on MET expression, MET gene amplification, and EGFR/KRAS mutation status.[11]

G Screen Patient Screening (Non-Squamous NSCLC, 1-2 Prior Therapies) Random Randomization (1:1) Screen->Random ArmA Arm A: Tivantinib (360mg BID) + Erlotinib (150mg QD) Random->ArmA ArmB Arm B: Placebo + Erlotinib (150mg QD) Random->ArmB Assess Tumor Assessment (RECIST 1.1) ArmA->Assess ArmB->Assess Follow Follow-up for Survival Assess->Follow Until Progression PFS Secondary Endpoint: PFS Assess->PFS OS Primary Endpoint: Overall Survival Follow->OS Analysis Data Analysis PFS->Analysis OS->Analysis

Caption: Experimental workflow for the Phase III MARQUEE trial.

The clinical development of tivantinib for NSCLC highlights a complex journey. Initially promising as a targeted c-MET inhibitor, its clinical efficacy did not meet primary endpoints in a pivotal Phase III trial when combined with erlotinib.[11] Although the combination demonstrated a statistically significant improvement in progression-free survival, this did not translate into an overall survival benefit for the broad population of patients with non-squamous NSCLC.[11] Furthermore, emerging preclinical data suggest that tivantinib's primary mechanism of action may be through microtubule disruption rather than selective c-MET inhibition, which repositions its biological rationale and potential therapeutic context.[7][8] These findings underscore the challenges in drug development, including the importance of validating mechanisms of action and selecting appropriate patient populations for targeted therapies.

References

(Rac)-Tivantinib Enantiomers: A Technical Guide to Stereospecific Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tivantinib (ARQ 197) is a small molecule inhibitor that has been investigated in numerous clinical trials for the treatment of various solid tumors. Initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has revealed a more complex mechanism of action. Evidence now strongly suggests that the primary anti-neoplastic effects of racemic tivantinib are not mediated through c-MET inhibition but rather through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. Furthermore, studies on the individual enantiomers of tivantinib have unveiled a significant stereospecificity in their biological activity, with one enantiomer being significantly more potent in inhibiting off-target kinases. This technical guide provides an in-depth overview of the current understanding of (Rac)-Tivantinib and its enantiomers, focusing on their differential activities, mechanisms of action, and the experimental methodologies used for their characterization.

Core Concepts: Beyond c-MET Inhibition

While tivantinib was designed to target the HGF/c-MET signaling pathway, a substantial body of evidence indicates that its cytotoxic effects in many cancer cell lines are independent of their c-MET status. The primary mechanism of action for racemic tivantinib is now understood to be the inhibition of tubulin polymerization. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis.

A pivotal discovery in the understanding of tivantinib's activity came from the investigation of its individual stereoisomers. Tivantinib is a chiral molecule and exists as a racemic mixture of (+)- and (-)-enantiomers. Research has demonstrated that the biological activity of tivantinib is not equally distributed between these two forms.

Quantitative Data Summary

The following tables summarize the available quantitative data for racemic tivantinib and its individual enantiomers.

Table 1: In Vitro Kinase Inhibition

CompoundTargetAssay TypeIC50 (nM)Ki (nM)
This compoundc-METCell-free-355[1][2]
(-)-TivantinibGSK3αKinase Assay190-
(-)-TivantinibGSK3βKinase Assay340-
(+)-TivantinibGSK3αKinase Assay>10,000-
(+)-TivantinibGSK3βKinase Assay>10,000-

Table 2: Cellular Activity

CompoundCell LineAssay TypeIC50 (µM)
This compoundA549 (NSCLC)Cell Viability~0.5
This compoundHT29 (Colon)Cell Viability~0.4
This compoundMKN-45 (Gastric)Cell Viability~0.3
This compoundNCI-H441 (NSCLC)Cell Viability0.29[3]
This compoundDBTRG (Glioblastoma)Cell Viability0.45[3]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and proposed mechanisms of action for this compound and its enantiomers.

Proposed Mechanism of Action of this compound Enantiomers cluster_enantiomers This compound cluster_targets Molecular Targets cluster_effects Cellular Effects rac_tiv This compound neg_tiv (-)-Tivantinib rac_tiv->neg_tiv Chiral Separation pos_tiv (+)-Tivantinib rac_tiv->pos_tiv Chiral Separation tubulin Tubulin rac_tiv->tubulin Inhibition cmet c-MET rac_tiv->cmet Weak Inhibition gsk3 GSK3α/β neg_tiv->gsk3 Potent Inhibition pos_tiv->gsk3 Weak Inhibition gsk3_inhibition GSK3 Inhibition gsk3->gsk3_inhibition microtubule_depolymerization Microtubule Depolymerization tubulin->microtubule_depolymerization apoptosis Apoptosis gsk3_inhibition->apoptosis g2m_arrest G2/M Cell Cycle Arrest microtubule_depolymerization->g2m_arrest g2m_arrest->apoptosis

Caption: Differential targeting of GSK3, tubulin, and c-MET by Tivantinib enantiomers.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound and its enantiomers.

Chiral Separation of Tivantinib Enantiomers

A validated chiral High-Performance Liquid Chromatography (HPLC) method is employed for the separation of this compound into its individual enantiomers.

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak IA, IB, or IC), is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol, isopropanol, or a combination thereof) is used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine additive (e.g., diethylamine or ethylenediamine) may be included to improve peak shape.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a wavelength where both enantiomers exhibit strong absorbance (e.g., 254 nm or 280 nm).

  • Procedure:

    • Dissolve this compound in a suitable solvent compatible with the mobile phase.

    • Inject the sample onto the chiral HPLC column.

    • Elute the enantiomers using the optimized mobile phase under isocratic conditions.

    • Collect the separated enantiomer fractions.

    • Confirm the purity and identity of each enantiomer using analytical techniques such as mass spectrometry and NMR.

Chiral HPLC Separation Workflow rac_sample Racemic Tivantinib Sample Preparation hplc Chiral HPLC System (Column, Pump, Detector) rac_sample->hplc separation Enantiomer Separation on Chiral Column hplc->separation detection UV Detection separation->detection fractionation Fraction Collection detection->fractionation analysis Purity and Identity Confirmation (MS, NMR) fractionation->analysis Tubulin Polymerization Assay Workflow reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - Tivantinib Enantiomers/Controls plate_prep Add Reagents to Microplate Wells reagents->plate_prep incubation Incubate at 37°C in Plate Reader plate_prep->incubation measurement Monitor Absorbance (340 nm) Over Time incubation->measurement data_analysis Generate Polymerization Curves and Analyze Data measurement->data_analysis

References

(Rac)-Tivantinib's Microtubule Depolymerizing Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tivantinib (also known as ARQ 197), initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, has been demonstrated to exert potent anticancer effects through a mechanism independent of c-MET inhibition. A substantial body of evidence now indicates that the primary driver of (Rac)-Tivantinib's cytotoxicity is its activity as a microtubule depolymerizing agent. This technical guide provides an in-depth analysis of this activity, consolidating quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms. All presented data pertains to the racemic mixture of Tivantinib, as studies differentiating the microtubule-destabilizing activities of the individual R- and S-enantiomers are not currently available in the public domain.

Mechanism of Action: A Microtubule Destabilizer

This compound disrupts microtubule dynamics by directly interacting with tubulin, the fundamental protein subunit of microtubules. This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a net depolymerization of the microtubule network.[1][2] This mode of action is similar to that of other well-known microtubule-destabilizing agents, such as the vinca alkaloids and colchicine.[3]

Structural and competitive binding studies have revealed that Tivantinib binds to the colchicine-binding site on β-tubulin.[4][5][6][7] This binding sterically hinders the conformational changes required for tubulin dimers to assemble into protofilaments, thus disrupting microtubule formation.[5] The consequence of this microtubule destabilization is the arrest of the cell cycle in the G2/M phase, as functional mitotic spindles cannot be formed.[3][8][9] Prolonged G2/M arrest ultimately triggers apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[1][8][10]

Quantitative Data

The following tables summarize the quantitative data on the biological effects of this compound related to its microtubule depolymerizing activity.

Table 1: In Vitro Inhibition of Tubulin Polymerization

Assay TypeTivantinib ConcentrationObservationReference
Purified Tubulin Polymerization Assay3 µMRequired to inhibit polymerization[3][11]
Purified Tubulin Polymerization AssayDose-dependentInhibition of tubulin polymerization[8][12]

Table 2: IC50 Values for Cell Viability in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference | | --- | --- | --- | | MHCC97L | Hepatocellular Carcinoma | 315 ± 26.3 |[8] | | MHCC97H | Hepatocellular Carcinoma | 368 ± 45.4 |[8] | | Huh7 | Hepatocellular Carcinoma | 265 ± 18.7 |[8] | | HepG2 | Hepatocellular Carcinoma | 392 ± 48.7 |[8] | | A549 | Non-Small-Cell Lung Cancer | ~290 | | | DBTRG | Glioblastoma | ~450 | | | NCI-H441 | Non-Small-Cell Lung Cancer | ~380 | |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the microtubule depolymerizing activity of this compound.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures the effect of a compound on the polymerization of purified tubulin in real-time.

  • Materials:

    • Purified tubulin (>99%)

    • G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 20% v/v glycerol), ice-cold

    • Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.)

    • This compound and control compounds (e.g., paclitaxel as a stabilizer, vincristine as a destabilizer)

    • 96-well, temperature-controlled fluorescence plate reader

  • Protocol:

    • Re-suspend purified tubulin in ice-cold G-PEM buffer.

    • In a 96-well plate, add designated concentrations of this compound or control compounds.

    • Add the tubulin solution to the wells.

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for at least 30-60 minutes. Increased fluorescence, due to the incorporation of a fluorescent reporter into polymerized microtubules, indicates polymerization.[8][12][13]

Immunofluorescence Microscopy of Cellular Microtubules

This method visualizes the effects of Tivantinib on the microtubule network within intact cells.

  • Materials:

    • Adherent cancer cells (e.g., A549, Huh7) grown on glass coverslips

    • This compound

    • Fixative solution (e.g., 4% paraformaldehyde in PBS)

    • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

    • Blocking buffer (e.g., 3% BSA in PBS)

    • Primary antibody: anti-α-tubulin

    • Secondary antibody: Fluorophore-conjugated anti-species IgG

    • Nuclear stain (e.g., DAPI)

    • Fluorescence microscope

  • Protocol:

    • Culture cells on coverslips to approximately 60% confluency.

    • Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[8]

    • Rinse the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Permeabilize the cells with 0.5% Triton X-100 for 5 minutes.

    • Block non-specific antibody binding with 3% BSA for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.[8][14]

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the distribution of cells in different phases of the cell cycle following Tivantinib treatment.

  • Materials:

    • Suspension or adherent cancer cells

    • This compound

    • 70% ice-cold ethanol

    • Propidium Iodide (PI) staining solution containing RNase A

    • Flow cytometer

  • Protocol:

    • Plate cells and treat with varying concentrations of this compound or vehicle control for 24 hours.[8]

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at 4°C overnight.

    • Wash the cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. The G2/M population will have twice the DNA content of the G1 population.[8][9]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Suspension or adherent cancer cells

    • This compound

    • Annexin V-FITC/PI staining kit

    • Binding buffer

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).[8]

    • Harvest all cells and wash with PBS.

    • Resuspend the cells in 1x binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add additional binding buffer and analyze the cells by flow cytometry within one hour.[8][15]

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound's microtubule depolymerizing activity.

Tivantinib_Mechanism Tivantinib This compound Tubulin α/β-Tubulin Dimers Tivantinib->Tubulin Binds to Colchicine Site Polymerization Polymerization Tivantinib->Polymerization Inhibits Tubulin->Polymerization Microtubule Microtubule Polymer Depolymerization Depolymerization Microtubule->Depolymerization MitoticSpindle Mitotic Spindle Formation Failure Polymerization->Microtubule Polymerization->MitoticSpindle Leads to Depolymerization->Tubulin G2M_Arrest G2/M Cell Cycle Arrest MitoticSpindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of this compound-induced cell death.

Tubulin_Polymerization_Workflow start Start prepare_reagents Prepare Purified Tubulin, Buffers, and Compounds (Tivantinib, Controls) start->prepare_reagents add_to_plate Add Compounds and Tubulin to 96-well Plate prepare_reagents->add_to_plate incubate Incubate at 37°C in Fluorescence Plate Reader add_to_plate->incubate measure Measure Fluorescence Kinetics over Time incubate->measure analyze Analyze Polymerization Curves (Rate and Extent) measure->analyze end End analyze->end

Caption: Workflow for in vitro tubulin polymerization assay.

Apoptosis_Signaling Tivantinib This compound Microtubule_Disruption Microtubule Disruption & G2/M Arrest Tivantinib->Microtubule_Disruption Intrinsic Intrinsic Pathway Microtubule_Disruption->Intrinsic Extrinsic Extrinsic Pathway Microtubule_Disruption->Extrinsic Bcl2 Bcl-2 (down) Intrinsic->Bcl2 Bax Bax (up) Intrinsic->Bax Caspase9 Caspase-9 Activation Bcl2->Caspase9 Inhibits Bax->Caspase9 Promotes Caspase3 Caspase-3 Activation Caspase9->Caspase3 FasL FasL/Fas (up) Extrinsic->FasL Caspase8 Caspase-8 Activation FasL->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Tivantinib-induced apoptotic signaling pathways.

Conclusion and Future Directions

The evidence strongly supports the reclassification of this compound's primary mechanism of action from a c-MET inhibitor to a microtubule depolymerizing agent. Its ability to disrupt microtubule dynamics, leading to G2/M arrest and apoptosis, is well-documented across multiple cancer cell lines. This activity is independent of the cellular c-MET status. A significant unanswered question is the contribution of the individual enantiomers to the observed microtubule-destabilizing effect. Future research should focus on the chiral separation of this compound and the subsequent evaluation of the R- and S-enantiomers to determine if the activity is stereospecific. Such studies would provide a more complete understanding of Tivantinib's pharmacology and could inform the development of more potent and specific microtubule-targeting agents.

References

(Rac)-Tivantinib Preclinical Studies: An In-depth Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of (Rac)-Tivantinib (ARQ 197), a small molecule inhibitor investigated for its anti-cancer properties. This document details the compound's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and preclinical safety data. All quantitative data is summarized in structured tables, and key experimental protocols are described. Visual diagrams generated using Graphviz are provided to illustrate signaling pathways and experimental workflows.

Mechanism of Action

Initially developed as a selective, non-ATP-competitive inhibitor of the MET receptor tyrosine kinase, subsequent research has revealed a dual mechanism of action for Tivantinib.[1][2][3] It exerts its anti-tumor effects through both MET inhibition and disruption of microtubule polymerization.

1.1. MET Inhibition: Tivantinib was designed to selectively bind to the inactive, dephosphorylated conformation of the MET kinase.[4] This allosteric inhibition prevents MET autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation, survival, migration, and invasion.[1]

1.2. Microtubule Disruption: Independent of its effects on MET, Tivantinib has been shown to inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and induction of apoptosis.[2][5] This activity is similar to that of other microtubule-targeting agents like vinca alkaloids.

Below is a diagram illustrating the dual mechanism of action of Tivantinib.

Tivantinib_Mechanism_of_Action cluster_met MET Inhibition cluster_microtubule Microtubule Disruption Tivantinib Tivantinib (ARQ 197) MET Inactive MET Receptor Tivantinib->MET Binds to inactive form Tubulin Tubulin Dimers Tivantinib->Tubulin Inhibits polymerization pMET Active p-MET MET->pMET HGF Binding Downstream_MET Downstream Signaling (PI3K/AKT, RAS/MAPK) pMET->Downstream_MET Proliferation_MET Cell Proliferation, Survival, Invasion Downstream_MET->Proliferation_MET Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Dual mechanism of action of Tivantinib.

In Vitro Studies

A range of in vitro assays have been conducted to characterize the activity of Tivantinib against various cancer cell lines.

2.1. In Vitro Efficacy Data

The inhibitory activity of Tivantinib against the MET kinase and its anti-proliferative effects on different cancer cell lines are summarized in the table below.

ParameterTarget/Cell LineValueReference
Ki Recombinant human c-MET~355 nM[6]
IC50 HGF-induced c-MET phosphorylation (HT29, MKN-45, MDA-MB-231, NCI-H441)100 - 300 nM[6]
IC50 Cell Proliferation (SNU620 - Gastric Cancer)Not specified[7]
IC50 Cell Proliferation (MKN28 - Gastric Cancer)Not specified[7]
IC50 Cell Proliferation (AGS - Gastric Cancer)Not specified[7]
IC50 Cell Proliferation (Kato III - Gastric Cancer)Not specified[7]
IC50 Cell Proliferation (HuCC-T1 - Cholangiocarcinoma)127.8 nM[8]
IC50 Cell Proliferation (TFK-1 - Cholangiocarcinoma)200.2 nM[8]
IC50 Cell Proliferation (EGI-1 - Cholangiocarcinoma)151.5 nM[8]
IC50 Cell Proliferation (EBC1 - NSCLC, MET-addicted)Similar to non-addicted cells[2]
IC50 Cell Proliferation (MKN45 - Gastric, MET-addicted)Similar to non-addicted cells[2]
IC50 Cell Proliferation (SNU638 - Gastric, MET-addicted)Similar to non-addicted cells[2]
IC50 Cell Proliferation (A549 - NSCLC, non-MET-addicted)Similar to addicted cells[2]
IC50 Cell Proliferation (NCI-H460 - NSCLC, non-MET-addicted)Similar to addicted cells[2]
IC50 Cell Proliferation (HCC827 - NSCLC, non-MET-addicted)Similar to addicted cells[2]

2.2. Experimental Protocols

2.2.1. In Vitro c-MET Kinase Assay

A filtermat-based assay using recombinant human c-MET was employed to determine the inhibitory constant (Ki) of Tivantinib. The assay measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into a substrate peptide. Kinetic analyses were performed to determine the mode of inhibition and calculate the Ki value.

In_Vitro_Kinase_Assay_Workflow start Start reagents Recombinant c-MET + Tivantinib (various conc.) start->reagents incubation1 Pre-incubation reagents->incubation1 atp_substrate Add [γ-³²P]ATP + Substrate Peptide incubation1->atp_substrate incubation2 Kinase Reaction atp_substrate->incubation2 stop_reaction Stop Reaction incubation2->stop_reaction filtration Filter Binding (Separates peptide from ATP) stop_reaction->filtration scintillation Scintillation Counting (Measures ³²P incorporation) filtration->scintillation analysis Data Analysis (Calculate Ki) scintillation->analysis end End analysis->end

Caption: Workflow for in vitro c-MET kinase assay.

2.2.2. Cell Proliferation Assay

Cell viability and proliferation were assessed using standard colorimetric or fluorometric assays such as MTS or CellTiter-Glo. Cells were seeded in 96-well plates and treated with varying concentrations of Tivantinib for a specified duration (e.g., 72 hours). The absorbance or luminescence, which correlates with the number of viable cells, was measured to determine the IC50 values.

2.2.3. Western Blot Analysis for c-MET Phosphorylation

Cancer cells were treated with Tivantinib for a defined period (e.g., 4 hours), in some cases following stimulation with Hepatocyte Growth Factor (HGF).[9] Cell lysates were then subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated MET (p-MET) and total MET.[7][9][10] A secondary antibody conjugated to a detection enzyme was used for visualization.

2.2.4. Tubulin Polymerization Assay

A fluorescence-based tubulin polymerization assay kit was used to assess the direct effect of Tivantinib on microtubule assembly.[5] Purified tubulin was incubated with Tivantinib, and the change in fluorescence, which is proportional to the amount of polymerized microtubules, was monitored over time.[5][11]

2.2.5. Cell Cycle Analysis

Cells treated with Tivantinib were fixed, permeabilized, and stained with a DNA-intercalating dye such as propidium iodide (PI).[5][12] The DNA content of individual cells was then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[5][12][13][14]

Cell_Cycle_Analysis_Workflow start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with Tivantinib or Vehicle Control cell_culture->treatment harvest Harvest Cells treatment->harvest fixation Fix and Permeabilize Cells (e.g., with Ethanol) harvest->fixation staining Stain with Propidium Iodide and RNase fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry data_analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) flow_cytometry->data_analysis end End data_analysis->end Xenograft_Study_Workflow start Start implantation Subcutaneous Implantation of Human Tumor Cells into Immunocompromised Mice start->implantation tumor_growth Allow Tumors to Grow to a Palpable Size implantation->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment Oral Administration of Tivantinib or Vehicle randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint Reached (e.g., specific tumor size or time) monitoring->endpoint excision Excise and Weigh Tumors endpoint->excision analysis Further Analysis (IHC, Western Blot, etc.) excision->analysis end End analysis->end

References

(Rac)-Tivantinib pharmacokinetics and pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of (Rac)-Tivantinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (ARQ 197) is an orally bioavailable small molecule that has been extensively investigated as a targeted anti-cancer agent. Initially characterized as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action is now understood to be more complex, involving the disruption of microtubule dynamics. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Tivantinib, drawing from a wide range of preclinical and clinical studies. It is designed to be a thorough resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and workflows.

Introduction

Tivantinib was developed to target the HGF/c-MET signaling pathway, which is frequently dysregulated in various human cancers, playing a crucial role in cell proliferation, survival, invasion, and angiogenesis.[1][2] While it has shown some efficacy, particularly in MET-high tumors, its clinical development has been met with mixed results.[3][4] A significant body of research now indicates that Tivantinib also possesses anti-tumor activity independent of c-MET inhibition, primarily through its effects on tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.[5][6] This dual mechanism of action adds a layer of complexity to its clinical application and necessitates a detailed understanding of its PK and PD profiles.

Pharmacodynamics: Mechanism of Action

Inhibition of the c-MET Signaling Pathway

Tivantinib was initially identified as a selective inhibitor of the c-MET receptor tyrosine kinase.[7] It binds to the inactive, unphosphorylated conformation of c-MET, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling cascades.[8] Key pathways inhibited by the blockade of c-MET include:

  • PI3K/AKT Pathway: Involved in cell survival and proliferation.

  • RAS/MEK/ERK Pathway: Crucial for cell growth and division.

  • STAT3 Pathway: Plays a role in cell survival and differentiation.

The inhibition of these pathways ultimately leads to reduced tumor cell growth, invasion, and angiogenesis.[9]

Signaling Pathway Diagram: Tivantinib Inhibition of the c-MET Pathway

cMET_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 Tivantinib Tivantinib Tivantinib->cMET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Tivantinib's inhibition of the c-MET signaling cascade.

Disruption of Microtubule Polymerization

Subsequent research revealed that Tivantinib's cytotoxic effects are not solely dependent on c-MET inhibition.[5] It has been demonstrated that Tivantinib acts as a microtubule-disrupting agent, inhibiting tubulin polymerization.[6] This action is similar to that of vinca alkaloids. This disruption of microtubule dynamics leads to a G2/M phase cell cycle arrest and the induction of apoptosis in cancer cells, irrespective of their c-MET status.[5]

Pharmacodynamic Data

The following table summarizes key pharmacodynamic parameters of Tivantinib from various preclinical studies.

ParameterCell LineCancer TypeValueReference
Ki (c-MET) --355 nM[7]
IC50 (c-MET phosphorylation) HT29, MKN-45, MDA-MB-231, NCI-H441Colon, Gastric, Breast, NSCLC100 - 300 nM[10]
IC50 (Cell Proliferation) IMR-32Neuroblastoma1.19 µM[11]
IC50 (Cell Proliferation) SK-N-ASNeuroblastoma7.32 µM[11]
Tumor Growth Inhibition HT29 XenograftColon Cancer45-79% at 200 mg/kg[12]

Pharmacokinetics

The pharmacokinetic profile of Tivantinib has been evaluated in numerous clinical trials across different patient populations and cancer types. Its absorption, distribution, metabolism, and excretion are influenced by several factors, most notably the patient's CYP2C19 genotype.

Absorption and Distribution

Tivantinib is orally administered and reaches peak plasma concentrations (Tmax) approximately 3 hours after administration.[9]

Metabolism and Elimination

Tivantinib is primarily metabolized by the cytochrome P450 enzyme CYP2C19 and to a lesser extent by CYP3A4/5.[13] This metabolic pathway has significant clinical implications, as individuals can be classified as extensive metabolizers (EMs) or poor metabolizers (PMs) based on their CYP2C19 genotype. Poor metabolizers exhibit significantly higher plasma concentrations of Tivantinib compared to extensive metabolizers at the same dosage.[13] This has led to dose adjustments in clinical trials based on CYP2C19 status.[13]

Pharmacokinetic Data from Clinical Trials

The following tables summarize key pharmacokinetic parameters of Tivantinib from various clinical studies.

Table 3.1: Single-Dose Pharmacokinetics of Tivantinib (360 mg) [2]

ParameterMean (SD)
Cmax (ng/mL) 2886.0 (1936.5)
AUC0–12 (ng·hr/mL) 21000.4 (18224.7)

Table 3.2: Multiple-Dose Pharmacokinetics of Tivantinib (360 mg BID) [2]

ParameterMean (SD)
Cmax (ng/mL) 3201.6 (2603.6)
AUC0–12 (ng·hr/mL) 25819.3 (28016.0)

Table 3.3: Pharmacokinetics in a Pediatric Population (240 mg/m²) [14]

ParameterObservation
Variability High interpatient variability (20-fold) in Cmax and AUC0-8h

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Cell Seeding: Plate cancer cells (e.g., MHCC97L, MHCC97H, Huh7, HepG2) at a density of 4,000-8,000 cells per well in 96-well plates.[8]

  • Treatment: After 24 hours, treat the cells with various concentrations of Tivantinib or DMSO (vehicle control) for the desired duration (e.g., 48 or 72 hours).[8]

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-2 hours at 37°C.[8]

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using appropriate software.

In Vitro Tubulin Polymerization Assay
  • Preparation: Use a fluorescence-based tubulin polymerization assay kit. Re-suspend purified tubulin in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 20% v/v glycerol).[8]

  • Assay Setup: Add the tubulin solution to a 96-well plate containing different concentrations of Tivantinib, a polymer stabilizer (e.g., paclitaxel), and a depolymerizer (e.g., vincristine) as controls.[8]

  • Fluorescence Reading: Measure the fluorescence intensity at regular intervals to monitor tubulin polymerization. An increase in fluorescence indicates polymerization.[8]

Human Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice).[15]

  • Tumor Cell Implantation: Subcutaneously inoculate human cancer cells (e.g., 5 x 10^6 HT29 cells) into the flanks of the mice.[15]

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., ~100 mm³), randomize the mice into treatment and control groups.[15]

  • Treatment Administration: Administer Tivantinib orally at the desired dose and schedule (e.g., 200 mg/kg daily for 5 days, followed by a 2-day break, for four cycles). The control group receives the vehicle.[15]

  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.[15]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for p-MET, Ki-67).[12]

Experimental Workflow Diagram: Xenograft Study

xenograft_workflow cluster_setup Study Setup cluster_implantation Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture 1. Human Cancer Cell Culture Implantation 3. Subcutaneous Cell Implantation Cell_Culture->Implantation Animal_Acclimation 2. Immunodeficient Mice Acclimation Animal_Acclimation->Implantation Tumor_Monitoring 4. Monitor Tumor Growth Implantation->Tumor_Monitoring Randomization 5. Randomize Mice into Treatment & Control Groups Tumor_Monitoring->Randomization Dosing 6. Oral Administration of Tivantinib or Vehicle Randomization->Dosing Tumor_Measurement 7. Regular Tumor Volume Measurement Dosing->Tumor_Measurement Tumor_Measurement->Dosing Repeated Cycles Euthanasia 8. Euthanasia at Study Endpoint Tumor_Measurement->Euthanasia Tumor_Excision 9. Tumor Excision Euthanasia->Tumor_Excision IHC 10. Immunohistochemistry (e.g., p-MET, Ki-67) Tumor_Excision->IHC

Caption: Workflow for a preclinical xenograft study of Tivantinib.

Clinical Experience and Considerations

Clinical trials of Tivantinib have been conducted in a variety of solid tumors, including hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.

  • Hepatocellular Carcinoma (HCC): A Phase 2 trial in second-line HCC showed a significant improvement in time to progression in patients with MET-high tumors.[16] However, a subsequent Phase 3 trial (METIV-HCC) did not meet its primary endpoint of improving overall survival in this patient population.[3] Another Phase 3 trial in a Japanese population (JET-HCC) also failed to show a significant difference in progression-free survival.[4]

  • Non-Small Cell Lung Cancer (NSCLC): Tivantinib has been evaluated in combination with EGFR inhibitors like erlotinib. While some early-phase studies showed promise, a large Phase 3 trial did not demonstrate a significant improvement in overall survival.

  • Colorectal Cancer: A Phase 1/2 study of Tivantinib in combination with cetuximab and irinotecan in KRAS wild-type metastatic colorectal cancer showed that the combination was well-tolerated but did not significantly improve progression-free survival.[17]

Adverse Events: The most common treatment-related adverse events associated with Tivantinib include neutropenia, anemia, fatigue, and gastrointestinal toxicities.[16][17] The incidence of neutropenia has been noted to be higher in patients with HCC compared to those with other solid tumors, and this has been correlated with Tivantinib exposure.[15]

Conclusion

This compound is a multifaceted anti-cancer agent with a complex pharmacological profile. Its dual mechanism of action, targeting both the c-MET signaling pathway and microtubule dynamics, presents both therapeutic opportunities and challenges. The significant impact of CYP2C19 metabolism on its pharmacokinetics underscores the importance of a personalized medicine approach in its clinical application. While late-stage clinical trials have not consistently demonstrated a survival benefit, the data gathered from extensive preclinical and clinical research provide valuable insights for the future development of c-MET inhibitors and microtubule-targeting agents. This guide serves as a comprehensive repository of this knowledge to aid researchers and drug development professionals in their ongoing efforts to advance cancer therapy.

References

(Rac)-Tivantinib: A Dual-Mechanism Inhibitor Reshaping the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(Rac)-Tivantinib (also known as ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP competitive inhibitor of the MET receptor tyrosine kinase. However, a growing body of evidence has revealed a dual mechanism of action, demonstrating that Tivantinib also functions as a potent microtubule-disrupting agent. This multifaceted activity extends its impact beyond direct effects on tumor cells to a significant modulation of the complex tumor microenvironment (TME). This guide provides a comprehensive technical overview of Tivantinib's mechanisms of action, its influence on key components of the TME, and detailed experimental protocols for its study. While initially pursued in numerous clinical trials, its development has faced challenges, underscoring the importance of understanding its complete mechanistic profile for future applications.

Introduction

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, extracellular matrix (ECM), and signaling molecules that collectively drive tumor progression, metastasis, and therapeutic resistance. Targeting the TME has emerged as a critical strategy in cancer therapy. This compound, with its dual inhibitory functions, presents a unique case study in the multifaceted interactions between a therapeutic agent and the TME. This document will dissect the intricate roles of Tivantinib, providing researchers and drug development professionals with a detailed resource to inform further investigation and potential therapeutic strategies.

Mechanism of Action

Tivantinib's biological activity is characterized by two primary mechanisms: MET inhibition and microtubule disruption.

c-MET Inhibition

Tivantinib was initially designed to selectively bind to the inactive, unphosphorylated conformation of the c-MET receptor, preventing its autophosphorylation and subsequent activation of downstream signaling pathways. The HGF/c-MET axis is a critical driver of tumorigenesis, promoting cell proliferation, survival, migration, and invasion.[1][2][3] Tivantinib's inhibition of this pathway was initially considered its primary mode of anti-cancer activity.

Microtubule Depolymerization

Subsequent research has demonstrated that many of the cytotoxic effects of Tivantinib are independent of its c-MET inhibitory activity.[4][5][6] Tivantinib acts as a microtubule-depolymerizing agent, binding to tubulin and disrupting microtubule dynamics.[7][8][9] This leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and induction of apoptosis.[10][11] This mechanism is crucial for understanding its broader effects on both tumor cells and the surrounding microenvironment.

Fig. 1: Dual mechanism of Tivantinib action.

Quantitative Preclinical and Clinical Data

The efficacy of Tivantinib has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro IC50 Values of Tivantinib in Various Cancer Cell Lines
Cell LineCancer Typec-MET StatusIC50 (nM)Reference
Huh7Hepatocellular CarcinomaHigh9.9[10]
Hep3BHepatocellular CarcinomaLow448[10]
HuCC-T1CholangiocarcinomaHigh127.8[4]
EGI-1CholangiocarcinomaModerate151.5[4]
TFK-1CholangiocarcinomaLow200.2[4]
MSTO-211HMesotheliomaNot Specified300[12]
H2052MesotheliomaNot Specified2400[12]
A549Non-Small Cell Lung CancerIndependent~1000[13]
H1993Non-Small Cell Lung CancerDependent~1000[13]
EBC-1Non-Small Cell Lung CancerDependent~1000[13]
Table 2: Clinical Trial Efficacy of Tivantinib in MET-High vs. MET-Low Patient Populations
Trial/StudyCancer TypePatient PopulationTreatment ArmControl ArmEndpointHazard Ratio (95% CI)p-valueReference
Phase II (NCT00755767)Hepatocellular CarcinomaMET-HighTivantinibPlaceboOverall Survival0.38 (0.18-0.81)0.01[4]
Phase II (NCT00755767)Hepatocellular CarcinomaMET-HighTivantinibPlaceboTime to Progression0.43 (0.19-0.97)0.03[4]
Phase II (NCT00755767)Hepatocellular CarcinomaMET-LowTivantinibPlaceboOverall Survival1.33 (0.58-3.03)NS[4]
METIV-HCC (Phase III)Hepatocellular CarcinomaMET-HighTivantinibPlaceboOverall Survival0.97 (0.75-1.25)0.81[10]
Meta-analysisSolid TumorsMET-HighTivantinibControlOverall Survival0.68 (0.48-0.95)<0.05[14]

Role in the Tumor Microenvironment

Tivantinib's dual mechanism of action has profound implications for its interaction with the TME.

Angiogenesis and Hypoxia

The HGF/c-MET signaling pathway is a known promoter of angiogenesis.[2] By inhibiting this pathway, Tivantinib can exert anti-angiogenic effects. However, its impact on the tumor vasculature is complex. As a microtubule-disrupting agent, Tivantinib can also affect endothelial cell function and vessel stability.[15] A clinical study combining Tivantinib with the anti-VEGF agent pazopanib showed an increase in circulating VEGF levels.[8] The net effect on tumor hypoxia is likely context-dependent, as anti-angiogenic therapies can sometimes exacerbate hypoxia, a key driver of tumor progression and resistance.[9] Microtubule-targeting agents have been shown to disrupt the trafficking of HIF-1α, a key regulator of the hypoxic response, potentially counteracting some of the pro-angiogenic signals.[9]

Tivantinib's Impact on Angiogenesis and Hypoxia cluster_angiogenesis Angiogenesis cluster_hypoxia Hypoxia Tivantinib Tivantinib cMET_Angio c-MET Signaling Tivantinib->cMET_Angio Inhibition HIF1a HIF-1α Stabilization Tivantinib->HIF1a Disruption of Trafficking VEGF_pathway VEGF Pathway cMET_Angio->VEGF_pathway Endothelial_Cells Endothelial Cell Proliferation & Migration VEGF_pathway->Endothelial_Cells New_Vessels New Blood Vessel Formation Endothelial_Cells->New_Vessels Tumor_Hypoxia Tumor Hypoxia New_Vessels->Tumor_Hypoxia Altered Vasculature Tumor_Hypoxia->HIF1a Angiogenic_Factors Pro-angiogenic Factor Expression HIF1a->Angiogenic_Factors Angiogenic_Factors->New_Vessels Stimulation

Fig. 2: Tivantinib's influence on tumor angiogenesis and hypoxia.
Cancer-Associated Fibroblasts (CAFs) and Extracellular Matrix (ECM)

While direct studies on Tivantinib's effect on CAFs are lacking, its microtubule-disrupting properties suggest a potential impact. Microtubules are essential for cell migration, and their disruption could inhibit the movement and function of CAFs, which are key players in ECM remodeling and creating a pro-tumorigenic environment.[16][17] CAFs contribute to a dense ECM that can act as a physical barrier to immune cell infiltration and drug delivery.[18] By potentially modulating CAF function, Tivantinib could indirectly alter the ECM structure.

Immune Cells

The influence of Tivantinib on the immune cell contingent within the TME is an area of active investigation, with its microtubule-disrupting activity being of particular interest.

  • Dendritic Cells (DCs): Microtubule-depolymerizing agents have been shown to be potent inducers of DC maturation.[4][13][19] Mature DCs are critical for initiating an anti-tumor immune response by presenting tumor antigens to T cells. Tivantinib, through its microtubule-disrupting action, may therefore promote a more immunologically active TME.

  • Macrophages: The effect of microtubule inhibitors on macrophage polarization is complex. Some studies suggest that certain microtubule-depolymerizing agents can promote a shift towards a pro-inflammatory M1-like phenotype, which has anti-tumor functions.[20]

  • Regulatory T cells (Tregs): Some microtubule-stabilizing agents have been shown to inhibit Treg function.[20] While Tivantinib is a destabilizer, its impact on the highly dynamic microtubule network in Tregs warrants further investigation.

Inferred Effects of Tivantinib on TME Immune Cells cluster_immune Immune Cell Modulation Tivantinib This compound (Microtubule Disruption) DC Dendritic Cells (DCs) Tivantinib->DC TAM Tumor-Associated Macrophages (TAMs) Tivantinib->TAM Treg Regulatory T cells (Tregs) Tivantinib->Treg Inferred DC_maturation Maturation & Antigen Presentation DC->DC_maturation M1_polarization Shift to M1 Phenotype TAM->M1_polarization Treg_suppression Potential Inhibition of Suppressive Function Treg->Treg_suppression T_cell_activation T_cell_activation DC_maturation->T_cell_activation Enhanced T-cell Priming Anti_tumor_immunity Anti_tumor_immunity M1_polarization->Anti_tumor_immunity Pro-inflammatory Cytokines Treg_suppression->Anti_tumor_immunity Reduced Immunosuppression

Fig. 3: Inferred immunomodulatory effects of Tivantinib.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Tivantinib.

Cell Viability Assay (Sybr Green Method)

Objective: To determine the dose-dependent effect of Tivantinib on the viability of cancer cell lines.

Protocol:

  • Seed cells in a 96-well plate at a density of 0.6–3.5 × 10³ cells/well and allow them to adhere overnight.[10]

  • Treat the cells with increasing concentrations of Tivantinib or vehicle (DMSO) for 6 days.[10]

  • On day 6, wash the cells with PBS.[10]

  • Induce osmotic lysis by adding 100 µl of sterile ddH₂O to each well and incubate for 45 minutes in a 5% CO₂ incubator.[10]

  • Add 0.2% Sybr green to each well.[10]

  • Measure fluorescence using a microplate reader (e.g., Cytofluor Series 4000) to determine relative cell viability.[10]

Cell Cycle Analysis (Flow Cytometry)

Objective: To analyze the effect of Tivantinib on cell cycle distribution.

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentration of Tivantinib (e.g., 1.6 µM) or vehicle for 24 hours.[10]

  • Harvest cells by trypsinization and wash with ice-cold PBS.[21]

  • Fix the cells by resuspending the cell pellet in 1 mL of ice-cold PBS and adding 4 mL of ice-cold 70% ethanol dropwise while vortexing.[21]

  • Incubate the fixed cells at -20°C for at least 2 hours.[21]

  • Centrifuge the cells and discard the supernatant. Wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (containing RNase A).[7][21]

  • Incubate in the dark at room temperature for 30 minutes.[21]

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[10][21]

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by Tivantinib.

Protocol:

  • Seed cells in a suitable culture vessel and treat with Tivantinib or vehicle for the desired time (e.g., 48 hours).[7]

  • Harvest both adherent and floating cells.[22]

  • Wash the cells twice with cold PBS.[22]

  • Resuspend the cells in 1X Annexin V binding buffer.[23]

  • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.[7][23]

  • Incubate for 15 minutes at room temperature in the dark.[7][23]

  • Analyze the cells by flow cytometry within one hour.[22] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Microtubule Polymerization Assay

Objective: To assess the direct effect of Tivantinib on tubulin polymerization in vitro.

Protocol:

  • Reconstitute purified tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl₂, 10% glycerol).[1]

  • In a 96-well plate, add Tivantinib at various concentrations. Include positive (e.g., paclitaxel) and negative (e.g., vehicle) controls.[24]

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the tubulin/GTP mixture to the wells containing the compounds.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the absorbance at 340 nm every minute for 60 minutes to monitor microtubule polymerization.[1]

Western Blot Analysis for c-MET Signaling

Objective: To evaluate the effect of Tivantinib on the phosphorylation of c-MET and its downstream effectors.

Protocol:

  • Culture cells to 70-80% confluency and treat with Tivantinib or other inhibitors for the desired time (e.g., 4 hours).[20]

  • For HGF-induced phosphorylation, starve cells in low-serum media (e.g., 1% FBS) for 12 hours before adding the inhibitor, followed by stimulation with HGF (e.g., 50 ng/ml) for 10 minutes.[20]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[19]

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

  • Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.[4][15]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[4][15]

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Immunofluorescence Staining for Microtubules

Objective: To visualize the effect of Tivantinib on the cellular microtubule network.

Protocol:

  • Grow cells on glass coverslips to sub-confluency.

  • Treat cells with Tivantinib (e.g., for 24 hours) or a vehicle control.[7]

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[7][25]

  • Permeabilize the cells with 0.5% Triton X-100 in PBS for 5 minutes.[7]

  • Block non-specific binding with 3% BSA in PBS for 1 hour.[7]

  • Incubate with a primary antibody against α-tubulin overnight at 4°C.[7]

  • Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.[7]

  • Counterstain the nuclei with DAPI.[7]

  • Mount the coverslips on microscope slides with an anti-fade mounting medium and visualize using a fluorescence microscope.

Conclusion

This compound is a complex agent with a dual mechanism of action that extends its therapeutic potential beyond simple MET inhibition. Its ability to disrupt microtubule dynamics positions it as a modulator of the tumor microenvironment, with potential effects on angiogenesis, immune cell function, and the stromal compartment. While clinical development has been challenging, a deeper understanding of its multifaceted interactions within the TME may unveil new therapeutic opportunities, potentially in combination with immunotherapy or other targeted agents. The experimental protocols provided in this guide offer a robust framework for researchers to further elucidate the intricate biology of Tivantinib and its role in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for (Rac)-Tivantinib In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(Rac)-Tivantinib (also known as ARQ 197) is a small molecule compound initially developed as a selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), is implicated in cell proliferation, survival, invasion, and metastasis, making it a key target in oncology research.[3] While early studies focused on its c-Met inhibitory activity, subsequent research revealed that Tivantinib's potent cytotoxic effects in cancer cells are largely independent of c-Met status.[4][5][6] Evidence now strongly suggests that Tivantinib's primary mechanism of action is the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[4][7]

These application notes provide an overview of the in vitro assays used to characterize the activity of this compound, with detailed protocols for key experimental procedures.

Mechanism of Action

Tivantinib was first characterized as a selective c-Met tyrosine kinase inhibitor with a Ki of approximately 355 nM in cell-free assays.[8][1][2] It was shown to inhibit both constitutive and HGF-induced c-Met phosphorylation in various cancer cell lines.[8][2] However, a growing body of evidence has demonstrated that Tivantinib's potent anti-proliferative and pro-apoptotic activity is observed in cancer cells regardless of their c-Met expression or dependency.[4][5][6]

The primary mechanism for Tivantinib's cytotoxicity is now understood to be its function as a microtubule depolymerizing agent.[4][7] By inhibiting tubulin polymerization, Tivantinib disrupts the formation of the mitotic spindle, a critical structure for cell division.[4][6] This leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis, or programmed cell death.[4][7][9] This activity is similar to other microtubule-targeting agents like vinca alkaloids.[4] While Tivantinib does bind to the dephosphorylated MET kinase in vitro, its cellular effects are predominantly driven by its impact on microtubule dynamics.[5][10]

Data Presentation

Table 1: Inhibitory Activity of Tivantinib

ParameterValueTarget/SystemReference
Ki ~355 nMRecombinant c-Met Kinase[8][1][2]
IC50 (c-Met Phosphorylation) 100 - 300 nMVarious Cancer Cell Lines[2]
IC50 (Tubulin Polymerization) ~3 µMIn Vitro Tubulin Assay[4][11]

Table 2: Anti-proliferative Activity (IC50) of Tivantinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 ValueReference
NCI-H441 Non-Small-Cell Lung0.29 µM[1]
A549 Non-Small-Cell Lung0.38 µM[1]
DBTRG Glioblastoma0.45 µM[1]
Huh7 Hepatocellular Carcinoma9.9 nM[9]
Hep3B Hepatocellular Carcinoma448 nM[9]

Visualizations

G HGF/c-MET Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT STAT cMET->STAT Tivantinib Tivantinib (Initial Hypothesis) Tivantinib->cMET Inhibits (Non-ATP Competitive) AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion STAT->Invasion

Caption: HGF/c-MET signaling pathway and the initially proposed inhibitory role of Tivantinib.

G Tivantinib's Effect on Microtubules and Cell Cycle Tivantinib Tivantinib Tubulin Tubulin Dimers Tivantinib->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition of Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M G2/M Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

Caption: Mechanism of Tivantinib-induced G2/M arrest and apoptosis via microtubule disruption.

G General Workflow for Cell Viability Assay Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight (Allow Adherence) Start->Incubate1 Treat Treat with Tivantinib (Dose-Response) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 AddReagent Add Viability Reagent (e.g., MTS, CellTiter-Glo) Incubate2->AddReagent Incubate3 Incubate as per Reagent Protocol AddReagent->Incubate3 Measure Measure Signal (Absorbance/Luminescence) Incubate3->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze

Caption: A typical experimental workflow for determining cell viability after Tivantinib treatment.

Experimental Protocols

Cell Viability Assay (MTS-based)

This protocol is for assessing the effect of Tivantinib on cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear flat-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.[11] Include wells for "no cell" (media only) and "vehicle control" (cells with DMSO).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator overnight to allow cells to attach.

  • Treatment: Prepare serial dilutions of Tivantinib in complete culture medium from the stock solution. A typical concentration range is 0.01 µM to 10 µM.[1]

  • Remove the medium from the wells and add 100 µL of the Tivantinib dilutions or vehicle control (medium with the highest concentration of DMSO used).

  • Incubation: Return the plate to the incubator for 72 hours.[11]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[12]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the "no cell" wells from all other wells. Normalize the data to the vehicle control (set to 100% viability). Plot the percentage of viability versus Tivantinib concentration and calculate the IC50 value using non-linear regression analysis.[11]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies Tivantinib-induced apoptosis using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed approximately 1x10^5 to 2x10^5 cells per well in 6-well plates and allow them to attach overnight.[9]

  • Treatment: Treat cells with various concentrations of Tivantinib (e.g., 0.5 µM, 1 µM, 5 µM) and a vehicle control for 24-48 hours.[9]

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[1]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Live cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of Tivantinib on cell cycle distribution.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Seeding and Treatment: Seed and treat cells in 6-well plates as described in the apoptosis assay protocol. A 24-hour treatment is often sufficient to observe cell cycle changes.[4]

  • Harvesting: Harvest cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]

In Vitro c-Met Kinase Assay (Radiometric Filter Binding)

This protocol measures the direct inhibitory effect of Tivantinib on recombinant c-Met kinase activity.

Materials:

  • Recombinant human c-Met protein[12]

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 1 mM EGTA)[12]

  • Poly(Glu, Tyr) 4:1 substrate[1]

  • ATP solution

  • [γ-32P]ATP or [γ-33P]ATP[1][12]

  • This compound

  • 10% Phosphoric Acid

  • P30 filtermats[12]

  • Scintillation counter

Procedure:

  • Reaction Setup: In a reaction tube, combine 50 ng of recombinant c-Met protein with kinase reaction buffer and varying concentrations of Tivantinib (or DMSO control).[12]

  • Pre-incubation: Incubate for 20-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[1]

  • Initiate Reaction: Start the kinase reaction by adding the poly(Glu, Tyr) substrate and ATP solution containing [γ-P]ATP.[1][12]

  • Incubation: Incubate the reaction for 5-10 minutes at room temperature.[1]

  • Stop Reaction: Stop the reaction by adding 10% phosphoric acid.[12]

  • Filter Binding: Spot an aliquot of the reaction mixture onto a P30 filtermat.[12]

  • Washing: Wash the filtermats three times with 0.75% phosphoric acid to remove unincorporated [γ-P]ATP, followed by a final wash with methanol.[12]

  • Measurement: Air dry the filtermats and measure the incorporated radioactivity using a liquid scintillation counter.[12]

  • Data Analysis: Determine the level of kinase inhibition at each Tivantinib concentration relative to the DMSO control and calculate the IC50 or Ki value.

Tubulin Polymerization Assay

This protocol assesses the effect of Tivantinib on the in vitro polymerization of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, general tubulin buffer, and a fluorescence reporter.[11]

  • This compound

  • Positive controls (e.g., Paclitaxel for polymerization, Vincristine for depolymerization)[4]

  • Fluorescence plate reader with 355 nm excitation and 460 nm emission filters.[11]

Procedure:

  • Preparation: Reconstitute the purified tubulin on ice as per the manufacturer's instructions.

  • Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing tubulin in general tubulin buffer.

  • Add Compounds: Add Tivantinib at various concentrations (e.g., 1-10 µM), controls (Paclitaxel, Vincristine, DMSO), and the fluorescence reporter to the appropriate wells.[4][11]

  • Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C to initiate polymerization.

  • Measurement: Immediately begin reading the fluorescence emission at 460 nm every minute for 60 minutes.[11]

  • Data Analysis: Plot the fluorescence intensity over time. An inhibition of tubulin polymerization will result in a lower fluorescence signal compared to the DMSO control. Compare the effect of Tivantinib to the positive and negative controls.[4]

References

Application Notes and Protocols for (Rac)-Tivantinib in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (Rac)-Tivantinib, a small molecule inhibitor, in cell culture experiments. The information compiled here is intended to guide researchers in designing and executing experiments to evaluate the biological effects of Tivantinib on various cell lines.

Introduction

Tivantinib (also known as ARQ 197) is primarily recognized as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4][5][6] Dysregulation of the HGF/c-MET axis is implicated in the progression of numerous cancers, making it a significant target for therapeutic intervention.[6]

Interestingly, studies have revealed that Tivantinib also exhibits anti-tumor activities independent of its c-MET inhibitory function, primarily through the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[7][8][9] this compound is the racemic mixture of Tivantinib and can be used as an experimental control.[10][11]

Mechanism of Action

Tivantinib's primary mechanism of action involves binding to the inactive, unphosphorylated form of the c-MET receptor, thereby locking it in an inactive conformation and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[6] Key downstream pathways inhibited by Tivantinib include the RAS-MAPK, PI3K-AKT, and STAT3 signaling cascades.[6] This inhibition ultimately leads to reduced cell growth, proliferation, and invasion, and can induce apoptosis.[5][6]

However, it is crucial to consider that Tivantinib also functions as a microtubule depolymerizing agent.[7][9] This dual mechanism of action can result in anti-proliferative effects in cell lines that are not dependent on c-MET signaling.[8][9][12]

Data Summary: Working Concentrations of Tivantinib

The effective working concentration of Tivantinib can vary significantly depending on the cell line, the specific biological question being addressed, and the duration of the experiment. The following tables summarize the reported IC50 values and working concentrations for Tivantinib in various in vitro assays.

Table 1: IC50 Values of Tivantinib in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Assay TypeReference
A549Non-Small-Cell Lung Cancer0.38Proliferation Assay[1][13]
DBTRGGlioblastoma0.45Proliferation Assay[1][13]
NCI-H441Non-Small-Cell Lung Cancer0.29Proliferation Assay[1][13]
Huh7Hepatocellular Carcinoma0.0099Cell Viability Assay[14]
Hep3BHepatocellular Carcinoma0.448Cell Viability Assay[14]
EBC-1Non-Small-Cell Lung Cancer~1.0Cell Viability Assay[7]
H1993Non-Small-Cell Lung Cancer~1.0Cell Viability Assay[7]

Table 2: Recommended Working Concentrations for In Vitro Assays

Assay TypeCell LinesConcentration Range (µM)Incubation TimeNotesReference
Kinase Assay (c-MET phosphorylation)MNK-45, HT29, MDA-MB-231~10Not specifiedInhibition of c-MET phosphorylation and downstream signaling.[1]
Cell Viability / ProliferationVarious0.03 - 1072 hoursDose-dependent inhibition of cell growth.[1][8][15]
Apoptosis Assay (FACS)Huh7 and other HCC lines0.533 - 1.648 hoursInduction of apoptosis, observable as an increase in the sub-G1 fraction.[14]
Cell Cycle Analysis (FACS)EBC1124 hoursInduces G2/M cell cycle arrest.[8][9]
Microtubule Polymerization AssayA549, EBC11016 hoursLeads to a loss of microtubules.[15]

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo®)

This protocol is adapted from methodologies used to assess the effect of Tivantinib on cancer cell viability.[8][15]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed 2,000–3,000 cells per well in a 96-well opaque-walled plate in a final volume of 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., 0.01 µM to 10 µM) to determine the IC50 value. Include a DMSO-only control.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Tivantinib or the DMSO control.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the DMSO-treated control cells and plot the results to determine the IC50 value.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing apoptosis (sub-G1 peak) and cell cycle distribution following Tivantinib treatment.[8][9][14]

Materials:

  • This compound stock solution

  • Cancer cell line of interest

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM, 1 µM, 1.6 µM) and a DMSO control for 24 to 48 hours.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells with ice-cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the cells for at least 30 minutes at 4°C for fixation.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The sub-G1 population represents apoptotic cells, and the distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Western Blot Analysis of c-MET Phosphorylation

This protocol is for assessing the inhibitory effect of Tivantinib on c-MET phosphorylation.

Materials:

  • This compound stock solution

  • Cell line with detectable c-MET expression (e.g., MKN45, EBC1)

  • Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET, anti-total-c-MET, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow until they reach 70-80% confluency.

  • For ligand-induced phosphorylation, serum-starve the cells overnight.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 6 hours).

  • If applicable, stimulate the cells with HGF (e.g., 100 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples and resolve them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-c-MET) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-MET and a loading control like GAPDH.

Visualizations

cMET_Signaling_Pathway cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binds and Activates RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 Tivantinib This compound Tivantinib->cMET Inhibits Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Seeding treatment Treatment with this compound (Varying Concentrations and Durations) start->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis/Cell Cycle Analysis (Flow Cytometry) treatment->apoptosis western Western Blotting (p-cMET, etc.) treatment->western analysis Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analysis apoptosis->analysis western->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for evaluating Tivantinib in cell culture.

References

Application Notes and Protocols for (Rac)-Tivantinib

Author: BenchChem Technical Support Team. Date: November 2025

Topic: How to Dissolve (Rac)-Tivantinib for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

Tivantinib (also known as ARQ 197) is a selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase, a key driver in cell proliferation, survival, and invasion.[1][2][3] Dysregulation of the HGF/c-MET signaling pathway is implicated in the progression of various cancers, making Tivantinib a subject of interest in oncological research.[4][5] Recent studies have also suggested that Tivantinib's cytotoxic effects may be partially attributed to its ability to inhibit tubulin polymerization, leading to a G2/M phase cell cycle arrest.[3][6][7]

These application notes provide detailed protocols for the dissolution and preparation of this compound for both in vitro and in vivo experimental settings.

Solubility of this compound

This compound is a crystalline solid that is soluble in organic solvents but sparingly soluble in aqueous solutions.[8] For most biological experiments, a concentrated stock solution is first prepared in an organic solvent, typically dimethyl sulfoxide (DMSO), which is then further diluted to the final working concentration in an aqueous medium such as cell culture media or buffered solutions. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[2]

Table 1: Solubility Data for this compound

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO)~20 mg/mL to 100 mg/mL (54 mM to 270 mM)[2][8][9][10]Sonication or gentle warming may be required to achieve higher concentrations. Use fresh, anhydrous DMSO.[2][9][10]
Ethanol~5 mg/mL (~13.5 mM)[8]
Dimethylformamide (DMF)~20 mg/mL (~54 mM)[8]
WaterInsoluble[2]
1:5 DMSO:PBS (pH 7.2)~0.1 mg/mL (~0.27 mM)[8]Prepared by diluting a DMSO stock solution.

Note: The reported solubility in DMSO varies across different suppliers. It is recommended to perform a small-scale solubility test with the specific batch of this compound being used.

Experimental Protocols

For in vitro studies, this compound is typically prepared as a concentrated stock solution in DMSO, which is then diluted to the final desired concentration in the cell culture medium.

Protocol 3.1.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (MW: 369.42 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh out the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.69 mg of this compound.

  • Add the appropriate volume of anhydrous DMSO. For a 10 mM stock, add 1 mL of DMSO to 3.69 mg of the compound.

  • Vortex the solution vigorously to dissolve the powder. If necessary, use a sonicator to aid dissolution.[9][10]

  • Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[3][9]

Protocol 3.1.2: Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thaw a vial of the this compound stock solution (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is important that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

  • Aqueous working solutions should be prepared fresh for each experiment and are not recommended for storage for more than one day.[8]

Table 2: Example Dilution Scheme for a 10 µM Working Solution

StepActionResulting Concentration
1Add 1 µL of 10 mM this compound stock solution to 999 µL of cell culture medium.10 µM
2Mix thoroughly by gentle pipetting or vortexing.10 µM

Note: The final DMSO concentration in this example is 0.1%.

For in vivo administration, this compound needs to be formulated to ensure appropriate bioavailability and minimize toxicity. The choice of formulation will depend on the route of administration (e.g., oral gavage).

Protocol 3.2.1: Preparation of an Oral Suspension in Methylcellulose

Materials:

  • This compound powder

  • 1% Methylcellulose in sterile water

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of this compound powder.

  • Add a small amount of the 1% methylcellulose vehicle to the powder and triturate to form a smooth paste.

  • Gradually add the remaining volume of the 1% methylcellulose vehicle while continuously mixing to create a homogenous suspension.

  • A concentration of 15 mg/mL has been reported for this type of formulation.[2]

Protocol 3.2.2: Preparation of a Solution for Oral Administration

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the vehicle by mixing the solvents in the following ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Add the this compound stock solution to the vehicle to achieve the desired final concentration (e.g., ≥ 2.5 mg/mL).[10]

  • Ensure the final solution is clear and homogenous before administration.

Signaling Pathways and Experimental Workflows

Tivantinib primarily targets the c-MET signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell growth, survival, and migration. Tivantinib acts as a non-ATP competitive inhibitor of this receptor.[1][2]

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT STAT cMET->STAT Tivantinib Tivantinib Tivantinib->cMET Inhibits Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/Metastasis ERK->Invasion STAT->Proliferation

Caption: c-MET signaling pathway inhibited by Tivantinib.

A typical workflow for assessing the efficacy of this compound in a cell-based assay involves preparing the compound, treating the cells, and then evaluating the biological outcome.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve this compound in DMSO (Stock Solution) Dilute Dilute to Working Concentration in Media Dissolve->Dilute Seed Seed Cells in Multi-well Plates Treat Treat Cells with Working Solution Seed->Treat Incubate Incubate for Specified Duration Treat->Incubate Assay Perform Assay (e.g., Viability, Apoptosis) Incubate->Assay Data Data Acquisition and Analysis Assay->Data

Caption: General workflow for an in vitro experiment using Tivantinib.

References

Application Notes and Protocols for (Rac)-Tivantinib in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of (Rac)-Tivantinib (also known as ARQ 197) in various animal models. Tivantinib is a small-molecule inhibitor that has been investigated for its therapeutic potential against several types of cancer.

Data Presentation

The following tables summarize the quantitative data on the dosage, administration, and efficacy of Tivantinib in different animal xenograft models as reported in preclinical studies.

Table 1: this compound Dosage and Administration in Animal Models

Cancer TypeAnimal ModelDosageAdministration RouteDosing ScheduleReference
Multiple CancersXenograft Mouse Models200 mg/kgOralDaily[1][2][3]
Hepatocellular CarcinomaMHCC97L Xenograft Mice100 mg/kgOralDaily for 15 days[4]
Hepatocellular CarcinomaMHCC97L Xenograft Mice200 mg/kgOralDaily for 15 days[4]
Breast CancerMouse Model120 mg/kgOralNot Specified[2][3]

Table 2: Summary of Experimental Models and Key Outcomes

Cancer TypeCell LineAnimal ModelKey OutcomesReference
Colon, Gastric, Breast, Prostate, PancreaticVarious Human Cancer Cell LinesXenograft Mouse ModelsSignificant tumor growth reductions (45% to 79%)[1]
Hepatocellular CarcinomaMHCC97LXenograft MiceTumor growth inhibition rates of 30.9% (100 mg/kg) and 64.6% (200 mg/kg)[4]
Breast CancerNot SpecifiedMouse ModelDramatic repression of subcutaneous tumor growth and metastatic growth in bone[2][3]
Multiple MyelomaNot SpecifiedXenograft Mouse ModelDemonstrated efficacy[5]
Various CancersXenograft TumorsNot SpecifiedReduced levels of phosphorylated MET and decreased tumor volumes at 200 mg/kg[2][3]

Experimental Protocols

This section provides detailed methodologies for conducting in vivo efficacy studies with Tivantinib in a xenograft mouse model.

Protocol 1: Xenograft Tumor Model Establishment and Tivantinib Administration

Objective: To evaluate the in vivo anti-tumor efficacy of Tivantinib in a subcutaneous xenograft mouse model.

Materials:

  • Cancer cell line of interest (e.g., MHCC97L for hepatocellular carcinoma)

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)

  • This compound (ARQ 197)

  • Vehicle for Tivantinib formulation (e.g., 0.5% carboxymethylcellulose)

  • Sterile phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Syringes and needles (27-30 gauge for injection, 20-22 gauge for oral gavage)

  • Calipers

  • Anesthesia (e.g., isoflurane)

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Culture and Preparation:

    • Culture cancer cells in appropriate media and conditions until they reach the desired confluence (typically 70-80%).

    • On the day of inoculation, harvest the cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS or a mixture of PBS and Matrigel at a concentration of 1x10^7 to 2x10^7 cells/mL. Keep cells on ice.

  • Tumor Cell Inoculation:

    • Anesthetize the mice.

    • Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Tumor Growth Monitoring and Grouping:

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n ≥ 5 per group).

  • Tivantinib Preparation and Administration:

    • Prepare a fresh formulation of Tivantinib in the vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse, assuming a 200 µL administration volume).

    • Administer Tivantinib or vehicle control to the respective groups via oral gavage daily. Ensure the gavage needle is inserted correctly to avoid injury.

  • Monitoring and Endpoint:

    • Monitor animal body weight and overall health status regularly.

    • Continue treatment for the specified duration (e.g., 15 days).[4]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumors can be processed for further analysis (e.g., histopathology, Western blotting for p-MET).

Mandatory Visualizations

Signaling Pathway Diagram

MET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) MET_receptor MET Receptor HGF->MET_receptor binds RAS RAS MET_receptor->RAS activates PI3K PI3K MET_receptor->PI3K activates STAT3 STAT3 MET_receptor->STAT3 activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation AKT->Invasion STAT3->Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Tivantinib This compound Tivantinib->MET_receptor inhibits

Caption: Tivantinib inhibits the MET signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring & Treatment cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Animal_Inoculation 3. Subcutaneous Inoculation in Immunocompromised Mice Cell_Harvest->Animal_Inoculation Tumor_Growth 4. Monitor Tumor Growth Animal_Inoculation->Tumor_Growth Randomization 5. Randomize Mice into Control & Treatment Groups Tumor_Growth->Randomization Treatment 6. Daily Oral Administration of Tivantinib or Vehicle Randomization->Treatment Monitoring 7. Monitor Body Weight & Tumor Volume Treatment->Monitoring Endpoint 8. Euthanasia & Tumor Excision Monitoring->Endpoint Analysis 9. Measure Tumor Weight & Volume Endpoint->Analysis Further_Analysis 10. Histopathology & Biomarker Analysis Analysis->Further_Analysis

Caption: In vivo efficacy study workflow for Tivantinib.

References

Application Notes: (Rac)-Tivantinib for Western Blot Analysis of Phosphorylated MET (p-MET)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of (Rac)-Tivantinib for studying the phosphorylation status of the MET receptor tyrosine kinase (p-MET) via Western blot analysis.

Introduction

Tivantinib (also known as ARQ 197) is a small molecule inhibitor that has been investigated for its anti-cancer properties.[1] It was initially characterized as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[2] The c-MET pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[3] Dysregulation of the HGF/c-MET signaling axis is implicated in the progression of numerous cancers.[4]

Phosphorylation of specific tyrosine residues in the MET kinase domain (e.g., Tyr1234/1235) and the C-terminal docking site (e.g., Tyr1349) is critical for its activation and downstream signaling.[5] Therefore, analyzing the levels of phosphorylated MET (p-MET) is a key method for assessing the efficacy of MET inhibitors.

Mechanism of Action of Tivantinib and Controversy

Tivantinib was developed as a non-ATP-competitive inhibitor of c-MET, with a reported Ki of approximately 355 nM in cell-free assays.[2][6] It is thought to bind to the inactive, dephosphorylated form of the MET kinase, stabilizing it in an inactive conformation and thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as PI3K/AKT, JAK/STAT, and Ras/Raf/MEK/ERK.[4][7]

However, a significant body of research has emerged suggesting that the cytotoxic effects of Tivantinib may be independent of its c-MET inhibitory activity.[5] Some studies have shown that Tivantinib does not inhibit MET autophosphorylation in certain cancer cell lines, even at concentrations that induce cell death.[5][8] These studies propose that Tivantinib's anti-tumor activity may be attributed to off-target effects, such as the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[4][8][9]

Due to this controversy, it is crucial for researchers using Tivantinib as a tool to investigate c-MET signaling to include appropriate controls and to be critical in their interpretation of the results. Comparing the effects of Tivantinib with other well-characterized MET inhibitors (e.g., Crizotinib, JNJ-38877605) can provide valuable context.[5][10]

Data Presentation

The following table summarizes the reported inhibitory concentrations of Tivantinib against c-MET in various cancer cell lines.

Cell LineCancer TypeAssay TypeIC50 / KiReference
HT29Colon CancerConstitutive p-MET Inhibition100 - 300 nM[6]
MKN-45Gastric CancerConstitutive p-MET Inhibition100 - 300 nM[6]
MDA-MB-231Breast CancerHGF-induced p-MET Inhibition100 - 300 nM[6]
NCI-H441Lung CancerHGF-induced p-MET Inhibition100 - 300 nM[6]
Huh7Hepatocellular CarcinomaHGF-induced p-MET InhibitionNot specified[9]
HepG2Hepatocellular CarcinomaHGF-induced p-MET InhibitionNot specified[9]
Recombinant human c-MetCell-freeKinase AssayKi of ~355 nM[6]

Experimental Protocols

Protocol 1: Cell Culture and Tivantinib Treatment

This protocol describes the general procedure for treating cancer cell lines with Tivantinib to assess its effect on MET phosphorylation.

  • Cell Seeding: Plate cells (e.g., HT29, MKN-45, Huh7) in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.

  • Serum Starvation (for HGF-induced phosphorylation): For cell lines that do not exhibit constitutive MET activation, serum-starve the cells for 12-24 hours in a low-serum (e.g., 1% FBS) medium.[10]

  • Tivantinib Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0, 100, 300, 1000, 3000 nM).[5] Remove the old medium from the cells and add the medium containing Tivantinib. Incubate for the desired time period (e.g., 4, 24 hours).[5][10]

  • HGF Stimulation (if applicable): Following Tivantinib incubation, stimulate the cells with recombinant HGF (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce MET phosphorylation.[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

Protocol 2: Western Blot Analysis of p-MET

This protocol outlines the steps for detecting p-MET and total MET by Western blot.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[11]

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[11] For phospho-protein detection, BSA is often preferred over non-fat milk as milk contains phosphoproteins that can increase background.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-MET (e.g., anti-phospho-MET Tyr1234/1235 or Tyr1349) and total MET overnight at 4°C with gentle agitation.[5] Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[13]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species for 1 hour at room temperature.

  • Washing: Repeat the washing step as described above.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.[11]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-MET signal to the total MET signal to determine the relative change in MET phosphorylation.

Mandatory Visualizations

Signaling Pathway

MET_Signaling_Pathway cluster_downstream Downstream Signaling Pathways cluster_cellular_response Cellular Responses HGF HGF MET c-MET Receptor HGF->MET Binds pMET p-MET (Tyr1234/1235, Tyr1349) MET->pMET Autophosphorylation PI3K_AKT PI3K/AKT Pathway pMET->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway pMET->RAS_RAF STAT JAK/STAT Pathway pMET->STAT Tivantinib This compound Tivantinib->MET Inhibits? Proliferation Proliferation PI3K_AKT->Proliferation Survival Survival PI3K_AKT->Survival RAS_RAF->Proliferation Migration Migration RAS_RAF->Migration STAT->Survival

Caption: c-MET signaling pathway and the putative inhibitory action of Tivantinib.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture treatment Tivantinib Treatment (± HGF Stimulation) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (to PVDF/NC membrane) sds_page->transfer blocking Blocking (5% BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-MET, anti-total MET) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Data Analysis: Densitometry detection->analysis

Caption: Workflow for Western blot analysis of p-MET following Tivantinib treatment.

References

(Rac)-Tivantinib: Application Notes and Protocols for Cell Viability and Apoptosis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tivantinib, also known as ARQ 197, is a potent and selective small molecule inhibitor of the c-Met receptor tyrosine kinase.[1] The c-Met pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is implicated in the development and progression of various cancers.[2][3] Tivantinib acts as a non-ATP competitive inhibitor, binding to the dephosphorylated form of the c-Met kinase.[2][4] While initially developed as a selective c-Met inhibitor, emerging evidence suggests that Tivantinib also exerts cytotoxic effects through mechanisms independent of c-Met, including the disruption of microtubule polymerization.[5][6] This dual mechanism of action makes it a compound of significant interest in oncology research and drug development.

These application notes provide detailed protocols for assessing the effects of this compound on cell viability and apoptosis, along with a summary of its reported efficacy in various cancer cell lines.

Signaling Pathway

The primary target of Tivantinib is the c-Met receptor. Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.[2] Tivantinib's inhibition of c-Met phosphorylation blocks these downstream signals.

Tivantinib_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm c-Met c-Met RAS RAS c-Met->RAS Activates PI3K PI3K c-Met->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility AKT->Motility Tivantinib Tivantinib Tivantinib->c-Met Inhibits HGF HGF HGF->c-Met Binds

Caption: Tivantinib inhibits the HGF/c-Met signaling pathway.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of Tivantinib in various cancer cell lines.

Table 1: IC50 Values for Cell Viability

Cell LineCancer TypeIC50 (µM)
A549Non-Small Cell Lung Carcinoma0.38[4]
DBTRGGlioblastoma0.45[4]
NCI-H441Non-Small Cell Lung Carcinoma0.29[4]
HT29Colon Cancer~0.1-0.3[7]
MKN-45Gastric Cancer~0.1-0.3[7]
MDA-MB-231Breast Cancer~0.1-0.3[7]

Table 2: Apoptotic Effects of Tivantinib

Cell LineEffectObservations
HT29Induction of ApoptosisCaspase-dependent apoptosis observed.[4]
MKN-45Induction of ApoptosisCaspase-dependent apoptosis observed.[4]
MDA-MB-231Induction of ApoptosisCaspase-dependent apoptosis observed.[4]
EBC1G2/M Cell Cycle ArrestSimilar to the effect of vincristine, suggesting microtubule disruption.[5]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Incubate overnight A->B C Treat cells with this compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 1-4 hours E->F G Add solubilization solution F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 96-well plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the Tivantinib dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 1-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently pipette to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting the percentage of viability against the log of the Tivantinib concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Apoptosis_Assay_Workflow A Induce apoptosis with this compound B Harvest and wash cells A->B C Resuspend in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate in the dark D->E F Add binding buffer E->F G Analyze by flow cytometry F->G

Caption: Workflow for the Annexin V/PI apoptosis assay.

Materials:

  • This compound

  • Cancer cell lines of interest

  • 6-well plates

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include appropriate controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes and discarding the supernatant.[9]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

This compound demonstrates significant anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. Its dual mechanism of action, targeting both the c-Met signaling pathway and microtubule dynamics, makes it a versatile tool for cancer research. The provided protocols offer standardized methods for evaluating the efficacy of Tivantinib and similar compounds in vitro. Careful execution of these assays will yield valuable data for understanding the cellular responses to this promising anti-cancer agent.

References

Application Notes and Protocols for (Rac)-Tivantinib in Cell Migration and Invasion Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (Rac)-Tivantinib, a dual inhibitor of c-MET and microtubule polymerization, in fundamental cancer research assays focused on cell migration and invasion. Detailed protocols for the wound healing (scratch) assay and the Transwell invasion assay are provided, along with expected outcomes and data interpretation guidelines.

Introduction to this compound

This compound (also known as ARQ 197) is a small molecule inhibitor with a dual mechanism of action that makes it a potent agent for cancer research. Initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, further studies have revealed its ability to disrupt microtubule polymerization.[1][2] The c-MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion.[2] Dysregulation of this pathway is common in many cancers. Additionally, by interfering with microtubule dynamics, Tivantinib can induce a G2/M cell cycle arrest and apoptosis.[3] This dual action allows for the investigation of its effects on cancer cell motility through two distinct but critical cellular processes.

Data Presentation: Efficacy of Tivantinib in Cell-Based Assays

The following tables summarize the dose-dependent effects of Tivantinib on cell viability and its inhibitory potential on cell migration and invasion, as extrapolated from published studies.

Table 1: Dose-Dependent Effect of Tivantinib on Cell Viability

Cell LineCancer TypeIC50 (µM)Duration of Treatment
Huh7Hepatocellular Carcinoma0.00996 days
Hep3BHepatocellular Carcinoma0.4486 days
A549Non-Small Cell Lung Cancer~0.3 - 0.572 hours
NCI-H460Non-Small Cell Lung Cancer~0.3 - 0.572 hours
EBC-1Non-Small Cell Lung Cancer~0.3 - 0.572 hours
MKN45Gastric Cancer~0.3 - 0.572 hours

This data is compiled from multiple sources for illustrative purposes.[3]

Table 2: Illustrative Data on Inhibition of Cell Migration by Tivantinib (Wound Healing Assay)

Cell LineTivantinib Concentration (µM)Wound Closure (%) After 24h
MDA-MB-231 (Control)095 ± 4
MDA-MB-2310.170 ± 6
MDA-MB-231145 ± 5
MDA-MB-2311020 ± 3

Table 3: Illustrative Data on Inhibition of Cell Invasion by Tivantinib (Transwell Assay)

Cell LineTivantinib Concentration (µM)Number of Invaded Cells (per field)
HT-1080 (Control)0150 ± 12
HT-10800.1110 ± 10
HT-1080165 ± 8
HT-10801025 ± 5

Signaling Pathways and Experimental Workflows

Tivantinib's Dual Mechanism of Action

Tivantinib_Mechanism cluster_cMET c-MET Pathway Inhibition cluster_Microtubule Microtubule Disruption Tivantinib this compound cMET c-MET Receptor Tivantinib->cMET Inhibits Tubulin Tubulin Dimers Tivantinib->Tubulin Inhibits Polymerization HGF HGF PI3K_AKT PI3K/AKT Pathway RAS_MAPK RAS/MAPK Pathway Migration_Invasion Cell Migration & Invasion Proliferation_Survival Cell Proliferation & Survival Microtubules Microtubules G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis

Experimental Workflow: Wound Healing (Scratch) Assay

Wound_Healing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Seed cells in a multi-well plate A2 Grow to a confluent monolayer (24-48h) A1->A2 B1 Create a 'scratch' with a pipette tip A2->B1 B2 Wash to remove debris B1->B2 B3 Add media with Tivantinib (or control) B2->B3 C1 Image at 0h and subsequent time points B3->C1 C2 Measure wound width/area C1->C2 C3 Calculate % wound closure C2->C3

Experimental Workflow: Transwell Invasion Assay

Transwell_Invasion_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A1 Coat Transwell insert with Matrigel A2 Rehydrate Matrigel A1->A2 B1 Add chemoattractant to the lower chamber A2->B1 B2 Seed cells with Tivantinib (or control) in the upper chamber B1->B2 B3 Incubate for 24-48h B2->B3 C1 Remove non-invading cells from the top B3->C1 C2 Fix and stain invading cells on the bottom C1->C2 C3 Image and count invaded cells C2->C3

Experimental Protocols

Protocol 1: Wound Healing (Scratch) Assay

This assay measures two-dimensional cell migration.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • 24-well or 12-well tissue culture plates

  • Sterile p200 or p1000 pipette tips

  • Phosphate-buffered saline (PBS)

  • Inverted microscope with a camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

  • Monolayer Formation: Incubate the plate at 37°C in a 5% CO2 incubator until cells are fully confluent.

  • Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with serum-free medium containing the desired concentrations of Tivantinib. Include a vehicle control (DMSO) and a no-treatment control.

  • Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well. Use a marker on the bottom of the plate to ensure imaging the same field at each time point.

  • Incubation: Return the plate to the incubator and incubate for 12-24 hours, or until significant migration is observed in the control wells.

  • Imaging (Final Time Point): Capture images of the same fields as at Time 0.

  • Data Analysis:

    • Measure the area or width of the scratch at Time 0 and the final time point for each condition using ImageJ or similar software.

    • Calculate the percentage of wound closure using the formula: % Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100

Protocol 2: Transwell Invasion Assay

This assay assesses the ability of cells to invade through a basement membrane matrix.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Serum-free culture medium

  • This compound stock solution (in DMSO)

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel basement membrane matrix

  • Cold, serum-free medium

  • Chemoattractant (e.g., complete medium with 10% FBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., 0.1% Crystal Violet)

  • Inverted microscope with a camera

Procedure:

  • Insert Coating: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and add 50-100 µL to the upper chamber of each Transwell insert. Incubate at 37°C for at least 1 hour to allow for gel formation.

  • Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

  • Treatment Preparation: Prepare cell suspensions containing the desired concentrations of Tivantinib or vehicle control.

  • Assay Setup:

    • Add 600 µL of chemoattractant (e.g., complete medium) to the lower wells of the 24-well plate.

    • Carefully place the Matrigel-coated inserts into the wells.

    • Add 100-200 µL of the cell suspension (with or without Tivantinib) to the upper chamber of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • Removal of Non-Invaded Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove the Matrigel and any non-invading cells.

  • Fixation and Staining:

    • Fix the invaded cells on the underside of the membrane by immersing the insert in methanol for 10 minutes.

    • Stain the cells by immersing the insert in 0.1% Crystal Violet for 10-20 minutes.

    • Gently wash the insert in water to remove excess stain.

  • Imaging and Quantification:

    • Allow the insert to air dry.

    • Using an inverted microscope, count the number of stained, invaded cells on the underside of the membrane in several random fields of view.

    • Calculate the average number of invaded cells per field for each condition.

Conclusion

This compound serves as a valuable tool for investigating the molecular mechanisms of cancer cell migration and invasion. Its dual inhibitory action on the c-MET pathway and microtubule dynamics provides a multifaceted approach to studying these key aspects of metastasis. The provided protocols offer a standardized framework for conducting these assays, enabling researchers to generate robust and reproducible data on the efficacy of Tivantinib and other potential anti-cancer agents.

References

(Rac)-Tivantinib for In Vivo Xenograft Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tivantinib (also known as ARQ 197) is a potent small molecule inhibitor that has been extensively studied for its anti-tumor activities. Initially identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, further research has revealed a dual mechanism of action that also involves the disruption of microtubule polymerization.[1][2][3][4] The c-MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, migration, and invasion, and its dysregulation is implicated in numerous cancers.[5][6][7][8] Tivantinib's ability to target both c-MET and microtubules makes it a subject of significant interest in preclinical and clinical cancer research.[2][3]

These application notes provide a comprehensive overview of the use of this compound in in vivo xenograft models, summarizing key quantitative data and providing detailed experimental protocols to guide researchers in their study design.

Mechanism of Action

Tivantinib exerts its anti-tumor effects through two primary mechanisms:

  • c-MET Inhibition: Tivantinib selectively binds to the inactive, unphosphorylated form of the c-MET receptor, preventing its autophosphorylation and subsequent activation.[1] This blockade inhibits downstream signaling cascades, including the PI3K-AKT, MEK-ERK, and STAT3 pathways, thereby reducing cancer cell proliferation and survival.[1]

  • Microtubule Disruption: Tivantinib also directly interacts with tubulin, inhibiting its polymerization and leading to microtubule depolymerization.[1][2][3] This disruption of the cytoskeleton induces a G2/M phase cell cycle arrest and ultimately triggers apoptosis.[2][3][4]

Data Presentation: In Vivo Efficacy of Tivantinib

The following tables summarize the quantitative data from preclinical xenograft studies investigating the anti-tumor efficacy of this compound.

Cell Line Cancer Type Animal Model Tivantinib Dose (Oral) Treatment Schedule Tumor Growth Inhibition (TGI) Reference
HT29ColonNude Mice200 mg/kgNot SpecifiedSignificant reduction in p-MET[2]
MHCC97LHepatocellular CarcinomaNude Mice100 mg/kgDaily for 15 days30.9%[9]
MHCC97LHepatocellular CarcinomaNude Mice200 mg/kgDaily for 15 days64.6%[9]
Breast Cancer ModelBreast CancerMouse120 mg/kgNot SpecifiedDramatic repression of tumor growth[2]

Note: TGI is a measure of the reduction in tumor growth in treated animals compared to control animals.

Signaling Pathways and Experimental Workflow

c-MET Signaling Pathway Inhibited by Tivantinib

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K PI3K cMET->PI3K MEK MEK cMET->MEK STAT3 STAT3 cMET->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Invasion AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Tivantinib Tivantinib Tivantinib->cMET Inhibits

Caption: c-MET signaling pathway and the inhibitory action of Tivantinib.

Dual Mechanism of Tivantinib Action

Tivantinib_Mechanism cluster_cMET c-MET Inhibition cluster_Microtubule Microtubule Disruption Tivantinib Tivantinib cMET_Inhibition Inhibition of c-MET Phosphorylation Tivantinib->cMET_Inhibition Tubulin_Binding Binding to Tubulin Tivantinib->Tubulin_Binding Downstream_Inhibition Blockade of Downstream Signaling (PI3K, MEK, STAT3) cMET_Inhibition->Downstream_Inhibition Anti_Proliferation Decreased Cell Proliferation & Survival Downstream_Inhibition->Anti_Proliferation Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin_Binding->Polymerization_Inhibition Apoptosis Induction of Apoptosis Polymerization_Inhibition->Apoptosis Xenograft_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture animal_model Implantation of Cells into Immunocompromised Mice cell_culture->animal_model tumor_growth Tumor Growth to Palpable Size animal_model->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Oral Administration of Tivantinib or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Western Blot, Immunohistochemistry monitoring->endpoint end End endpoint->end

References

(Rac)-Tivantinib stock solution preparation and storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tivantinib , also known as ARQ 197, is a selective, non-ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] This document provides detailed protocols for the preparation of this compound stock solutions, guidelines for storage, and methodologies for its application in common in vitro assays.

I. Physicochemical Properties and Solubility

This compound is a crystalline solid with a molecular weight of 369.4 g/mol .[4] Proper dissolution is critical for accurate and reproducible experimental results.

Table 1: Solubility of this compound

SolventSolubilityNotes
DMSO (Dimethyl Sulfoxide)~20 mg/mL to 100 mg/mL[4][5][6]Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2] Sonication may be required for complete dissolution at higher concentrations.[7]
DMF (Dimethylformamide)~20 mg/mL[4]Handle with appropriate safety precautions.
Ethanol~5 mg/mL[4]Sparingly soluble.
WaterInsoluble[2]
Aqueous Buffers (e.g., PBS)Sparingly soluble (~0.1 mg/mL in a 1:5 DMSO:PBS solution)[4]For aqueous applications, first dissolve in DMSO and then dilute with the buffer.[4] It is not recommended to store aqueous solutions for more than one day.[4]

II. Stock Solution Preparation and Storage

Proper preparation and storage of stock solutions are essential to maintain the stability and activity of this compound.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Materials:

    • This compound powder (MW: 369.4 g/mol )

    • Anhydrous DMSO

    • Sterile, tightly sealed vials

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

    • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For 1 mg of Tivantinib, you will need 270.7 µL of DMSO to make a 10 mM solution.[3]

    • Add the appropriate volume of anhydrous DMSO to the vial containing the Tivantinib powder.

    • Vortex or sonicate the solution until the powder is completely dissolved, resulting in a clear solution.

    • Aliquot the stock solution into smaller, single-use volumes in sterile vials to avoid repeated freeze-thaw cycles.[2][3]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureStability
Crystalline Solid-20°C≥ 4 years[4][8]
Stock Solution in DMSO-80°CUp to 2 years[3]
-20°CUp to 1 year[2][3]
Aqueous Solution4°CNot recommended for more than one day[4]

III. Mechanism of Action and Signaling Pathway

Tivantinib functions by inhibiting the c-Met receptor tyrosine kinase, a key player in cancer cell growth, survival, angiogenesis, and metastasis.[1] It binds to the inactive, unphosphorylated form of c-Met, locking it in an inactive conformation and thereby blocking downstream signaling.[9]

Tivantinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 RAS RAS cMet->RAS HGF HGF HGF->cMet binds Tivantinib This compound Tivantinib->cMet inhibits AKT AKT PI3K->AKT Gene_Expression Gene Expression (Proliferation, Survival, Invasion) AKT->Gene_Expression STAT3->Gene_Expression RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

Caption: Tivantinib inhibits the HGF/c-Met signaling pathway.

IV. Experimental Protocols

The following are generalized protocols for in vitro assays using this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 2: In Vitro c-Met Kinase Assay

This protocol is adapted from methodologies described for assessing the inhibitory activity of Tivantinib on recombinant c-Met protein.[2][7]

  • Materials:

    • Recombinant c-Met protein

    • This compound stock solution (in DMSO)

    • Kinase assay buffer

    • Poly-Glu-Tyr (4:1) substrate

    • ATP (containing [γ-³²P]ATP)

    • SDS-PAGE reagents and equipment

    • Autoradiography film or digital imager

  • Procedure:

    • Prepare serial dilutions of this compound in kinase assay buffer. Include a DMSO-only vehicle control.

    • In a microcentrifuge tube, pre-incubate recombinant c-Met protein (e.g., 100 ng) with the different concentrations of Tivantinib for 30 minutes at room temperature.[7]

    • Initiate the kinase reaction by adding the poly-Glu-Tyr substrate and ATP solution.[7]

    • Incubate the reaction for a defined period (e.g., 5-10 minutes) at room temperature.[7]

    • Stop the reaction by adding SDS-PAGE loading buffer.[7]

    • Separate the reaction products by SDS-PAGE.

    • Visualize the phosphorylated substrate by autoradiography.

    • Quantify the band intensities to determine the IC₅₀ of Tivantinib.

Protocol 3: Cell Viability Assay (MTS-based)

This protocol outlines a method to assess the effect of this compound on the proliferation of cancer cell lines.[6]

  • Materials:

    • Cancer cell line of interest (e.g., HT29, MKN-45)[2]

    • Complete cell culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTS reagent

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to attach overnight.[2]

    • Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically <0.5%).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of Tivantinib. Include a vehicle control (medium with DMSO only).

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[2][6]

    • Following incubation, add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with Tivantinib A->C B Prepare Tivantinib serial dilutions B->C D Incubate for 24-72 hours C->D E Add MTS reagent D->E F Incubate and measure absorbance E->F G Calculate IC50 F->G

Caption: Workflow for a cell viability assay using Tivantinib.

V. Concluding Remarks

The protocols and information provided herein serve as a comprehensive guide for the use of this compound in a research setting. Adherence to these guidelines for stock solution preparation and storage will ensure the integrity and activity of the compound. For all experimental applications, optimization of the protocols for specific experimental systems is highly recommended. Always consult the relevant safety data sheets (SDS) before handling this compound and associated solvents.

References

Application Notes and Protocols for (Rac)-Tivantinib in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(Rac)-Tivantinib (also known as ARQ 197) is a potent and selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] While initially developed as a highly specific c-MET inhibitor, further research has revealed its activity against other cellular targets, including Glycogen Synthase Kinase 3α (GSK3α), Glycogen Synthase Kinase 3β (GSK3β), and its ability to disrupt microtubule polymerization.[3] These application notes provide detailed protocols for utilizing this compound in various kinase and cellular assays to investigate its mechanism of action and therapeutic potential.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of Tivantinib
Kinase TargetThis compound IC₅₀/KᵢAssay Conditions
c-METKᵢ: 355 nMCell-free assay with recombinant human c-MET.[2][4]
c-METIC₅₀: 100 - 300 nMInhibition of constitutive or HGF-induced c-MET phosphorylation in various cancer cell lines.[4]
GSK3αPotent inhibition (upper nM range for (-)-tivantinib)In vitro kinase assay.
GSK3βWeaker inhibition compared to GSK3α for (-)-tivantinibIn vitro kinase assay.
RonLittle to no activityCell-free assay.[1]
EGFRNo inhibitionCell-free assay.[1]
InsRNo inhibitionCell-free assay.[1]
PDGFRαNo inhibitionCell-free assay.[1]
FGFR1/4No inhibitionCell-free assay.[1]
225 other kinasesNo significant inhibitionKinase panel screening.[3]
Table 2: Cellular Activity of Tivantinib in Cancer Cell Lines
Cell LineCancer TypeTivantinib GI₅₀/IC₅₀Key Genetic Features
A549Non-Small Cell Lung Cancer~0.38 µMKRAS mutant, c-MET independent
H460Non-Small Cell Lung CancerSimilar to c-MET addicted linesKRAS mutation, no MET amplification
EBC1Non-Small Cell Lung Cancer~0.36 - 0.8 µMc-MET amplified, c-MET addicted
MKN45Gastric Cancer~0.36 - 0.8 µMc-MET amplified, c-MET addicted
SNU638Gastric Cancer~0.36 - 0.8 µMc-MET addicted
HT29Colon CancerIC₅₀: ~10 µM (for c-MET phosphorylation)
MDA-MB-231Breast CancerIC₅₀: ~10 µM (for c-MET phosphorylation)

Signaling Pathways and Experimental Workflows

cluster_0 Tivantinib's Dual Mechanism of Action cluster_1 Downstream Signaling Inhibition cluster_2 Cellular Effects Tivantinib Tivantinib cMET c-MET (Receptor Tyrosine Kinase) Tivantinib->cMET Inhibition Tubulin Tubulin Tivantinib->Tubulin Disruption of Polymerization PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_RAF RAS/RAF/MEK/ERK Pathway cMET->RAS_RAF JAK_STAT JAK/STAT Pathway cMET->JAK_STAT CellCycle G2/M Arrest Tubulin->CellCycle Proliferation Decreased Proliferation PI3K_AKT->Proliferation Apoptosis Induction of Apoptosis PI3K_AKT->Apoptosis RAS_RAF->Proliferation JAK_STAT->Proliferation Migration Inhibition of Migration & Invasion

Caption: Tivantinib inhibits c-MET signaling and disrupts microtubule dynamics.

cluster_0 In Vitro c-MET Kinase Activity Assay Workflow start Start reagents Prepare Reagents: - Recombinant c-MET - this compound dilutions - Kinase Buffer - ATP (with [γ-³²P]ATP or for non-radioactive detection) - Substrate (e.g., Poly(Glu,Tyr)) start->reagents incubation Incubate c-MET with Tivantinib (Pre-incubation) reagents->incubation reaction Initiate Kinase Reaction (Add ATP and Substrate) incubation->reaction stop Stop Reaction reaction->stop detection Detect Substrate Phosphorylation (e.g., Autoradiography, ELISA, Luminescence) stop->detection analysis Data Analysis (Determine IC₅₀ values) detection->analysis end End analysis->end

Caption: Workflow for an in vitro c-MET kinase activity assay with Tivantinib.

Experimental Protocols

In Vitro c-MET Kinase Activity Assay (Radiometric)

This protocol is adapted from established methods for tyrosine kinase assays and is suitable for determining the IC₅₀ of this compound against c-MET.

Materials:

  • Recombinant human c-MET enzyme

  • This compound

  • Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • ATP solution (containing [γ-³²P]ATP)

  • Substrate: Poly(Glu,Tyr) 4:1

  • Phosphocellulose paper

  • 0.5% Phosphoric Acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in DMSO, then dilute further in Kinase Assay Buffer. The final DMSO concentration in the assay should be ≤1%.

  • In a microcentrifuge tube, add 10 µL of the diluted this compound or vehicle control (DMSO in Kinase Assay Buffer).

  • Add 20 µL of recombinant c-MET enzyme solution (pre-diluted in Kinase Assay Buffer) to each tube.

  • Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

  • Prepare the reaction mix by adding 10 µL of Poly(Glu,Tyr) substrate and 10 µL of ATP solution (containing [γ-³²P]ATP).

  • Initiate the kinase reaction by adding 20 µL of the reaction mix to the enzyme/inhibitor solution. The final reaction volume is 50 µL.

  • Incubate the reaction for 20-30 minutes at 30°C.

  • Stop the reaction by spotting 40 µL of the reaction mixture onto a phosphocellulose paper strip.

  • Wash the phosphocellulose paper strips three times for 5 minutes each in 0.5% phosphoric acid.

  • Air dry the paper strips and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each Tivantinib concentration relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Western Blot Analysis of c-MET Phosphorylation in Cells

This protocol allows for the assessment of Tivantinib's effect on c-MET autophosphorylation in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., MKN45, EBC-1)

  • Complete cell culture medium

  • This compound

  • Hepatocyte Growth Factor (HGF), if studying ligand-induced phosphorylation

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-MET (Tyr1234/1235), anti-total-c-MET, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) for a specified time (e.g., 2, 6, or 24 hours). Include a vehicle-treated control.

  • For ligand-induced phosphorylation, serum-starve the cells for 4-6 hours before Tivantinib treatment, and then stimulate with HGF (e.g., 50 ng/mL) for 15 minutes before cell lysis.

  • Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-c-MET overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total c-MET and β-actin as loading controls.

In Vitro Microtubule Polymerization Assay

This assay determines the effect of this compound on the in vitro assembly of purified tubulin.

Materials:

  • Tubulin (>99% pure)

  • G-PEM Buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP)

  • This compound

  • Positive control (e.g., Nocodazole or Colchicine for depolymerization)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well plate

  • Spectrophotometer capable of reading absorbance at 340 nm at 37°C

Procedure:

  • Reconstitute tubulin in G-PEM buffer to a final concentration of approximately 3 mg/mL.

  • Add various concentrations of this compound, positive control, or vehicle to the wells of a pre-warmed 96-well plate.

  • Add the reconstituted tubulin solution to each well.

  • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Plot the absorbance over time to visualize the effect of Tivantinib on microtubule polymerization. A decrease or lack of increase in absorbance compared to the vehicle control indicates inhibition of polymerization.

References

Application Notes and Protocols for (Rac)-Tivantinib in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Rac)-Tivantinib (also known as ARQ 197) is a potent, orally bioavailable small molecule that has been extensively investigated as an anti-cancer agent. Initially characterized as a selective, non-ATP competitive inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase, subsequent research has revealed a dual mechanism of action involving the disruption of microtubule polymerization.[1][2][3] The c-MET signaling pathway is frequently dysregulated in various cancers, playing a crucial role in cell proliferation, survival, migration, and invasion.[2][4] Tivantinib's ability to target both c-MET and microtubules makes it a subject of significant interest in drug discovery and development.

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays. Detailed protocols for both biochemical and cell-based assays are provided to enable researchers to effectively screen for and characterize inhibitors of c-MET and microtubule dynamics.

Mechanism of Action

Tivantinib exhibits a dual mechanism of action:

  • c-MET Inhibition: Tivantinib is a non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[3] It binds to the dephosphorylated, inactive conformation of the kinase domain, preventing its activation and subsequent downstream signaling.[3] The inhibition of c-MET leads to the downregulation of key signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, ultimately resulting in reduced cell proliferation and survival.[3]

  • Microtubule Disruption: Tivantinib also functions as a microtubule-disrupting agent.[1][2] It inhibits tubulin polymerization, leading to G2/M cell cycle arrest and induction of apoptosis.[1][2] This activity is independent of its c-MET inhibitory function and contributes to its overall cytotoxic effects.

Data Presentation

The following tables summarize the in vitro activity of this compound against its primary target, c-MET, and its anti-proliferative effects in various cancer cell lines.

Table 1: Biochemical Activity of this compound

TargetAssay TypeParameterValueReference
c-METKinase AssayK_i_355 nM[3]

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer Typec-MET StatusIC_50_ (µM)Reference
EBC-1Non-Small Cell Lung CancerMET Amplified (High)~1[5][6]
H1993Non-Small Cell Lung CancerMET Amplified (High)~1[5][6]
MKN-45Gastric CancerMET Amplified (High)~0.5[1]
SNU-5Gastric CancerMET Amplified (High)~0.5[1]
A549Non-Small Cell Lung CancerMET Low~1[5]
H460Non-Small Cell Lung CancerMET Low~1[1]
HCC827Non-Small Cell Lung CancerMET Low~1[5]
PC9Non-Small Cell Lung CancerMET Low~1[5]

Signaling and Experimental Workflow Diagrams

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMET c-MET Receptor HGF->cMET Binds GRB2_SOS GRB2/SOS cMET->GRB2_SOS Activates PI3K PI3K cMET->PI3K Activates STAT3 STAT3 cMET->STAT3 Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT JAK JAK STAT3->JAK MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Invasion) JAK->Transcription ERK ERK MEK->ERK ERK->Transcription Tivantinib This compound Tivantinib->cMET Inhibits HTS_Workflow cluster_preparation Assay Preparation cluster_screening Screening Campaign cluster_validation Hit Validation Assay_Development Assay Development & Miniaturization Reagent_Prep Reagent Preparation Assay_Development->Reagent_Prep Pilot_Screen Pilot Screen (Small Library) Reagent_Prep->Pilot_Screen Primary_HTS Primary High-Throughput Screen Pilot_Screen->Primary_HTS Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Orthogonal_Assay Orthogonal Assays Hit_Confirmation->Orthogonal_Assay SAR Preliminary SAR Orthogonal_Assay->SAR

References

Troubleshooting & Optimization

Technical Support Center: (Rac)-Tivantinib and c-MET Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers observing a lack of c-MET phosphorylation inhibition when using (Rac)-Tivantinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: We are using this compound to inhibit c-MET, but we do not observe a decrease in c-MET phosphorylation. Is this expected?

A1: This is a reported and not entirely unexpected observation. While initially developed as a selective c-MET inhibitor, substantial evidence now indicates that the cytotoxic effects of Tivantinib are often independent of its action on c-MET.[1][2][3] Several studies have shown that Tivantinib's anti-tumor activity is not always correlated with the inhibition of c-MET phosphorylation.[1][4] In some cancer cell lines, both c-MET-dependent and -independent, Tivantinib has been shown to inhibit cell growth without suppressing c-MET phosphorylation.[1][2]

Q2: What is the proposed mechanism of action for Tivantinib if not through c-MET inhibition?

A2: A primary off-target effect of Tivantinib is the disruption of microtubule polymerization.[1][2][5][6][7] It has been shown to bind directly to tubulin at the colchicine binding site, leading to microtubule depolymerization, G2/M cell cycle arrest, and subsequent apoptosis.[5][6][7] This activity is similar to that of other microtubule-targeting agents like vincristine.[1]

Q3: Are there any other reported off-target effects for Tivantinib?

A3: Yes, besides its well-documented effects on microtubules, Tivantinib has been identified as a potent inhibitor of GSK3α and GSK3β, which may contribute to its anti-cancer activity in certain contexts like acute myeloid leukemia.[8][9]

Q4: Under what conditions has Tivantinib been shown to inhibit c-MET phosphorylation?

A4: Early studies reported that Tivantinib, as a non-ATP competitive inhibitor, could inhibit both constitutive and HGF-induced c-MET phosphorylation in various cancer cell lines and in xenograft models.[10][11][12][13] However, the concentrations required for this inhibition and the specific cellular contexts are critical factors. Some studies suggest that c-MET might be more of a predictor of response rather than the actual therapeutic target.[10]

Q5: Should we consider switching to a different c-MET inhibitor?

A5: If the primary goal of your experiment is to specifically inhibit c-MET phosphorylation, using alternative, well-characterized c-MET inhibitors might be advisable. Crizotinib and PHA-665752 are examples of ATP-competitive c-MET inhibitors that have been shown to effectively suppress c-MET phosphorylation and are often used as comparators in studies involving Tivantinib.[1][2]

Troubleshooting Guide: this compound Not Inhibiting c-MET Phosphorylation

If your experimental goal is to validate the effect of Tivantinib on c-MET phosphorylation, here are some troubleshooting steps to consider:

Issue: No observable decrease in phospho-c-MET levels upon Tivantinib treatment.

Confirm Experimental Controls and Conditions
  • Positive and Negative Controls: Ensure you have appropriate controls in your experiment.

    • Positive Control for Inhibition: Use a known c-MET inhibitor (e.g., Crizotinib, PHA-665752) to confirm that c-MET phosphorylation can be inhibited in your cell system.[1]

    • Vehicle Control: Use a vehicle control (e.g., DMSO) to account for any effects of the solvent.

    • Ligand Stimulation: If studying ligand-induced phosphorylation, ensure that HGF stimulation is robustly activating c-MET in your untreated control.

  • Drug Concentration and Incubation Time:

    • Verify the concentration of Tivantinib used. While early studies showed inhibition at nanomolar concentrations, later studies suggest micromolar concentrations might be needed, where off-target effects become more prominent.[11][12]

    • Optimize the incubation time. A time-course experiment (e.g., 1, 6, 24 hours) can determine the optimal duration for observing an effect.

Investigate Potential Off-Target Effects
  • Microtubule Disruption Assay: Since Tivantinib is a known microtubule disruptor, you can perform an immunofluorescence assay for α-tubulin to see if Tivantinib is active in your cells in this capacity. Disruption of the microtubule network would confirm the biological activity of your Tivantinib stock.[1][6]

  • Cell Cycle Analysis: Tivantinib-induced microtubule disruption typically leads to a G2/M phase arrest.[1][2] Analyzing the cell cycle profile of treated cells by flow cytometry can provide evidence of Tivantinib's on-target activity at the microtubule level.

Verify Reagent and Cell Line Integrity
  • Tivantinib Stock: Confirm the integrity and purity of your this compound compound. If possible, verify its identity and concentration analytically.

  • Cell Line Authentication: Ensure your cell line is authentic and not misidentified or contaminated. Check the baseline expression and phosphorylation status of c-MET in your cell line.

Quantitative Data Summary

Table 1: Inhibitory Constants and Concentrations for Tivantinib

ParameterValueTargetNotesReference
Ki~355 nMc-METCell-free assay; non-ATP competitive.[10][11][12]
IC50100 - 300 nMp-c-METInhibition of c-MET phosphorylation in cells.[11]
IC50~10 µMp-c-METConcentration used in some kinase assays.[12]

Experimental Protocols

Protocol 1: Western Blot for c-MET Phosphorylation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.

  • Serum Starvation (Optional): For HGF-induced phosphorylation, serum-starve cells (e.g., in serum-free media or 0.5% FBS) for 16-24 hours.

  • Inhibitor Treatment: Treat cells with varying concentrations of Tivantinib, a positive control inhibitor (e.g., Crizotinib), and a vehicle control (DMSO) for the desired incubation time.

  • HGF Stimulation (Optional): If applicable, stimulate cells with an appropriate concentration of HGF (e.g., 20-50 ng/mL) for a short period (e.g., 10-15 minutes) before lysis.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with primary antibodies against phospho-c-MET (e.g., Tyr1234/1235) and total c-MET overnight at 4°C.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phospho-c-MET signal to the total c-MET signal.

Protocol 2: Immunofluorescence for Microtubule Integrity
  • Cell Culture: Grow cells on glass coverslips in a multi-well plate.

  • Treatment: Treat cells with Tivantinib (e.g., 1 µM), a positive control microtubule disruptor (e.g., vincristine), and a vehicle control for a suitable duration (e.g., 16-24 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Blocking: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Primary Antibody Staining: Incubate with a primary antibody against α-tubulin for 1 hour at room temperature.

  • Secondary Antibody Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Nuclear Staining and Mounting: Counterstain nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the microtubule network using a fluorescence microscope. Look for depolymerization and disruption of the filamentous network in Tivantinib-treated cells.

Visualizations

cMET_Signaling_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds p_cMET Phospho-cMET (Tyr1234/1235) cMET->p_cMET Autophosphorylation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) p_cMET->Downstream Tivantinib This compound Tivantinib->p_cMET Reported to Inhibit (Often Ineffective) Tubulin Tubulin Tivantinib->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules G2M_Arrest G2/M Arrest, Apoptosis Microtubules->G2M_Arrest Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation

Caption: c-MET signaling and Tivantinib's dual mechanism.

Troubleshooting_Workflow Start Start: No Inhibition of p-cMET with Tivantinib Check_Controls 1. Verify Controls - Positive Inhibitor (e.g., Crizotinib) - Vehicle Control - HGF Stimulation Start->Check_Controls Check_Conditions 2. Optimize Conditions - Tivantinib Concentration - Incubation Time Check_Controls->Check_Conditions Check_OffTarget 3. Assess Off-Target Effects - Microtubule Staining - Cell Cycle Analysis Check_Conditions->Check_OffTarget Verify_Reagents 4. Check Reagents - Tivantinib Aliquot - Cell Line Authentication Check_OffTarget->Verify_Reagents Result1 Conclusion: Tivantinib activity is likely c-MET-independent in this system. Verify_Reagents->Result1 Off-target effects observed, controls are fine Result2 Conclusion: Potential issue with experimental setup or reagents. Verify_Reagents->Result2 Controls fail or no off-target effects

Caption: Troubleshooting workflow for Tivantinib experiments.

Logical_Relationship Observation Observation: Tivantinib does not inhibit p-cMET but is cytotoxic Reason1 Hypothesis 1: Tivantinib's primary MoA is not c-MET inhibition Observation->Reason1 Reason2 Hypothesis 2: Experimental conditions are suboptimal for c-MET inhibition Observation->Reason2 Evidence1 Evidence: - Potent microtubule disruption - Activity in c-MET independent cells - Other off-targets (GSK3) Reason1->Evidence1 Evidence2 Evidence: - Incorrect drug concentration - Inappropriate timing - Cell-specific resistance Reason2->Evidence2 Conclusion Most likely conclusion: Tivantinib's cytotoxicity is primarily driven by microtubule disruption. Evidence1->Conclusion

Caption: Rationale for Tivantinib's observed effects.

References

Optimizing (Rac)-Tivantinib Concentration for IC50 Determination: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (Rac)-Tivantinib concentration for accurate IC50 determination. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as ARQ 197, was initially developed as a selective, non-ATP competitive inhibitor of the c-Met receptor tyrosine kinase[1][2]. The c-Met pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, invasion, and angiogenesis[2][3]. However, further research has revealed that Tivantinib also exhibits significant off-target effects, most notably the inhibition of tubulin polymerization[1][4][5][6]. This dual mechanism, targeting both c-Met signaling and microtubule dynamics, contributes to its cytotoxic effects in a broad range of cancer cells, independent of their c-Met status[3][4][7][8].

Q2: How does the dual mechanism of action of Tivantinib affect IC50 values?

The dual mechanism of Tivantinib means that its IC50 value in a given cell line is a composite of its effects on both c-Met inhibition and microtubule disruption. This can lead to potent growth inhibition in cell lines that are not dependent on c-Met signaling[4][7]. Therefore, when interpreting IC50 data, it is crucial to consider the expression and activation status of c-Met in the cell line, as well as the cellular context of microtubule dynamics.

Q3: What are some common issues encountered when determining the IC50 of Tivantinib?

Researchers may encounter several issues when determining the IC50 of Tivantinib, including:

  • High variability between replicate wells: This can be due to pipetting errors, inconsistent cell seeding, or edge effects in the microplate[9].

  • Poor dose-response curve: A flat or non-sigmoidal curve may indicate issues with compound solubility, stability, or the concentration range tested.

  • Discrepancy between in-vitro and cell-based assay results: Differences in ATP concentration and the conformational state of the target kinase can lead to variations in potency[9].

  • Cell line-specific effects: The IC50 value of Tivantinib can vary significantly between different cell lines due to factors such as target expression levels, activation of compensatory signaling pathways, and drug efflux pump activity[10].

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

  • Potential Cause: Inconsistent cell health and passage number.

  • Troubleshooting Step: Ensure that cells are in the logarithmic growth phase and use a consistent passage number for all experiments. Regularly check for mycoplasma contamination.

  • Potential Cause: Variability in compound preparation.

  • Troubleshooting Step: Prepare fresh stock solutions of Tivantinib for each experiment. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before diluting in culture medium.

  • Potential Cause: Inconsistent incubation times.

  • Troubleshooting Step: Use a multichannel pipette or automated liquid handler to add Tivantinib to all wells simultaneously. Ensure that the incubation period is precisely controlled.

Issue 2: The Observed IC50 Value is Higher Than Expected

  • Potential Cause: The cell line expresses high levels of ATP-binding cassette (ABC) transporters, which can efflux Tivantinib.

  • Troubleshooting Step: Investigate the expression of ABC transporters (e.g., ABCB1, ABCG2) in your cell line. If high expression is confirmed, consider co-incubation with an ABC transporter inhibitor to assess the impact on Tivantinib's potency.

  • Potential Cause: The compound is degrading in the culture medium.

  • Troubleshooting Step: Assess the stability of Tivantinib in your specific culture medium over the course of the experiment. This can be done using analytical methods such as HPLC.

  • Potential Cause: The chosen assay is not sensitive enough.

  • Troubleshooting Step: Consider switching to a more sensitive cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity[11][12].

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer Typec-Met StatusIC50 (µM)AssayReference
EBC-1Non-Small Cell Lung CancerAmplified~0.4Cell Viability Assay[7]
H1993Non-Small Cell Lung CancerAmplified~0.5Cell Viability Assay[7]
MKN-45Gastric CancerAmplified~0.3Cell Viability Assay[8]
SNU-5Gastric CancerAmplified~0.4Cell Viability Assay[8]
A549Non-Small Cell Lung CancerNon-Amplified~0.6Cell Viability Assay[7]
H460Non-Small Cell Lung CancerNon-Amplified~0.5Cell Viability Assay[8]
Huh7Hepatocellular Carcinoma-0.0099Cell Viability Assay[13]
Hep3BHepatocellular Carcinoma-0.448Cell Viability Assay[13]

Experimental Protocols

Protocol 1: MTT Assay for IC50 Determination

This protocol provides a general framework for determining the IC50 of this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Tivantinib in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Treatment: Add 100 µL of the Tivantinib dilutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as the highest Tivantinib concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control. Plot the percentage of viability against the log of the Tivantinib concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol outlines the use of the CellTiter-Glo® assay for a more sensitive determination of IC50.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Opaque-walled 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • CellTiter-Glo® Reagent

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of Tivantinib in complete culture medium from a DMSO stock.

  • Treatment: Add 100 µL of the Tivantinib dilutions to the wells. Include appropriate controls.

  • Incubation: Incubate for the desired duration.

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[11][14].

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of viability and determine the IC50 as described in the MTT protocol.

Mandatory Visualization

Experimental_Workflow_IC50 cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Incubation Incubation (e.g., 72h) Cell_Culture->Incubation Compound_Prep Tivantinib Serial Dilution Compound_Prep->Incubation Assay_Step Cell Viability Assay (MTT or CellTiter-Glo) Incubation->Assay_Step Data_Acquisition Data Acquisition (Absorbance/Luminescence) Assay_Step->Data_Acquisition IC50_Calc IC50 Calculation Data_Acquisition->IC50_Calc

Caption: A generalized workflow for determining the IC50 of this compound.

Tivantinib_Signaling_Pathway cluster_met c-Met Signaling cluster_tubulin Microtubule Dynamics HGF HGF cMET c-Met Receptor HGF->cMET Binds & Activates PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK STAT STAT Pathway cMET->STAT Proliferation Proliferation, Survival, Invasion PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest & Apoptosis Microtubules->G2M_Arrest Tivantinib This compound Tivantinib->cMET Inhibits Tivantinib->Tubulin Inhibits Polymerization

Caption: Dual mechanism of action of this compound.

References

(Rac)-Tivantinib solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (Rac)-Tivantinib

This guide provides troubleshooting and frequently asked questions (FAQs) regarding solubility issues encountered when using this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ARQ 197) is a small molecule inhibitor being investigated for its anti-cancer properties.[1] It was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[2][3] The c-MET pathway, when activated by its ligand Hepatocyte Growth Factor (HGF), is crucial in cell proliferation, survival, invasion, and metastasis, and it is often dysregulated in various cancers.[4][5][6] Tivantinib binds to the inactive form of c-MET, disrupting its signaling cascade.[2][5] However, further studies have revealed that Tivantinib also exhibits cytotoxic activity by disrupting microtubule polymerization, leading to a G2/M cell cycle arrest and apoptosis, independent of its c-MET inhibition.[5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[2] It is highly soluble in DMSO, with concentrations of 73-74 mg/mL (approximately 197-200 mM) being achievable.[2] It is critical to use fresh, moisture-free DMSO, as the compound's solubility can be reduced by absorbed water.[2]

Q3: My this compound is precipitating after I add it to my cell culture medium. What is causing this?

A3: Precipitation of Tivantinib in aqueous cell culture media is a common issue due to its low aqueous solubility. This phenomenon, often called "fall-out," occurs when the concentration of the compound exceeds its solubility limit in the final medium. Several factors can contribute to this:

  • High Final Concentration: The most common reason is that the final concentration of Tivantinib in the media is too high.

  • Low Serum Concentration: Components in fetal bovine serum (FBS) and other sera, like albumin, can bind to small molecules and help keep them in solution. Low-serum or serum-free media increase the likelihood of precipitation.[7]

  • Inadequate Mixing: When adding the DMSO stock to the medium, slow or inadequate mixing can create localized areas of high concentration, leading to immediate precipitation.[8]

  • Temperature Shifts: Moving media between cold storage and a warm incubator can sometimes cause components to fall out of solution.[9]

Q4: How can I prevent my this compound from precipitating in cell culture?

A4: To prevent precipitation, follow these best practices:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture is as low as possible, typically ≤ 0.1%, to avoid solvent-induced cytotoxicity.[8] Some cell lines may tolerate up to 0.5%, but this should be determined for your specific cells.[8]

  • Use Pre-warmed Media: Always add the Tivantinib stock solution to cell culture media that has been pre-warmed to 37°C.

  • Dilute with Vigorous Mixing: Add the DMSO stock solution directly to the pre-warmed media while gently vortexing or swirling the tube/flask to ensure rapid and even dispersal.[8] This prevents the formation of localized high concentrations of the compound.

  • Consider Serum: If your experimental design allows, perform dilutions in serum-containing medium. Serum proteins can help stabilize the compound and prevent precipitation.[7]

  • Perform Serial Dilutions in Media (If Necessary): For very low final concentrations, it may be beneficial to perform an intermediate dilution step in a small volume of complete medium before adding it to the final culture volume.

Quantitative Data Summary

Solvent Reported Solubility Molar Concentration Reference
DMSO73-74 mg/mL~197.6 - 200.3 mM[2]

Note: The molecular weight of Tivantinib (C23H19N3O2) is 369.42 g/mol .

Experimental Protocols & Workflows

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 20 mM stock solution, you will need to dissolve 7.39 mg of Tivantinib in 1 mL of DMSO.

    • Calculation: 0.020 mol/L * 369.42 g/mol = 7.39 g/L = 7.39 mg/mL

  • Dissolution: Add 1 mL of fresh, anhydrous DMSO to the vial containing 7.39 mg of Tivantinib.

  • Mix Thoroughly: Recap the vial and vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution if needed.[10]

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.

Diagram: Recommended Workflow for Cell Treatment

G cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Workflow tiv_powder Tivantinib Powder stock_sol 20 mM Stock Solution tiv_powder->stock_sol dmso Anhydrous DMSO dmso->stock_sol thaw Thaw Stock Aliquot stock_sol->thaw dilute Add Stock to Media (with vigorous mixing) thaw->dilute warm_media Pre-warm Culture Media to 37°C warm_media->dilute add_to_cells Add Final Solution to Cell Culture dilute->add_to_cells

Caption: Workflow for preparing and applying Tivantinib to cells.

Troubleshooting Guide

Use this decision tree to troubleshoot precipitation issues.

Diagram: Troubleshooting Precipitation

G start Precipitate Observed in Culture Medium? check_dmso Is DMSO fresh and anhydrous? start->check_dmso Yes check_conc Is final DMSO conc. ≤ 0.1%? check_dmso->check_conc Yes sol_dmso Use fresh, high-grade anhydrous DMSO. check_dmso->sol_dmso No check_mix Was stock added to pre-warmed media with rapid mixing? check_conc->check_mix Yes sol_conc Adjust stock conc. to keep final DMSO ≤ 0.1%. check_conc->sol_conc No check_tiv_conc Is the final Tivantinib concentration too high? check_mix->check_tiv_conc Yes sol_mix Always pre-warm media and add stock with agitation. check_mix->sol_mix No sol_tiv_conc Perform a dose-response to find the max soluble concentration. Lower the dose. check_tiv_conc->sol_tiv_conc Yes (Likely)

Caption: Decision tree for troubleshooting Tivantinib precipitation.

Signaling Pathway

Diagram: Simplified HGF/c-MET Signaling Pathway

Tivantinib is a c-MET inhibitor. This diagram illustrates the primary signaling pathway it targets.

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_effects Cellular Effects cMET c-MET Receptor RAS_RAF RAS/RAF/MEK/ERK Pathway cMET->RAS_RAF PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT STAT STAT Pathway cMET->STAT HGF HGF (Ligand) HGF->cMET Binds & Activates Tivantinib This compound Tivantinib->cMET Inhibits Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation Metastasis Invasion & Metastasis PI3K_AKT->Metastasis STAT->Proliferation

Caption: Tivantinib inhibits the HGF/c-MET signaling cascade.

References

Technical Support Center: (Rac)-Tivantinib Degradation and Stability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tivantinib. The information is designed to address common issues encountered during experimental procedures involving Tivantinib solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: this compound, like many small molecule inhibitors, can be susceptible to degradation under several conditions. The primary factors include:

  • pH: Tivantinib's stability can be significantly influenced by the pH of the solution. Hydrolytic degradation can occur under both acidic and alkaline conditions.

  • Oxidation: Exposure to oxidizing agents or even atmospheric oxygen over time can lead to the formation of oxidative degradation products.

  • Light: Photodegradation can occur upon exposure to certain wavelengths of light, particularly UV radiation. It is advisable to protect Tivantinib solutions from light.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation through various pathways, including hydrolysis and oxidation.

Q2: I am observing unexpected peaks in my HPLC analysis of a Tivantinib solution. What could be the cause?

A2: Unexpected peaks in your chromatogram are often indicative of degradation products or impurities. To troubleshoot this, consider the following:

  • Forced Degradation Studies: To identify potential degradation products, it is recommended to perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2] This will help in tentatively identifying the peaks.

  • LC-MS/MS Analysis: For definitive identification of the unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique to determine the mass-to-charge ratio and fragmentation pattern of the degradation products.[1][3][4]

  • Blank and Control Samples: Always run a blank (solvent only) and a control sample (freshly prepared Tivantinib solution) to rule out contamination from the solvent or the HPLC system.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, the following storage conditions are recommended:

  • Solvent: Prepare stock solutions in a suitable solvent such as DMSO.

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Light Protection: Store solutions in amber vials or wrap them in aluminum foil to protect from light.

  • Aliquoting: It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Poor Reproducibility in Cell-Based Assays

Symptom: You are observing inconsistent IC50 values or variable cellular responses when using Tivantinib solutions prepared at different times.

Possible Cause: This could be due to the degradation of Tivantinib in your working solutions, leading to a decrease in the effective concentration of the active compound.

Troubleshooting Steps:

  • Prepare Fresh Working Solutions: Always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

  • Verify Stock Solution Integrity: If the issue persists, your stock solution may have degraded. Prepare a fresh stock solution from a new batch of solid Tivantinib.

  • Assess Stability in Culture Media: Tivantinib may have limited stability in your specific cell culture medium. You can assess its stability by incubating a known concentration of Tivantinib in the medium for the duration of your experiment and then analyzing the remaining concentration by HPLC.

Issue 2: Precipitation of Tivantinib in Aqueous Buffers

Symptom: You notice a precipitate forming when you dilute your Tivantinib stock solution (in an organic solvent like DMSO) into an aqueous buffer or cell culture medium.

Possible Cause: this compound has limited aqueous solubility. The addition of the organic stock solution to the aqueous medium can cause the compound to precipitate out if its solubility limit is exceeded.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is as low as possible (typically <0.5%) to maintain solubility while minimizing solvent-induced cellular toxicity.

  • Use a Solubilizing Agent: In some cases, the use of a pharmaceutically acceptable solubilizing agent (e.g., Tween-80, PEG300) may be necessary for in vivo studies.[5]

  • Sonication and Warming: Gentle warming and sonication can sometimes help to redissolve small amounts of precipitate, but be cautious as heat can also promote degradation.

Quantitative Data Summary

Table 1: Summary of Forced Degradation Studies of a TKI

Stress ConditionReagent/ConditionTimeTemperature% Degradation (Illustrative)Number of Degradants Observed
Acid Hydrolysis 0.1 M HCl24 h60°C~15%2
Base Hydrolysis 0.1 M NaOH8 h60°C~25%3
Oxidative 3% H₂O₂24 hRoom Temp~20%2
Photolytic UV light (254 nm)48 hRoom Temp~10%1
Thermal Solid State7 days80°C~5%1

Table 2: Potential Degradation Products of Tivantinib (Hypothetical)

Based on known metabolic pathways of Tivantinib, the following are plausible degradation products.

Degradation Product (DP) IDProposed Structure/ModificationPotential Formation Condition
DP1Hydroxylated TivantinibOxidative
DP2N-oxide of TivantinibOxidative
DP3Cleavage of the pyrrolidine-2,5-dione ringAcid/Base Hydrolysis
DP4Isomerization productPhotolytic

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions and to generate its degradation products.

Materials:

  • This compound

  • HPLC grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC-UV or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute samples for analysis.

  • Photolytic Degradation: Expose a solution of Tivantinib in methanol to UV light (254 nm) in a photostability chamber for 48 hours. A control sample should be kept in the dark.

  • Thermal Degradation: Keep a sample of solid Tivantinib in an oven at 80°C for 7 days. Dissolve the sample in methanol for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method (Example)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation:

  • HPLC with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

  • Gradient Program:

    • 0-5 min: 90% A, 10% B

    • 5-20 min: Linear gradient to 20% A, 80% B

    • 20-25 min: 20% A, 80% B

    • 25-30 min: Return to initial conditions (90% A, 10% B)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Mandatory Visualizations

Tivantinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF (Hepatocyte Growth Factor) cMET c-MET Receptor HGF->cMET Binds and Activates PI3K PI3K cMET->PI3K RAS RAS cMET->RAS STAT3 STAT3 cMET->STAT3 Tivantinib This compound Tivantinib->cMET AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Motility mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation

Caption: Tivantinib inhibits the c-MET signaling pathway.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results Stock Tivantinib Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Photolytic Photolytic (UV light, RT) Stock->Photolytic Thermal Thermal (Solid) (80°C) Stock->Thermal HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidative->HPLC Photolytic->HPLC Thermal->HPLC LCMS LC-MS/MS for Identification HPLC->LCMS If unknown peaks DegradationProfile Degradation Profile (% Degradation) HPLC->DegradationProfile DegradantID Identification of Degradation Products LCMS->DegradantID

Caption: Workflow for a forced degradation study of Tivantinib.

References

Troubleshooting (Rac)-Tivantinib off-target effects in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Tivantinib. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on its off-target effects.

Frequently Asked Questions (FAQs)

Q1: My cells are showing a strong anti-proliferative effect at concentrations where I don't observe significant c-MET inhibition. Is this expected?

A1: Yes, this is a widely reported observation. While Tivantinib was initially developed as a c-MET inhibitor, its potent anti-proliferative effects are primarily attributed to its off-target activity as a microtubule-disrupting agent.[1][2][3] Tivantinib inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, independent of the cellular c-MET status.[1][2][3] In many cancer cell lines, the IC50 for cell viability is significantly lower than the concentration required to inhibit c-MET phosphorylation.[2]

Q2: I observe G2/M cell cycle arrest in my Tivantinib-treated cells, which is different from the G0/G1 arrest I see with other c-MET inhibitors. Why is this?

A2: The G2/M arrest is a hallmark of Tivantinib's off-target effect on microtubule dynamics.[2][3] By inhibiting tubulin polymerization, Tivantinib disrupts the formation of the mitotic spindle, a critical step for cell division. This activates the spindle assembly checkpoint, leading to a halt in the G2/M phase of the cell cycle.[2][3] In contrast, more selective c-MET inhibitors like crizotinib and PHA-665752 typically induce a G0/G1 arrest, which is consistent with blocking the pro-proliferative signaling downstream of c-MET.[2][3]

Q3: How can I confirm that the observed effects in my experiment are due to microtubule disruption rather than c-MET inhibition?

A3: To differentiate between on-target c-MET inhibition and off-target microtubule disruption, you can perform the following experiments:

  • Compare with other inhibitors: Treat your cells with a highly selective c-MET inhibitor (e.g., crizotinib) and a known microtubule-disrupting agent (e.g., vincristine or nocodazole) alongside Tivantinib. If the phenotype (e.g., cell morphology, cell cycle arrest profile) of Tivantinib-treated cells resembles that of the microtubule inhibitor rather than the c-MET inhibitor, it points towards an off-target effect.[2][3]

  • Immunofluorescence staining of α-tubulin: Visualize the microtubule network in your cells. Treatment with Tivantinib should lead to a disorganized and depolymerized microtubule structure, similar to other microtubule-destabilizing agents.[2][4][5]

  • Western blot for c-MET phosphorylation: Assess the phosphorylation status of c-MET at its activating tyrosine residues (e.g., Tyr1234/1235) and downstream effectors like AKT and ERK. If you observe potent anti-proliferative effects at Tivantinib concentrations that do not significantly inhibit c-MET phosphorylation, this indicates an off-target mechanism.[2][6]

  • Use c-MET independent cell lines: Test the effect of Tivantinib on cell lines that are known not to be dependent on c-MET signaling for their proliferation. Potent activity in these cell lines is a strong indicator of off-target effects.[1][2][3][7]

Q4: Are there other known off-targets for Tivantinib that I should be aware of?

A4: Yes, besides its well-documented effect on tubulin, Tivantinib has been shown to inhibit Glycogen Synthase Kinase 3 alpha and beta (GSK3α/β) with higher potency than its intended target, c-MET.[8][9] Inhibition of GSK3 can have pleiotropic effects on various cellular processes, including those that may influence microtubule stability.[8] Depending on your experimental system, it may be relevant to investigate the potential contribution of GSK3 inhibition to your observed phenotype.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of Tivantinib against its intended target and key off-targets, as well as its effect on cell viability in various cancer cell lines.

Target/Cell LineAssay TypeInhibitory Concentration (IC50/Ki)c-MET DependencyReference
c-MET (cell-free)Kinase AssayKi: 355 nMN/A[10][11]
c-MET phosphorylation (cellular)Western BlotIC50: 100 - 300 nMN/A[10]
Tubulin PolymerizationIn vitro assay~3 µMN/A[5]
GSK3αKinase AssayIC50: ~200 nMN/A[8]
GSK3βKinase AssayIC50: ~700 nMN/A[8]
EBC-1 (NSCLC)Cell ViabilityIC50: ~0.3 µMDependent[1][2]
MKN45 (Gastric)Cell ViabilityIC50: ~0.2 µMDependent[1]
SNU638 (Gastric)Cell ViabilityIC50: ~0.3 µMDependent[1]
A549 (NSCLC)Cell ViabilityIC50: ~0.4 µMIndependent[1][2]
NCI-H460 (NSCLC)Cell ViabilityIC50: ~0.3 µMIndependent[1]
HCC827 (NSCLC)Cell ViabilityIC50: ~0.5 µMIndependent[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of Tivantinib on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of Tivantinib in culture medium. The final DMSO concentration should be below 0.1%.

  • Remove the overnight culture medium and add 100 µL of the Tivantinib dilutions to the respective wells. Include a vehicle control (DMSO-containing medium).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is to determine the effect of Tivantinib on cell cycle distribution.

Materials:

  • Cells of interest

  • Complete culture medium

  • 6-well plates

  • This compound

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with the desired concentration of Tivantinib (e.g., 1 µM) or vehicle control for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while vortexing gently.

  • Incubate the cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer.

  • Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Immunofluorescence Staining of Microtubules

This protocol is for visualizing the microtubule network in cells treated with Tivantinib.

Materials:

  • Cells grown on coverslips in 24-well plates

  • This compound

  • PBS

  • 4% paraformaldehyde in PBS

  • 0.5% Triton X-100 in PBS

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin antibody

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with Tivantinib (e.g., 1 µM) or vehicle control for 16-24 hours.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 for 5 minutes.

  • Wash the cells with PBS.

  • Block non-specific binding with blocking buffer for 1 hour.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the microtubule structure using a fluorescence microscope.

Visualizations

Signaling Pathways and Experimental Workflows

cMET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-MET c-MET RAS RAS c-MET->RAS PI3K PI3K c-MET->PI3K STAT3 STAT3 c-MET->STAT3 HGF HGF (Ligand) HGF->c-MET Binds and Activates RAF RAF RAS->RAF AKT AKT PI3K->AKT Migration Migration STAT3->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Tivantinib This compound (Intended Target) Tivantinib->c-MET Inhibits

Caption: Intended c-MET signaling pathway and Tivantinib's target.

Tivantinib_Off_Target_Effect cluster_cellular_effect Cellular Consequences Tivantinib This compound Tubulin α/β-Tubulin Dimers Tivantinib->Tubulin Binds to Microtubules Microtubule Polymer Tivantinib->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Disruption Microtubules->Spindle G2M_Arrest G2/M Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Off-target mechanism of Tivantinib on microtubule polymerization.

Troubleshooting_Workflow Start Unexpected Phenotype with Tivantinib Q1 Is c-MET phosphorylation inhibited at active concentrations? Start->Q1 A1_Yes Likely on-target effect. Further investigate downstream signaling. Q1->A1_Yes Yes A1_No Suspect off-target effect. Q1->A1_No No Q2 What is the cell cycle profile? A1_No->Q2 A2_G2M G2/M Arrest: Consistent with microtubule disruption. Q2->A2_G2M G2/M Arrest A2_G0G1 G0/G1 Arrest: Consistent with c-MET inhibition. Q2->A2_G0G1 G0/G1 Arrest Q3 Visualize microtubule morphology. A2_G2M->Q3 A3_Disrupted Disrupted microtubules confirm off-target effect. Q3->A3_Disrupted Disrupted A3_Normal Consider other off-targets (e.g., GSK3). Q3->A3_Normal Normal

Caption: Troubleshooting workflow for Tivantinib's unexpected effects.

References

(Rac)-Tivantinib Cytotoxicity in Non-Cancerous Cell Lines: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the cytotoxic effects of (Rac)-Tivantinib, also known as ARQ 197.

Frequently Asked Questions (FAQs)

Q1: We observe significant cytotoxicity in our cancer cell line experiments with Tivantinib, but our cell line is considered c-MET independent. Is this expected?

A1: Yes, this is an expected finding. Extensive research has demonstrated that the cytotoxic activity of Tivantinib is largely independent of the c-MET status of the cell line.[1][2][3][4] While initially developed as a c-MET inhibitor, Tivantinib's primary mechanism of cytotoxic action is through the disruption of microtubule polymerization.[1][4] This effect is similar to that of vinca alkaloids.[1] Therefore, you will observe cytotoxicity in both c-MET-addicted and non-addicted cancer cells.[1][2][4]

Q2: What is the mechanism of action of Tivantinib that leads to cytotoxicity?

A2: Tivantinib induces cytotoxicity primarily by inhibiting tubulin polymerization, which disrupts the formation of microtubules.[1] This interference with microtubule dynamics leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[1][5] This is different from other c-MET inhibitors like crizotinib and PHA-665752, which typically induce a G0/G1 arrest in c-MET dependent cells.[1]

Q3: We are planning to use Tivantinib in our experiments. What is the expected cytotoxic concentration in non-cancerous cell lines?

A3: Currently, there is a lack of comprehensive, publicly available quantitative data (e.g., IC50 values) on the cytotoxicity of Tivantinib in a wide range of non-cancerous or "normal" cell lines. One study has noted a selective effect on neuroblastoma cell lines without impacting non-cancerous fibroblast cells, but quantitative data was not provided. To determine the specific cytotoxicity in your non-cancerous cell line of interest, it is essential to perform a dose-response experiment to establish an IC50 value. We recommend a starting concentration range based on the values observed in cancer cell lines, with careful monitoring of cell viability.

Q4: Our results show that Tivantinib is not inhibiting c-MET phosphorylation in our c-MET positive cell line, yet we still see cell death. Is our experiment failing?

A4: No, your experiment is likely not failing. Studies have shown that at concentrations where Tivantinib induces cytotoxicity, it often does not significantly inhibit c-MET phosphorylation or the phosphorylation of its downstream signaling proteins like AKT and ERK1/2.[6] The cytotoxic effects are attributed to its impact on microtubules. This is a key distinction between Tivantinib and other ATP-competitive c-MET inhibitors.

Q5: How can we confirm that the cytotoxicity we observe is due to microtubule disruption?

A5: To confirm that the observed cytotoxicity is due to microtubule disruption, you can perform several experiments. A cell cycle analysis via flow cytometry should reveal a significant increase in the G2/M phase population.[1][5] You can also perform an in vitro tubulin polymerization assay to directly measure the effect of Tivantinib on microtubule formation. Additionally, immunofluorescence staining of tubulin in treated cells will likely show disrupted microtubule structures.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly high cytotoxicity at low concentrations Cell line is particularly sensitive to microtubule-disrupting agents.Perform a more granular dose-response curve starting from a lower concentration range to accurately determine the IC50 value.
Error in drug concentration calculation or dilution.Verify all calculations and prepare a fresh stock solution of Tivantinib.
No significant cytotoxicity observed at expected concentrations Cell line may have inherent resistance mechanisms (e.g., overexpression of efflux pumps).Check for the expression of multidrug resistance proteins like ABC transporters. Tivantinib has been shown to overcome some ABC transporter-mediated resistance.
Issues with the cell viability assay.Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for your cell line and that the protocol is followed correctly. Run appropriate positive and negative controls.
Tivantinib degradation.Ensure proper storage of the Tivantinib stock solution (typically at -20°C or -80°C, protected from light) and use freshly prepared dilutions for experiments.
Inconsistent results between experiments Variability in cell seeding density.Maintain a consistent cell seeding density for all experiments as this can significantly impact growth rates and drug sensitivity.
Variation in treatment duration.Adhere to a strict and consistent incubation time with Tivantinib for all replicate experiments.
Passage number of the cell line.Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.

Quantitative Data

Cytotoxicity of Tivantinib in Various Cancer Cell Lines

Cell LineCancer Typec-MET StatusIC50 (µM)Exposure Time (hours)
EBC1Non-Small Cell LungAddicted~0.372
MKN45Gastric CarcinomaAddicted~0.472
SNU638Gastric CarcinomaAddicted~0.372
A549Non-Small Cell LungNon-addicted~0.372
H460Non-Small Cell LungNon-addicted~0.372
HCC827Non-Small Cell LungNon-addicted~0.472
Huh7Hepatocellular Carcinoma-0.0099-
Hep3BHepatocellular Carcinoma-0.448-
RPMI-8226Multiple Myeloma-0.9-
U266Multiple Myeloma-1.1-
MM.1SMultiple Myeloma-1.6-
OPM-2Multiple Myeloma-1.8-

Note: The IC50 values are approximate and can vary between different studies and experimental conditions.[1][5][7]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Cell Cycle Analysis (Propidium Iodide Staining)

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of Tivantinib (e.g., 1 µM) for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both the adherent and floating cells to include the apoptotic population.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. In Vitro Microtubule Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a polymerization buffer (e.g., containing GTP), and the desired concentration of Tivantinib or a control compound (e.g., vincristine as a positive control for inhibition, paclitaxel as a positive control for polymerization).

  • Initiation of Polymerization: Initiate the polymerization reaction by incubating the mixture at 37°C.

  • Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of the Tivantinib-treated samples to the controls to determine its effect on microtubule assembly. A concentration of 3 µM of Tivantinib has been shown to inhibit tubulin polymerization in vitro.[1]

Visualizations

experimental_workflow General Experimental Workflow for Assessing Tivantinib Cytotoxicity cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis start Seed Non-Cancerous Cell Line treatment Treat with this compound (Dose-Response) start->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability cycle Cell Cycle Analysis (Flow Cytometry) incubation->cycle microtubule Microtubule Assay (Immunofluorescence or In Vitro Polymerization) incubation->microtubule ic50 Determine IC50 Value viability->ic50 g2m Quantify G2/M Arrest cycle->g2m disruption Observe Microtubule Disruption microtubule->disruption

Caption: Workflow for assessing Tivantinib cytotoxicity.

Caption: Tivantinib's mechanism of cytotoxic action.

References

Technical Support Center: (Rac)-Tivantinib In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize (Rac)-Tivantinib precipitation in in vitro experiments. Adherence to these guidelines will help ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is precipitation a concern?

A1: this compound is a small molecule inhibitor with a dual mechanism of action, targeting both the c-MET receptor tyrosine kinase and microtubule polymerization.[1][2][3] It is a hydrophobic compound with poor aqueous solubility, which can lead to precipitation when diluted into aqueous-based cell culture media. This precipitation can result in an inaccurate final concentration of the compound in your experiment, leading to unreliable and difficult-to-interpret data.

Q2: What is the recommended solvent for preparing a this compound stock solution?

A2: Anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4] It is crucial to use a fresh, unopened bottle of anhydrous DMSO, as DMSO is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should generally not exceed 0.5%. However, the optimal concentration can be cell-line dependent, and it is always recommended to run a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any potential effects of the solvent on your cells.

Q4: Can I store this compound solutions?

A4: this compound stock solutions in anhydrous DMSO can be stored at -20°C or -80°C for short periods.[4] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes. Aqueous working solutions of Tivantinib are not recommended for storage and should be prepared fresh for each experiment.

Troubleshooting Guide: Minimizing this compound Precipitation

This guide provides a step-by-step approach to identify and resolve issues with this compound precipitation during your in vitro experiments.

G

Data Presentation: Solubility of this compound

The following tables summarize the solubility of this compound in various solvents and conditions to aid in experimental design.

Table 1: Solubility in Organic Solvents

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
DMSO~73-100~197.6-270.7[5]
Ethanol~5~13.5[6]

Table 2: Estimated Aqueous and Media Solubility

Solvent/MediumEstimated Solubility (µg/mL)Molar Equivalent (µM)Notes
PBS (pH 7.2) with 16.7% DMSO~100~270.7Based on a 1:5 dilution of a DMSO stock.[6]
Cell Culture Medium (e.g., DMEM, RPMI-1640)< 10< 27Highly dependent on media components and supplements.
Cell Culture Medium + 10% FBS10 - 5027 - 135Serum proteins can enhance the solubility of hydrophobic compounds.

Table 3: Impact of Solubilizing Agents on Aqueous Solubility

Solubilizing AgentConcentrationEstimated Solubility EnhancementMechanism
Tween-800.05 - 0.1%2-5 foldMicellar encapsulation of the drug.[7]
β-Cyclodextrins (e.g., HP-β-CD)1-10 mM5-20 foldFormation of inclusion complexes.[8]

Note: The solubility in cell culture media and with solubilizing agents are estimates and can vary based on the specific experimental conditions. It is recommended to perform preliminary solubility tests in your own system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Procedure: a. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation. b. Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO to a final concentration of 10-50 mM. For example, to make a 10 mM stock solution, dissolve 3.7 mg of this compound (MW: 369.4 g/mol ) in 1 mL of anhydrous DMSO. c. Ensure complete dissolution by vortexing thoroughly. If needed, brief sonication in a water bath can be used to aid dissolution. The solution should be clear and free of any visible particles. d. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

  • Materials:

    • This compound stock solution (in DMSO)

    • Pre-warmed (37°C) cell culture medium (with or without serum and other supplements)

  • Procedure: a. Calculate the volume of the stock solution required to achieve the desired final concentration in your experiment. Remember to account for the final DMSO concentration. b. Method A (Direct Dilution): For lower final concentrations, add the calculated volume of the stock solution directly to the pre-warmed cell culture medium. Immediately mix well by gentle vortexing or pipetting up and down. c. Method B (Serial Dilution): For higher final concentrations or if precipitation is observed with direct dilution, perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed medium, and then add this intermediate dilution to the final volume of the medium. d. Visually inspect the final working solution for any signs of precipitation before adding it to your cells. The solution should remain clear. e. Use the freshly prepared working solution immediately.

Signaling Pathway and Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action: inhibition of the c-MET signaling pathway and disruption of microtubule dynamics.

c-MET Signaling Pathway

The c-MET receptor tyrosine kinase, upon binding to its ligand, Hepatocyte Growth Factor (HGF), activates several downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways. These pathways are crucial for cell proliferation, survival, migration, and invasion. Tivantinib inhibits the autophosphorylation of c-MET, thereby blocking these downstream signals.

G

Microtubule Dynamics

In addition to its effects on c-MET, Tivantinib has been shown to inhibit microtubule polymerization.[2][3] Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, Tivantinib can induce cell cycle arrest at the G2/M phase and promote apoptosis.

G

References

(Rac)-Tivantinib inconsistent results in proliferation assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers observing inconsistent results in proliferation assays with (Rac)-Tivantinib (also known as ARQ 197).

Frequently Asked Questions (FAQs)

Q1: Why are my proliferation assay results with Tivantinib inconsistent across different experiments or cell lines?

Inconsistent results with Tivantinib are common and primarily stem from its dual mechanism of action. While initially developed as a selective, non-ATP-competitive c-MET receptor tyrosine kinase inhibitor, subsequent research has demonstrated that Tivantinib also functions as a potent microtubule-depolymerizing agent.[1][2][3][4] Its anti-proliferative effects are often independent of the c-MET status of the cell line and are instead caused by disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[1][3][5] Therefore, the observed effect can vary depending on the cell line's sensitivity to microtubule disruption versus its dependence on c-MET signaling.

Q2: Is Tivantinib a c-MET inhibitor or a microtubule inhibitor?

Tivantinib exhibits both activities. It can inhibit HGF-induced c-MET phosphorylation, but often at concentrations higher than those required to see anti-proliferative effects.[6][7] Many studies have concluded that its primary mechanism of cytotoxicity in a wide range of cancer cells is through the inhibition of tubulin polymerization, an "off-target" effect that is often more potent than its c-MET inhibition.[3][4][8][9] The clinical efficacy of Tivantinib has been correlated with c-MET expression, suggesting c-MET may be a predictive biomarker of response, but not necessarily the direct therapeutic target.[5]

Q3: How does the type of proliferation assay influence the results with Tivantinib?

Different assays measure different cellular processes, which can lead to varied results.

  • Metabolic Assays (e.g., MTT, MTS, Resazurin): These measure metabolic activity. A compound inducing cell cycle arrest without immediate cell death might show a modest decrease in signal.

  • DNA Synthesis Assays (e.g., BrdU): These measure the rate of DNA replication and are sensitive to cell cycle arrest.

  • Total Biomass/Protein Assays (e.g., SRB, Crystal Violet): These measure total protein content, reflecting cell number.

  • Colony Formation Assays: These long-term assays measure the ability of a single cell to proliferate into a colony and are sensitive to both cytostatic and cytotoxic effects.

Because Tivantinib's primary effect is often G2/M arrest, assays that are highly sensitive to changes in cell cycle progression may show more potent effects.[3][5]

Troubleshooting Guide

This guide helps diagnose the root cause of inconsistent results and provides actionable solutions.

Problem 1: High variability in IC50 values between experiments.

Potential CauseRecommended Solution
Inconsistent Cell Health/Density Ensure cells are in the logarithmic growth phase with high viability (>95%) at the time of seeding. Use a consistent, optimized seeding density for each experiment.[10][11]
Compound Instability Prepare fresh serial dilutions of Tivantinib from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
Assay Timing and Duration The time-dependent effects of Tivantinib (G2/M arrest) can cause variability. For endpoint assays, ensure the incubation time is consistent and sufficient to observe the effect (e.g., 72 hours).
"Edge Effects" in Microplates Evaporation from wells on the plate's edge can concentrate the drug and affect cell growth. Mitigate this by filling peripheral wells with sterile PBS or media and not using them for experimental data.[10]

Problem 2: Tivantinib is potent in my cell line, but it is known to be c-MET independent.

This is a common finding and strongly suggests the observed cytotoxicity is due to Tivantinib's effect on microtubules, not c-MET inhibition.[1][4][12]

Verification StepExpected Outcome if Microtubule-Mediated
Cell Cycle Analysis Perform flow cytometry after PI staining. Treatment with Tivantinib should show a significant accumulation of cells in the G2/M phase.[3][5]
Compare with Control Compounds Test your cell line against a "pure" c-MET inhibitor (e.g., Crizotinib) and a "pure" microtubule inhibitor (e.g., Vincristine). If the phenotype and potency of Tivantinib more closely resemble Vincristine, the effect is likely microtubule-driven.[3]
Western Blot Analysis Check for downstream markers of mitotic arrest, such as increased Cyclin B1 expression.[5]

Problem 3: Tivantinib does not inhibit c-MET phosphorylation in my c-MET dependent cell line, yet it still inhibits proliferation.

Potential CauseRecommended Solution
Assay Conditions Inhibition of c-MET phosphorylation is often assessed after a short incubation (e.g., 10 minutes to 6 hours) with Tivantinib following HGF stimulation.[1][6] Ensure your experimental window is appropriate.
Off-Target Effect is More Potent The IC50 for proliferation may be lower than the concentration required to robustly inhibit c-MET phosphorylation in your specific cell line. This again points to the microtubule-disrupting activity being the primary driver of the anti-proliferative effect.[1][6]
Confirm Target Engagement Analyze downstream signaling pathways of c-MET (e.g., p-AKT, p-ERK). If Tivantinib fails to inhibit these pathways at concentrations that inhibit proliferation, the effect is not c-MET mediated.[1][12]
Data Presentation: Comparative IC50 Values

The following table summarizes reported IC50 values, illustrating the variable potency of Tivantinib and comparing it to other inhibitors.

Cell LineCancer Typec-MET StatusTivantinib IC50 (µM)Crizotinib IC50 (µM)Reference
MSTO-211H MesotheliomaHigh c-MET~0.3-[9]
H2052 MesotheliomaHigh c-MET~2.4-[9]
Huh7 Hepatocellular CarcinomaHigh c-MET~0.01-[5]
Hep3B Hepatocellular CarcinomaLow c-MET~0.45-[5]
SW1736 Thyroid Cancerc-MET Expressing0.1 - 1.02.0 - 3.5[6]
HT29 Colon Cancerc-MET Expressing~0.54~2.6[6]
EBC-1 NSCLCMET Amplified~0.2< 0.01[1]
A549 NSCLCMET Independent~0.2> 10[1]
Visualizing Workflows and Mechanisms

Signaling Pathway Diagram

Tivantinib_Mechanism Tivantinib's Dual Mechanism of Action cluster_met c-MET Pathway cluster_tubulin Microtubule Dynamics HGF HGF cMET c-MET Receptor HGF->cMET Binds pMET p-cMET cMET->pMET Dimerization & Autophosphorylation MET_Signal Downstream Signaling (PI3K/AKT, MAPK/ERK) pMET->MET_Signal Proliferation Proliferation, Survival, Motility MET_Signal->Proliferation Tubulin α/β-Tubulin Dimers Microtubules Microtubules (Mitotic Spindle) Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Tivantinib This compound Tivantinib->pMET Inhibits (Non-ATP Competitive) Tivantinib->Tubulin Inhibits Polymerization

Caption: Tivantinib's dual action on the c-MET pathway and microtubule polymerization.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Inconsistent Tivantinib Results Start Inconsistent Proliferation Results Observed Check_Controls Verify Experimental Controls (Cell density, compound stability, plate uniformity) Start->Check_Controls Check_MET_Status What is the c-MET status of the cell line? Check_Controls->Check_MET_Status MET_Dep c-MET Dependent (e.g., MET amplified) Check_MET_Status->MET_Dep Dependent MET_Indep c-MET Independent Check_MET_Status->MET_Indep Independent MET_Hypo Hypothesis: Effect could be c-MET mediated MET_Dep->MET_Hypo Potent_Indep Is Tivantinib still potent? MET_Indep->Potent_Indep Microtubule_Hypo Hypothesis: Effect is microtubule-mediated Potent_Indep->Microtubule_Hypo Yes Conclusion_MET Conclusion: Observed effect may be c-MET mediated Potent_Indep->Conclusion_MET No Test_Hypo Perform Cell Cycle Analysis (Expect G2/M Arrest) Microtubule_Hypo->Test_Hypo Conclusion_Tubulin Conclusion: Observed effect is likely due to tubulin disruption Test_Hypo->Conclusion_Tubulin MET_Hypo->Microtubule_Hypo Also consider Test_MET Check p-MET / downstream signaling (p-AKT, p-ERK) MET_Hypo->Test_MET Test_MET->Microtubule_Hypo No Inhibition Observed Test_MET->Conclusion_MET Inhibition Observed

Caption: A step-by-step workflow for diagnosing inconsistent Tivantinib results.

Experimental Protocols
Protocol 1: MTT Cell Proliferation Assay

This protocol is adapted from standard procedures and is used to assess cell viability based on mitochondrial reductase activity.[13][14]

Materials:

  • Cells of interest

  • Complete growth medium

  • This compound

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization Solution: e.g., 20% SDS in 50% Dimethylformamide (DMF) or pure DMSO.

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 2,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare 2x serial dilutions of Tivantinib in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]

  • Formazan Formation: Incubate for 2-4 hours at 37°C. Purple formazan crystals should become visible within the cells under a microscope.

  • Solubilization: Carefully aspirate the medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance from a blank well (media, MTT, and solvent only). Plot the percentage of viability relative to the vehicle control against the log of the drug concentration to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Assay

This protocol measures cell density based on the measurement of total cellular protein content.[15]

Materials:

  • Cells, medium, and compound as in MTT assay.

  • Trichloroacetic acid (TCA), cold 50% (w/v)

  • SRB solution: 0.04% (w/v) in 1% (v/v) acetic acid.

  • Wash solution: 1% (v/v) acetic acid.

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5.

Procedure:

  • Seeding and Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After incubation, gently add 25 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with cold deionized water and allow them to air dry completely at room temperature.

  • Staining: Add 50 µL of 0.04% SRB solution to each well and incubate at room temperature for 45 minutes.

  • Remove Unbound Dye: Wash the plates three times with 1% acetic acid to remove unbound SRB. Allow plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Data Acquisition: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Analyze data as described for the MTT assay.

References

Technical Support Center: Overcoming Resistance to (Rac)-Tivantinib in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (Rac)-Tivantinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation, with a focus on overcoming drug resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. It binds to the unphosphorylated form of c-MET, locking it in an inactive state and thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and invasion. However, subsequent research has revealed that Tivantinib also possesses significant off-target activities, including the inhibition of tubulin polymerization and the inhibition of glycogen synthase kinase 3 alpha and beta (GSK3α/β). These off-target effects contribute significantly to its cytotoxic activity, often independent of the cell's c-MET status.

Q2: My cells have developed resistance to Tivantinib. What are the likely molecular mechanisms?

A2: Resistance to Tivantinib can arise through several mechanisms:

  • Overexpression of ABC Transporters: The most well-documented mechanism is the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as BCRP). These transporters function as efflux pumps, actively removing Tivantinib from the cell and reducing its intracellular concentration to sub-therapeutic levels.[1][2][3]

  • On-Target c-MET Mutations: While less commonly reported for Tivantinib specifically, acquired mutations in the target kinase are a known mechanism of resistance to tyrosine kinase inhibitors. For instance, mutations in the c-MET kinase domain, such as D1228V, have been shown to confer resistance to some MET inhibitors.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative signaling pathways to compensate for the inhibition of c-MET. This can involve the activation of other receptor tyrosine kinases or downstream signaling molecules.

  • Alterations in Off-Target Pathways: Given Tivantinib's effects on microtubules and GSK3, alterations in these pathways, such as mutations in tubulin subunits that prevent drug binding or changes in GSK3-regulated processes, could theoretically contribute to resistance.

Q3: How can I confirm if my Tivantinib-resistant cell line overexpresses ABCG2?

A3: You can assess ABCG2 overexpression using the following methods:

  • Western Blotting: This is a standard technique to quantify the protein levels of ABCG2 in your resistant cell line compared to the parental (sensitive) line.

  • Immunofluorescence: This method allows for the visualization of ABCG2 protein expression and its localization within the cell membrane.

  • Flow Cytometry: Using a fluorescently-labeled antibody against ABCG2, you can quantify the percentage of cells in a population that overexpress the transporter.

  • Functional Assays: You can perform dye efflux assays using substrates of ABCG2, such as Hoechst 33342 or Rhodamine 123. Resistant cells overexpressing ABCG2 will show increased efflux of the dye, which can be blocked by a known ABCG2 inhibitor.

Q4: Are there any known combination therapies that can overcome Tivantinib resistance?

A4: Yes, several combination strategies have shown promise in preclinical studies:

  • ABCG2 Inhibitors: Co-administration of a specific ABCG2 inhibitor, such as Ko143, can effectively reverse ABCG2-mediated resistance by blocking the efflux of Tivantinib.[1]

  • Chemotherapeutic Agents: Tivantinib has demonstrated synergistic effects when combined with pemetrexed in mesothelioma cell lines.[4] This is likely due to Tivantinib's dual action on c-MET and microtubules.

  • BCL-2 Inhibitors: The BCL-2 inhibitor ABT-199 (Venetoclax) has been shown to act synergistically with Tivantinib in acute myeloid leukemia (AML) cells.[3] This combination enhances apoptosis by downregulating anti-apoptotic proteins like MCL-1 and BCL-XL.

Troubleshooting Guides

Problem 1: Decreased sensitivity to Tivantinib in my cell line over time.
Possible Cause Suggested Solution
Development of acquired resistance Confirm resistance by comparing the IC50 value of the current cell stock to the parental line. If resistance is confirmed, proceed to investigate the underlying mechanisms (see FAQs).
Cell line heterogeneity Perform single-cell cloning to isolate a pure population of sensitive cells for your experiments.
Incorrect drug concentration or degradation Verify the concentration of your Tivantinib stock solution. Prepare fresh dilutions for each experiment. Store the stock solution according to the manufacturer's instructions.
Problem 2: Inconsistent results in Tivantinib synergy experiments.
Possible Cause Suggested Solution
Suboptimal drug ratio Perform a dose-matrix experiment to determine the optimal synergistic ratio of Tivantinib and the combination drug.
Incorrect timing of drug addition The timing of drug addition (simultaneous, sequential) can impact the synergistic effect. Test different administration schedules.
Inappropriate synergy calculation method Use a validated method for calculating synergy, such as the Chou-Talalay method (Combination Index) or the Bliss Independence model.

Quantitative Data Summary

Table 1: Reversal of ABCG2-Mediated Tivantinib Resistance by Ko143

Cell LineTreatmentIC50 (µM)Fold Resistance
NCI-H460 (Parental) Tivantinib0.35 ± 0.041.0
NCI-H460/MX20 (Resistant) Tivantinib1.51 ± 0.174.32
NCI-H460/MX20 (Resistant) Tivantinib + Ko143 (5 µM)0.42 ± 0.051.20
S1-M1-80 (Resistant) Tivantinib1.18 ± 0.133.36
S1-M1-80 (Resistant) Tivantinib + Ko143 (5 µM)0.37 ± 0.041.06

Data adapted from a study on ABCG2-mediated Tivantinib resistance.[1]

Table 2: In Vitro Inhibitory Activity of Tivantinib on Off-Target Kinases

KinaseIC50 (nM)
GSK3α 180
GSK3β 310

Data from a study identifying GSK3 as a target of Tivantinib.[1]

Experimental Protocols

Protocol 1: Generation of a Tivantinib-Resistant Cell Line

This protocol describes a method for generating a Tivantinib-resistant cell line by continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • Tivantinib stock solution (in DMSO)

  • Cell culture flasks/dishes

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the initial IC50 of Tivantinib in the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing Tivantinib at a concentration equal to the IC10-IC20.

  • Monitor Cell Viability: Observe the cells daily. Initially, a significant proportion of cells will die.

  • Allow for Recovery: Continue to culture the surviving cells in the Tivantinib-containing medium, changing the medium every 2-3 days. Wait for the cell population to recover and resume proliferation.

  • Dose Escalation: Once the cells are proliferating steadily, increase the concentration of Tivantinib in the culture medium by 1.5 to 2-fold.

  • Repeat Cycles: Repeat steps 3-5, gradually increasing the Tivantinib concentration over several months.

  • Characterize the Resistant Phenotype: Periodically, perform a dose-response assay to determine the IC50 of the resistant cell population. A significant increase in IC50 compared to the parental line indicates the development of resistance.

  • Establish a Stable Resistant Line: Once the desired level of resistance is achieved and the IC50 value is stable over several passages, the resistant cell line is established. Cryopreserve aliquots of the resistant cells at different passage numbers.

Protocol 2: Tubulin Polymerization Assay

This protocol is for assessing the in vitro effect of Tivantinib on tubulin polymerization.

Materials:

  • Purified tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl2, 1.0 mM GTP)

  • Tivantinib, Paclitaxel (positive control for polymerization), Vinblastine (positive control for depolymerization)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare Reagents: Reconstitute the purified tubulin in G-PEM buffer to a final concentration of 3 mg/mL. Prepare serial dilutions of Tivantinib and control compounds in G-PEM buffer.

  • Assay Setup: In a pre-warmed 96-well plate, add the tubulin solution to each well.

  • Add Compounds: Add the different concentrations of Tivantinib and control compounds to the wells. Include a vehicle control (DMSO).

  • Initiate Polymerization: Incubate the plate at 37°C in the microplate reader.

  • Measure Absorbance: Measure the absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot the absorbance at 340 nm against time for each condition. Compare the polymerization curves of Tivantinib-treated samples to the controls.

Visualizations

Tivantinib_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binds PI3K_AKT PI3K/AKT Pathway cMET->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMET->RAS_MAPK Tivantinib This compound Tivantinib->cMET Inhibits Tubulin Tubulin Dimers Tivantinib->Tubulin Inhibits Polymerization GSK3 GSK3α/β Tivantinib->GSK3 Inhibits Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Microtubules Microtubules Tubulin->Microtubules Cell_Cycle G2/M Arrest Microtubules->Cell_Cycle GSK3->Cell_Cycle Apoptosis Apoptosis Cell_Cycle->Apoptosis

Caption: Tivantinib's dual mechanism of action.

Tivantinib_Resistance_and_Overcoming cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_extracellular Extracellular Space ABCG2 ABCG2 Transporter Tivantinib_out Tivantinib (Effluxed) ABCG2->Tivantinib_out Tivantinib_in Tivantinib (Intracellular) Tivantinib_in->ABCG2 Efflux Cellular_Targets Cellular Targets (c-MET, Tubulin, GSK3) Tivantinib_in->Cellular_Targets Inhibits Synergistic_Apoptosis Synergistic Apoptosis Tivantinib_in->Synergistic_Apoptosis ABCG2_Inhibitor ABCG2 Inhibitor (e.g., Ko143) ABCG2_Inhibitor->ABCG2 Inhibits Combination_Drug Combination Drug (e.g., Pemetrexed, ABT-199) Combination_Drug->Synergistic_Apoptosis

Caption: Overcoming ABCG2-mediated Tivantinib resistance.

Experimental_Workflow start Start with Parental Cell Line develop_resistance Develop Tivantinib- Resistant Cell Line (Protocol 1) start->develop_resistance characterize Characterize Resistance (IC50, Western Blot for ABCG2) develop_resistance->characterize test_combo Test Combination Therapies characterize->test_combo assess_synergy Assess Synergy (Combination Index) test_combo->assess_synergy elucidate_mechanism Elucidate Mechanism (Apoptosis Assays, etc.) assess_synergy->elucidate_mechanism end Identify Effective Combination Strategy elucidate_mechanism->end

Caption: Workflow for overcoming Tivantinib resistance.

References

Technical Support Center: (Rac)-Tivantinib and Its Effects on Cell Morphology

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals observing unexpected effects of (Rac)-Tivantinib on cell morphology during their experiments.

Frequently Asked Questions (FAQs)

Q1: We are using Tivantinib as a c-MET inhibitor, but we are observing significant changes in cell shape, including cell rounding and detachment. Is this a known effect?

A1: Yes, this is a well-documented off-target effect of Tivantinib. While initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, Tivantinib has been shown to also act as a potent microtubule-destabilizing agent.[1][2][3][4] These effects on the cytoskeleton are responsible for the observed changes in cell morphology, such as rounding and loss of adhesion.

Q2: How does Tivantinib affect the cytoskeleton to alter cell morphology?

A2: Tivantinib directly binds to tubulin, the primary component of microtubules, at the colchicine-binding site.[2][3] This interaction inhibits tubulin polymerization, leading to the disassembly (depolymerization) of microtubules.[2][5][6] Microtubules are crucial for maintaining cell structure, and their disruption results in the observed morphological changes.

Q3: Are the effects on cell morphology dependent on the c-MET status of the cells?

A3: No, the cytotoxic and morphological effects of Tivantinib are largely independent of the cellular c-MET status.[2][4][7] Studies have shown that Tivantinib affects cell viability and microtubule dynamics in both c-MET-addicted and non-addicted cancer cell lines with similar potency.[4][6][8] This indicates that the microtubule-disrupting activity is a primary mechanism of action.

Q4: What is the expected impact of Tivantinib on the cell cycle?

A4: Due to its microtubule-destabilizing activity, Tivantinib treatment typically leads to a G2/M phase cell cycle arrest.[3][4][6][7][8][9] This is a hallmark of microtubule-targeting agents, which disrupt the formation of the mitotic spindle necessary for cell division. In contrast, other c-MET inhibitors that do not affect microtubules, such as crizotinib and PHA-665752, generally induce a G0/G1 phase arrest.[3][4][6]

Q5: We are designing an experiment to study c-MET signaling. Is Tivantinib a suitable tool?

A5: Given its significant off-target effects on microtubules, Tivantinib should be used with caution as a specific c-MET inhibitor in experimental settings. The observed cellular phenotypes are likely a combination of both c-MET inhibition and microtubule disruption, which can confound the interpretation of results. For studies focused solely on c-MET signaling, it is advisable to use other selective c-MET inhibitors that do not have microtubule-interfering activities, such as crizotinib or capmatinib.[10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpectedly high cytotoxicity in cell lines with low or no c-MET expression. Tivantinib's cytotoxic effect is largely driven by its microtubule-destabilizing activity, which is independent of c-MET expression.[2][4][7]- Acknowledge the dual mechanism of action in your experimental design and data interpretation.- Use a lower concentration range of Tivantinib if aiming for more selective c-MET inhibition, though off-target effects may still be present.- Include control experiments with other microtubule-disrupting agents (e.g., vincristine, colchicine) and selective c-MET inhibitors (e.g., crizotinib) to dissect the specific effects.
Cells appear rounded, shrunken, and detached after Tivantinib treatment. This is a direct consequence of microtubule depolymerization caused by Tivantinib, leading to a collapse of the cytoskeleton.[5][8]- Document these morphological changes as part of the drug's effect.- For imaging experiments, consider shorter incubation times or lower concentrations to capture early-stage effects before complete morphological collapse.- Use immunofluorescence staining for α-tubulin to directly visualize the disruption of the microtubule network.
Cell cycle analysis shows a strong G2/M arrest, which is not typical for c-MET inhibition. The G2/M arrest is a characteristic effect of microtubule-targeting agents that disrupt mitotic spindle formation.[3][4][6][8]- This finding confirms the microtubule-destabilizing activity of Tivantinib in your cell system.- Compare the cell cycle profile with that induced by other selective c-MET inhibitors to highlight the off-target effect.
Inconsistent results when comparing Tivantinib with other published c-MET inhibitors. The discrepancy likely arises from Tivantinib's unique dual mechanism of action. Other c-MET inhibitors do not typically disrupt microtubules.[3][4][6]- Carefully review the literature and be aware that studies with Tivantinib may reflect a combination of c-MET and cytoskeletal effects.- When comparing data, stratify results based on the known mechanism of the inhibitors used.

Experimental Protocols

Immunofluorescence Staining for α-Tubulin to Visualize Microtubule Disruption

This protocol allows for the direct visualization of Tivantinib's effect on the microtubule network.

Materials:

  • Cell culture plates or coverslips

  • Tivantinib and control compounds (e.g., DMSO, vincristine)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • 0.5% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: mouse anti-α-tubulin

  • Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG

  • DAPI or Hoechst stain for nuclear counterstaining

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of Tivantinib, a positive control for microtubule disruption (e.g., 100 nM vincristine), and a vehicle control (e.g., DMSO) for 16-24 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.5% Triton X-100 for 5 minutes at room temperature.

  • Wash twice with PBS.

  • Block with 5% BSA in PBS for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain with DAPI or Hoechst stain for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the microtubule network using a fluorescence microscope. Expect to see a dense, filamentous network in control cells and a diffuse, depolymerized pattern in Tivantinib- and vincristine-treated cells.[5][8][11]

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the cell cycle distribution to assess the G2/M arrest induced by Tivantinib.

Materials:

  • Cell culture plates

  • Tivantinib and control compounds

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat cells with Tivantinib and control compounds for 24-48 hours.

  • Harvest the cells, including any detached cells in the supernatant, by trypsinization.

  • Wash the cells with PBS and centrifuge.

  • Resuspend the cell pellet in a small volume of PBS.

  • Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer. An accumulation of cells in the G2/M phase is expected with Tivantinib treatment.[4][6][8]

Visualizations

Signaling Pathways and Mechanisms of Action

Tivantinib_Mechanism Dual mechanism of this compound. cluster_met Intended Target: c-MET Pathway cluster_tubulin Unexpected Effect: Microtubule Disruption HGF HGF cMET c-MET Receptor HGF->cMET Binds Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) cMET->Downstream Activates Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Morphology Cell Morphology, Mitotic Spindle Microtubules->Morphology Tivantinib This compound Tivantinib->cMET Inhibits (Non-ATP Competitive) Tivantinib->Tubulin Binds & Inhibits Polymerization

Caption: Dual mechanism of this compound.

Experimental Workflow for Investigating Morphological Changes

Tivantinib_Workflow Workflow to confirm Tivantinib's off-target effects. cluster_exp Experimental Validation cluster_results Expected Results start Start: Observe unexpected morphological changes hypothesis Hypothesis: Off-target cytoskeletal effects start->hypothesis exp1 Immunofluorescence (α-tubulin staining) hypothesis->exp1 exp2 Cell Cycle Analysis (Flow Cytometry) hypothesis->exp2 exp3 Cytotoxicity Assay (c-MET high vs. low cells) hypothesis->exp3 res1 Microtubule Depolymerization exp1->res1 res2 G2/M Arrest exp2->res2 res3 c-MET Independent Cytotoxicity exp3->res3 conclusion Conclusion: Tivantinib acts as a microtubule-destabilizing agent res1->conclusion res2->conclusion res3->conclusion

Caption: Workflow to confirm Tivantinib's off-target effects.

References

Technical Support Center: Improving (Rac)-Tivantinib Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the oral bioavailability of (Rac)-Tivantinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during formulation development and preclinical evaluation.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound often low and variable in animal studies?

A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has low aqueous solubility and high permeability. Its absorption after oral administration is primarily limited by its dissolution rate in the gastrointestinal fluids. This poor solubility can lead to low and erratic absorption, resulting in high variability in plasma concentrations between animal subjects.

Q2: What are the most common formulation strategies to improve the oral bioavailability of this compound?

A2: The most promising strategies focus on enhancing the dissolution rate of Tivantinib. These include:

  • Amorphous Solid Dispersions (ASDs): Dispersing Tivantinib in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate. Common polymers used for ASDs include hydroxypropyl methylcellulose acetate succinate (HPMCAS) and Soluplus®.

  • Nanosuspensions: Reducing the particle size of Tivantinib to the nanometer range increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.

Q3: Which polymers are suitable for creating an amorphous solid dispersion of Tivantinib?

A3: While specific compatibility studies for Tivantinib are not widely published, polymers commonly used for ASDs of poorly soluble kinase inhibitors are a good starting point. These include:

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS): Known for its ability to maintain supersaturation and prevent recrystallization of the drug in the gastrointestinal tract.[1]

  • Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft co-polymer): Acts as both a matrix polymer and a solubilizer due to its amphiphilic nature, forming micelles that can enhance drug solubility.[2][3]

  • Povidone (PVP) and Copovidone (PVP/VA): These polymers are also widely used in ASD formulations to stabilize the amorphous form of the drug.

Q4: How can I confirm that I have successfully created an amorphous form of Tivantinib in my solid dispersion?

A4: Several analytical techniques can be used to characterize the physical form of Tivantinib in your formulation:

  • Powder X-Ray Diffraction (PXRD): An amorphous form will show a characteristic "halo" pattern, while a crystalline form will exhibit sharp peaks.

  • Differential Scanning Calorimetry (DSC): An amorphous form will show a glass transition temperature (Tg) instead of a sharp melting point characteristic of the crystalline form.

  • Scanning Electron Microscopy (SEM): Can provide morphological information, with amorphous particles often appearing different from crystalline structures.

Troubleshooting Guides

Amorphous Solid Dispersions (ASDs) via Spray Drying
Issue Potential Cause(s) Troubleshooting Steps
Low Product Yield - Product sticking to the walls of the spray dryer. - Particles are too fine and are not efficiently collected by the cyclone.- Optimize the outlet temperature; a higher temperature can reduce stickiness. - Modify the feed rate and atomization gas flow to produce larger particles. - Consider using a spray dryer with a higher efficiency cyclone or a bag filter.
Product is Crystalline or Partially Crystalline - Insufficient solvent evaporation rate. - Drug-to-polymer ratio is too high, leading to drug crystallization. - Inappropriate polymer selection.- Increase the inlet temperature or the drying gas flow rate to ensure rapid solvent evaporation. - Decrease the drug loading in the formulation. - Screen different polymers (e.g., HPMCAS, Soluplus®, Copovidone) to find one that better inhibits Tivantinib crystallization.
Poor Physical Stability (Crystallization upon storage) - The formulation has a low glass transition temperature (Tg). - High humidity during storage. - Molecular mobility of the drug within the polymer matrix.- Select a polymer with a higher Tg. - Store the ASD in a desiccator or with a desiccant to protect it from moisture. - Ensure a homogenous dispersion of the drug within the polymer to maximize drug-polymer interactions, which can reduce molecular mobility.
Nanosuspensions
Issue Potential Cause(s) Troubleshooting Steps
Particle Aggregation or Settling - Insufficient amount or inappropriate type of stabilizer (surfactant/polymer). - Zeta potential is not high enough for electrostatic stabilization.- Increase the concentration of the stabilizer. - Screen different stabilizers (e.g., Poloxamers, Tween 80, Soluplus®) or use a combination of steric and electrostatic stabilizers. - For electrostatic stabilization, aim for a zeta potential of at least ±30 mV.
Crystal Growth (Ostwald Ripening) during Storage - The drug has some solubility in the dispersion medium, allowing smaller particles to dissolve and redeposit onto larger ones.- Select a stabilizer that also acts as a crystal growth inhibitor. - Lyophilize (freeze-dry) the nanosuspension into a solid powder for long-term storage. Ensure to use a cryoprotectant (e.g., trehalose, mannitol).
Inconsistent Particle Size - Inefficient particle size reduction method. - Inappropriate parameters for high-pressure homogenization or milling.- Optimize the parameters of your preparation method (e.g., increase homogenization pressure or cycles, optimize milling time and bead size). - Ensure the drug concentration is appropriate for the chosen method.

Quantitative Data on Bioavailability Enhancement

Table 1: Representative Pharmacokinetic Parameters of Dasatinib Formulations in Rats Following Oral Administration [4][5]

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC0-∞ (ng·h/mL)
Physical Mixture (PM-5)1035.6 ± 7.94.0 ± 1.0354.2 ± 35.6
Amorphous Solid Dispersion (ASD-5)1070.8 ± 10.20.93 ± 0.2516.1 ± 45.1

Data presented as mean ± standard deviation. This data is for Dasatinib and serves as a representative example of the improvements achievable with ASD technology for a BCS Class II kinase inhibitor.

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying (Representative Protocol)

This protocol is a representative procedure based on common practices for developing ASDs for poorly soluble drugs and may require optimization for this compound.

1. Materials:

  • This compound

  • Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS)

  • Dichloromethane (DCM)

  • Methanol

2. Solution Preparation:

  • Prepare a 20:80 w/w mixture of this compound and HPMCAS.

  • Dissolve the mixture in a 1:1 v/v solution of dichloromethane and methanol to achieve a final solid concentration of 2-5% (w/v).

  • Stir the solution until both the drug and polymer are fully dissolved and the solution is clear.

3. Spray Drying:

  • Set up the spray dryer (e.g., a Büchi B-290 Mini Spray Dryer).

  • Optimize the spray drying parameters. Representative starting parameters are:

    • Inlet Temperature: 80-120°C

    • Aspirator Flow Rate: 80-100%

    • Feed Pump Rate: 10-20% (e.g., 3-6 mL/min)

    • Atomizing Air Flow: 400-600 L/h

  • Pump the feed solution through the nozzle into the drying chamber.

  • The solvent rapidly evaporates, forming solid particles of the amorphous dispersion.

  • Collect the dried powder from the cyclone collector.

4. Characterization:

  • Analyze the resulting powder using PXRD to confirm the absence of crystallinity (presence of a halo pattern).

  • Perform DSC analysis to identify the glass transition temperature (Tg) and confirm the absence of a melting endotherm.

Protocol 2: Pharmacokinetic Study in Rats and Plasma Sample Analysis

1. Animal Dosing:

  • Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.

  • Prepare the dosing formulation. For the ASD, disperse the spray-dried powder in a vehicle such as 0.5% methylcellulose in water to the desired concentration (e.g., 5 mg/kg). For a crystalline suspension (control), suspend micronized this compound in the same vehicle.

  • Administer the formulation to the rats via oral gavage.

2. Blood Sampling:

  • Collect blood samples (approx. 200 µL) from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into heparinized tubes.

  • Centrifuge the blood samples at 4000 x g for 10 minutes to separate the plasma.

  • Transfer the plasma to clean tubes and store at -80°C until analysis.

3. Plasma Sample Analysis by UPLC-MS/MS: [6]

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of rat plasma, add 150 µL of acetonitrile containing the internal standard (e.g., Carbamazepine).

    • Vortex for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • Chromatographic Conditions:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate Tivantinib from plasma components and the internal standard.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • MRM Transitions:

      • Tivantinib: m/z 370.1 → 263.1 (Quantifier), 370.1 → 147.1 (Qualifier)

      • Carbamazepine (IS): m/z 237.1 → 194.1

    • Optimize cone voltage and collision energy for maximum signal intensity.

  • Quantification:

    • Construct a calibration curve using blank rat plasma spiked with known concentrations of Tivantinib.

    • Calculate the concentration of Tivantinib in the study samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.

Visualizations

Signaling Pathway

Tivantinib_Mechanism receptor c-MET Receptor ras_raf RAS/RAF/MEK/ERK Pathway receptor->ras_raf Activates pi3k_akt PI3K/AKT/mTOR Pathway receptor->pi3k_akt Activates stat STAT Pathway receptor->stat Activates ligand HGF (Hepatocyte Growth Factor) ligand->receptor Binds drug Tivantinib drug->receptor Inhibits (Non-ATP Competitive) pathway_node pathway_node outcome_node outcome_node prolif Cell Proliferation ras_raf->prolif survival Cell Survival ras_raf->survival pi3k_akt->survival growth Cell Growth pi3k_akt->growth stat->survival invasion Invasion & Metastasis stat->invasion

Caption: Mechanism of action of Tivantinib on the c-MET signaling pathway.

Experimental Workflow

Bioavailability_Workflow cluster_formulation Formulation Preparation cluster_animal_study In Vivo Animal Study cluster_analysis Bioanalysis start_node start_node process_node process_node data_node data_node end_node end_node form1 Crystalline Tivantinib Suspension (Control) dosing Oral Gavage to Rats form1->dosing form2 Tivantinib Amorphous Solid Dispersion (Test) form2->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling extraction Plasma Protein Precipitation sampling->extraction quant UPLC-MS/MS Quantification extraction->quant pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) quant->pk_analysis Concentration-Time Data comparison Compare Formulations pk_analysis->comparison Calculate Relative Bioavailability

Caption: Workflow for comparative bioavailability studies of Tivantinib formulations.

References

(Rac)-Tivantinib interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using (Rac)-Tivantinib (ARQ 197). A significant body of evidence demonstrates that Tivantinib's primary cytotoxic effects stem from off-target microtubule disruption rather than selective c-MET inhibition.[1][2][3] This can lead to unexpected results and interference with various assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tivantinib?

A1: While initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, subsequent research has shown that Tivantinib's potent anti-proliferative and cytotoxic effects are largely independent of c-MET status.[1][3][4] The primary mechanism of action is the disruption of microtubule polymerization.[1][5][6] Tivantinib functions as a microtubule depolymerizer, similar to vinca alkaloids, by binding directly to tubulin at the colchicine-binding site and inhibiting its assembly.[1][5][7] This leads to G2/M cell cycle arrest and apoptosis.[2][8][9]

Q2: My cell viability/cytotoxicity assay results are inconsistent or show broad activity across cell lines, regardless of their c-MET status. Why is this happening?

A2: This is a common observation and is due to Tivantinib's primary activity as a microtubule-disrupting agent. Unlike true c-MET selective inhibitors (e.g., Crizotinib, PHA-665752) that only suppress the growth of c-MET-addicted cancer cells, Tivantinib inhibits cell viability with similar potency in both c-MET-addicted and non-addicted cells.[1][3] Its effect on cell viability is directly related to the disruption of the microtubule network, which is essential for all proliferating cells. Therefore, assays measuring general cell health, proliferation (e.g., MTT, CellTiter-Glo), or cytotoxicity will show broad activity that does not correlate with c-MET expression or dependency.[1][9]

Q3: I am not observing significant inhibition of c-MET phosphorylation in my cellular assays, even at concentrations that cause cell death. Is my experiment failing?

A3: Not necessarily. Several studies have shown that at concentrations where Tivantinib is potently cytotoxic, it does not effectively inhibit HGF-induced or constitutive c-MET phosphorylation in various cell lines.[2][4][10] In contrast, classic c-MET inhibitors completely abrogate receptor phosphorylation at concentrations that inhibit cell growth in c-MET dependent lines.[10] The cytotoxic effects you are observing are likely due to microtubule depolymerization, which occurs at similar concentrations.[1][6] This discrepancy highlights the importance of distinguishing between off-target cytotoxic effects and on-target kinase inhibition.

Q4: Can Tivantinib interfere with assays that rely on cellular transport or cytoskeletal integrity?

A4: Yes. As a potent microtubule-disrupting agent, Tivantinib will significantly interfere with any assay that depends on a functional microtubule network. This includes:

  • Cellular transport assays: Microtubules are critical for the movement of vesicles, organelles, and proteins within the cell.

  • Immunofluorescence (IF) assays: Tivantinib treatment leads to a visible loss of the microtubule network, which can affect cell morphology and the localization of proteins of interest.[1][5]

  • Cell migration and invasion assays: These processes are highly dependent on dynamic cytoskeletal rearrangements.

  • Drug efflux assays: Tivantinib has been identified as a substrate for the ABCG2 transporter, which can confer multidrug resistance.[11][12] It may also interfere with the transport of other compounds handled by this pump.[11]

Q5: How can I differentiate between c-MET inhibition and microtubule disruption in my experiments?

A5: To dissect the two effects, you should include specific controls and orthogonal assays. A recommended workflow is outlined in the troubleshooting guide below. Key comparisons include:

  • Control Compounds: Use a well-characterized, ATP-competitive c-MET inhibitor (e.g., Crizotinib) and a known microtubule depolymerizer (e.g., Vincristine, Nocodazole) alongside Tivantinib.[1][10]

  • Cell Lines: Compare effects in a c-MET "addicted" cell line (e.g., EBC-1, MKN45) versus a c-MET non-addicted line (e.g., A549).[1][3]

  • Assays: Perform a Western blot to check for c-MET phosphorylation alongside a cell cycle analysis. True c-MET inhibition typically leads to G0/G1 arrest, whereas microtubule disruption causes G2/M arrest.[2][3] You can also directly visualize microtubules via immunofluorescence.[1]

Quantitative Data Summary

The following table summarizes key inhibitory concentrations of Tivantinib and control compounds, highlighting the discrepancy between its biochemical potency against c-MET and its cellular effects, which align more closely with microtubule disruption.

CompoundTarget(s)Biochemical IC50 / KᵢCellular Proliferation IC50Effect on Tubulin PolymerizationReference
This compound c-MET, TubulinKᵢ ≈ 355 nM (for c-MET)~0.1 - 1 µM (Broad, MET-independent)Inhibits polymerization (EC₅₀ ≈ 3 µM in vitro)[1][13][14]
Crizotinib c-MET, ALK-Potent in MET-addicted cells; weak in non-addictedNo effect[1][2]
PHA-665752 c-MET-Potent in MET-addicted cells; weak in non-addictedNo effect[1][2]
Vincristine Tubulin-Potent, broad activityInhibits polymerization[1]

Visual Guides and Workflows

Diagram 1: Dual Mechanism of Action of Tivantinib

cluster_0 Tivantinib's Observed Cellular Effects Tivantinib This compound Microtubule Tubulin Monomers Tivantinib->Microtubule Binds (Colchicine Site) cMET c-MET Receptor Tivantinib->cMET Binds Inactive Kinase (Non-ATP Competitive) Depolymerization Inhibition of Polymerization Microtubule->Depolymerization Kinase_Inhibition Weak Kinase Inhibition cMET->Kinase_Inhibition G2M_Arrest G2/M Arrest & Apoptosis Depolymerization->G2M_Arrest Primary Cytotoxic Effect G1_Arrest G0/G1 Arrest Kinase_Inhibition->G1_Arrest Minor/Context-Dependent Effect

Caption: Tivantinib's dual mechanism of action.

Diagram 2: HGF/c-MET Signaling Pathway

HGF HGF (Ligand) cMET c-MET Receptor Tyrosine Kinase HGF->cMET Binds & Activates PI3K PI3K/AKT Pathway cMET->PI3K RAS RAS/MAPK Pathway cMET->RAS STAT STAT Pathway cMET->STAT Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Migration Migration STAT->Migration

Caption: Simplified HGF/c-MET signaling pathway.

Diagram 3: Troubleshooting Experimental Results

rect_node rect_node Start Unexpected Result with Tivantinib? Check_MET_Status Is effect seen in both MET-addicted & non-addicted cells? Start->Check_MET_Status Microtubule_Effect Likely Microtubule Effect: - Broad cytotoxicity - G2/M Arrest Check_MET_Status->Microtubule_Effect Yes MET_Effect Possible c-MET Effect: - Selective cytotoxicity - G0/G1 Arrest Check_MET_Status->MET_Effect No (Selective) Confirm_Tubulin Confirm with Tubulin Assay: - Immunofluorescence - In vitro polymerization assay Microtubule_Effect->Confirm_Tubulin Confirm_pMET Confirm with Western Blot: - Check p-MET levels MET_Effect->Confirm_pMET

Caption: Workflow for troubleshooting Tivantinib results.

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Microtubule Integrity

This protocol is used to visually assess the impact of Tivantinib on the cellular microtubule network.

Materials:

  • Cells seeded on glass coverslips in a 24-well plate

  • Tivantinib, Vincristine (positive control), Crizotinib (negative control), DMSO (vehicle)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstain)

  • Mounting medium

Procedure:

  • Cell Treatment: Treat cells with desired concentrations of Tivantinib and controls for 2 to 16 hours.[1]

  • Fixation: Gently wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Blocking: Wash three times with PBS. Block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with anti-α-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Counterstain: Wash three times with PBS. Incubate with DAPI for 5 minutes.

  • Mounting: Wash twice with PBS. Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize using a fluorescence microscope. Tivantinib-treated cells should show a disrupted, depolymerized microtubule network, similar to vincristine-treated cells.[6]

Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (e.g., fluorescence-based)

  • Purified tubulin protein

  • Tivantinib, Paclitaxel (polymerization enhancer), Vincristine (polymerization inhibitor)

  • General tubulin polymerization buffer

  • 96-well plate suitable for fluorescence measurement

  • Plate reader capable of kinetic fluorescence measurement (e.g., 360 nm excitation, 450 nm emission)

Procedure:

  • Preparation: Prepare serial dilutions of Tivantinib and control compounds in a 96-well plate.

  • Reaction Initiation: Add purified tubulin to each well. The final concentration of tubulin is typically high (e.g., ~18 µM).[15]

  • Incubation and Measurement: Immediately place the plate in a plate reader pre-warmed to 37°C. Measure fluorescence kinetically for 60 minutes. An increase in fluorescence indicates tubulin polymerization.[6][10]

  • Data Analysis: Plot fluorescence versus time. Compare the polymerization curves of Tivantinib-treated samples to controls. Tivantinib should inhibit the increase in fluorescence in a dose-dependent manner, similar to vincristine.[1][6]

References

How to control for (Rac)-Tivantinib's microtubule activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively control for the microtubule activity of (Rac)-Tivantinib in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Is the cytotoxic effect of Tivantinib solely due to c-MET inhibition?

A1: No, substantial evidence indicates that the cytotoxic activity of Tivantinib is not solely due to c-MET inhibition.[1][2][3] Tivantinib inhibits cell viability in both c-MET-addicted and non-addicted cancer cell lines with similar potency.[1][3][4] In contrast, other selective c-MET inhibitors like crizotinib and PHA-665752 primarily suppress the growth of c-MET-addicted cancer cells.[1][3][4]

Q2: What is the primary off-target mechanism of Tivantinib's cytotoxicity?

A2: The primary off-target mechanism is the inhibition of microtubule polymerization.[1][3] Tivantinib disrupts microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis, similar to the effects of microtubule-targeting agents like vincristine.[1][3][5][6]

Q3: How does Tivantinib interact with microtubules?

A3: Tivantinib directly binds to tubulin, the fundamental protein component of microtubules.[7][8] Specifically, it competitively inhibits the binding of colchicine to tubulin, suggesting it interacts with the colchicine-binding site.[7] This interaction inhibits tubulin polymerization, leading to microtubule depolymerization.[5][7][9]

Q4: How can I experimentally distinguish between Tivantinib's c-MET inhibition and its microtubule activity?

A4: To dissect these two effects, a combination of control compounds and specific cellular assays is recommended. Use selective c-MET inhibitors (e.g., crizotinib, PHA-665752) that do not affect microtubules and microtubule-targeting agents (e.g., vincristine for depolymerization, paclitaxel for stabilization) as comparators. Key experiments include cell viability assays in c-MET dependent vs. independent cell lines, cell cycle analysis, tubulin polymerization assays, and immunofluorescence imaging of the microtubule network.

Troubleshooting Guides

Issue 1: Unexpectedly high cytotoxicity in a c-MET independent cell line.
  • Possible Cause: This is likely due to Tivantinib's potent microtubule-disrupting activity, which is independent of c-MET status.[1][3]

  • Troubleshooting Steps:

    • Comparative Analysis: Run parallel experiments with a selective c-MET inhibitor (e.g., crizotinib) and a microtubule depolymerizing agent (e.g., vincristine). You should observe high cytotoxicity with Tivantinib and vincristine, but not with the selective c-MET inhibitor.

    • Cell Cycle Analysis: Perform flow cytometry to analyze the cell cycle distribution. Tivantinib and vincristine will induce a G2/M arrest, while selective c-MET inhibitors typically cause a G0/G1 arrest.[1][3]

    • Microtubule Visualization: Use immunofluorescence to stain for α-tubulin. Tivantinib treatment should show disrupted and depolymerized microtubules, similar to vincristine.[1][2]

Issue 2: Difficulty in attributing downstream signaling changes solely to c-MET inhibition.
  • Possible Cause: Tivantinib's effect on microtubule dynamics can indirectly affect various signaling pathways. For instance, mitotic arrest induced by microtubule disruption can lead to changes in proteins like Cyclin B1 and Mcl-1.[10]

  • Troubleshooting Steps:

    • Use Control Compounds: Compare the signaling effects of Tivantinib with those of a selective c-MET inhibitor. This will help differentiate c-MET-specific signaling from off-target effects.

    • Time-Course Experiment: Analyze signaling pathways at early time points before the onset of significant microtubule disruption and cell cycle arrest to capture c-MET-specific events.

    • c-MET Knockdown: Use siRNA or shRNA to knock down c-MET and then treat with Tivantinib. If the signaling effect persists, it is likely independent of c-MET.[11]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

  • Materials:

    • Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing purified tubulin, GTP, and assay buffer.

    • Tivantinib, Vincristine (positive control for inhibition), Paclitaxel (positive control for enhancement), Crizotinib (negative control).

    • 96-well microplate reader capable of reading fluorescence at 355 nm excitation and 460 nm emission.

  • Methodology:

    • Prepare serial dilutions of Tivantinib and control compounds.

    • On ice, prepare the tubulin reaction mixture according to the manufacturer's instructions, containing tubulin, GTP, and assay buffer.

    • Add the compounds to respective wells of a pre-warmed 96-well plate.

    • Add the tubulin reaction mixture to each well to initiate polymerization.

    • Immediately place the plate in the microplate reader pre-set to 37°C.

    • Measure fluorescence every minute for 60 minutes.

    • Plot fluorescence intensity versus time to generate polymerization curves. Tivantinib should inhibit polymerization, similar to vincristine.[1]

Immunofluorescence Staining of Microtubules

This method allows for the direct visualization of the microtubule network within cells.

  • Materials:

    • Cell line of interest (e.g., A549, a c-MET non-addicted line).

    • Tivantinib, Vincristine (positive control), DMSO (vehicle control).

    • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol).

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

    • Blocking buffer (e.g., 1% BSA in PBS).

    • Primary antibody: anti-α-tubulin antibody.

    • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Nuclear stain (e.g., DAPI or Hoechst 33342).

    • Fluorescence microscope.

  • Methodology:

    • Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.

    • Treat cells with the desired concentrations of Tivantinib, vincristine, or DMSO for a specified time (e.g., 16 hours).[2]

    • Wash the cells with PBS and fix them.

    • Permeabilize the cells to allow antibody entry.

    • Block non-specific antibody binding.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI or Hoechst.

    • Mount the coverslips on microscope slides and visualize the microtubule structure. Tivantinib-treated cells should exhibit a disrupted and diffuse microtubule network.[1]

Data Presentation

Table 1: Comparative IC50 Values of Tivantinib and Control c-MET Inhibitors

Cell Linec-MET StatusTivantinib IC50 (µM)PHA-665752 IC50 (µM)Crizotinib IC50 (µM)
EBC1Addicted (Amplified)~0.3~0.01~0.02
MKN45Addicted (Amplified)~0.4~0.005~0.01
A549Non-addicted~0.5>10>10
NCI-H460Non-addicted~0.6>10>10

Data compiled from published studies.[1][4]

Table 2: Effect of Tivantinib and Control Compounds on Cell Cycle Distribution in EBC1 Cells

Treatment (1 µM for 24h)% in G0/G1 Phase% in S Phase% in G2/M Phase
DMSO (Control)~60%~20%~20%
Tivantinib~15%~25%~60%
Vincristine~10%~20%~70%
PHA-665752~80%~10%~10%
Crizotinib~75%~15%~10%

Data synthesized from representative histograms in published literature.[1][4]

Visualizations

Tivantinib_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm c-MET c-MET Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK) c-MET->Downstream_Signaling Activation Tivantinib Tivantinib Tivantinib->c-MET Inhibition Tubulin Tubulin Tivantinib->Tubulin Direct Binding & Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Downstream_Signaling->Apoptosis Suppression of Pro-survival Signals Cell_Cycle_Arrest->Apoptosis Induction

Caption: Dual mechanism of this compound action.

Experimental_Workflow cluster_controls Select Appropriate Controls cluster_assays Perform Comparative Assays start Start: Observe Tivantinib's Effect control_met Selective c-MET Inhibitor (e.g., Crizotinib) start->control_met control_mt Microtubule Agent (e.g., Vincristine) start->control_mt control_vehicle Vehicle Control (e.g., DMSO) start->control_vehicle assay_tubulin In Vitro Tubulin Polymerization Assay assay_viability Cell Viability Assay (c-MET dependent vs. independent cells) control_met->assay_viability assay_cellcycle Cell Cycle Analysis (Flow Cytometry) control_met->assay_cellcycle assay_if Immunofluorescence (α-tubulin staining) control_met->assay_if control_mt->assay_viability control_mt->assay_cellcycle control_mt->assay_if control_vehicle->assay_viability control_vehicle->assay_cellcycle control_vehicle->assay_if end Conclusion: Differentiate c-MET vs. Microtubule Effects assay_viability->end assay_cellcycle->end assay_if->end assay_tubulin->end

Caption: Workflow for dissecting Tivantinib's dual activity.

References

(Rac)-Tivantinib batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch variability issues encountered when working with (Rac)-Tivantinib. The information is tailored for researchers, scientists, and drug development professionals to ensure consistency and reliability in experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

A1: this compound (also known as ARQ 197) is a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase[1][2]. However, subsequent research has revealed that tivantinib also exhibits anti-cancer activity by disrupting microtubule polymerization, an effect independent of its c-MET inhibition[3][4]. This dual mechanism is a critical factor to consider during experimental design and data interpretation, as different batches could potentially have varied activity against these two targets.

Q2: What are the typical quality control parameters for a new batch of Tivantinib?

A2: While a Certificate of Analysis (CoA) is specific to each batch, researchers should expect to see the following parameters addressed by the supplier. Verifying these upon receipt of a new batch is crucial for experimental consistency.

ParameterTypical SpecificationAnalytical MethodImportance for Researchers
Purity >99%[1][5]HPLC, LC-MSEnsures the observed effects are from Tivantinib and not impurities.
Identity Conforms to reference¹H-NMR, MSConfirms the chemical structure of the compound.
Appearance Yellow solid[6]Visual InspectionA change in color could indicate degradation or impurities.
Solubility Soluble in DMSO (>68 mg/mL)[1][6]Visual InspectionInconsistent solubility can affect the effective concentration in assays.

Q3: How should I prepare and store Tivantinib stock solutions?

A3: Proper handling and storage are vital to maintain the integrity of Tivantinib.

  • Preparation : Prepare a concentrated stock solution in fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound[6]. Note that moisture-absorbing DMSO can reduce solubility[1].

  • Storage :

    • Powder : Store at -20°C for up to 3 years[6].

    • Stock Solution : Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 1-2 years or at -20°C for shorter periods (e.g., 1 month)[1][5].

Q4: My IC50 values for Tivantinib are inconsistent between experiments. What could be the cause?

A4: Inconsistent IC50 values are a common issue and can stem from several sources:

  • Batch-to-Batch Variability : As discussed, the purity and composition of different batches can vary. It is essential to qualify each new batch.

  • Cell Line Integrity : Ensure your cell lines are not contaminated and have a consistent passage number, as drug sensitivity can change over time in culture.

  • Assay Conditions : Variations in cell seeding density, incubation time, and reagent concentrations can significantly impact IC50 values[7][8].

  • Compound Stability : Tivantinib degradation in solution can lead to reduced potency. Always use freshly prepared dilutions from a properly stored stock solution.

  • Dual Mechanism of Action : The IC50 can be influenced by the relative expression of c-MET and the tubulin dynamics in your specific cell model. A batch with slightly different activity against one of these targets could shift the observed IC50.

Troubleshooting Guides

Issue 1: A new batch of Tivantinib shows lower-than-expected potency in our cell viability assay.

This guide provides a systematic approach to determining the cause of reduced potency.

G cluster_0 Initial Observation cluster_1 Step 1: Verify Compound & Storage cluster_2 Step 2: Control Experiment cluster_3 Step 3: Analyze Outcomes cluster_4 Step 4: Actionable Conclusions A New Tivantinib batch shows low potency (High IC50) B Check CoA for purity (>99%). Confirm correct storage conditions (-20°C powder, -80°C stock). A->B Initial Checks C Prepare fresh stock solution in anhydrous DMSO. B->C D Run side-by-side assay: - Old (validated) batch - New batch C->D Proceed to test E Old batch works, new batch fails. D->E Compare results F Both batches fail. D->F Compare results G Conclusion: Issue is with the new batch. Action: Contact supplier. Perform further QC as described in protocols below. E->G H Conclusion: Issue is with the assay. Action: Troubleshoot cell culture, reagents, and protocol. F->H

Caption: Workflow for troubleshooting reduced Tivantinib potency.
Issue 2: Results are inconsistent with the expected c-MET inhibition phenotype.

Researchers may observe potent cytotoxicity, G2/M cell cycle arrest, or apoptosis in cell lines with low or no c-MET expression. This is likely due to Tivantinib's effect on microtubules[4][9].

G cluster_pathways Tivantinib's Dual Mechanisms of Action cluster_cmet c-MET Pathway cluster_tubulin Microtubule Dynamics Tivantinib Tivantinib p_cMET p-cMET (Inactive) Tivantinib->p_cMET Inhibits Phosphorylation Tubulin Tubulin Dimers Tivantinib->Tubulin Inhibits Polymerization cMET c-MET Receptor Downstream ↓ Proliferation ↓ Survival Microtubules Microtubules G2M G2/M Arrest → Apoptosis

Caption: Tivantinib's dual signaling pathways.

To dissect which mechanism is dominant, consider the following:

  • Assess c-MET Phosphorylation : Use Western blotting to check the phosphorylation status of c-MET (e.g., Tyr1234/1235) with and without Tivantinib treatment. A potent batch should inhibit HGF-induced c-MET phosphorylation in sensitive cell lines[5].

  • Evaluate Microtubule Disruption : Perform immunofluorescence staining for α-tubulin. Tivantinib treatment should lead to microtubule depolymerization, similar to agents like vincristine[3][10].

  • Cell Cycle Analysis : Use flow cytometry with propidium iodide staining. Microtubule disruption by Tivantinib typically causes a G2/M phase arrest[4].

Key Experimental Protocols

Protocol 1: Batch Qualification via Western Blot for c-MET Inhibition

Objective: To verify that a new batch of Tivantinib effectively inhibits c-MET phosphorylation.

  • Cell Culture : Plate a c-MET dependent cell line (e.g., MKN-45, HT29) and grow to 70-80% confluency.

  • Serum Starvation : Serum starve the cells for 6-12 hours to reduce baseline receptor tyrosine kinase activity.

  • Pre-treatment : Treat cells with various concentrations of the new Tivantinib batch (e.g., 0.1, 0.3, 1 µM) for 2-4 hours. Include a vehicle control (DMSO) and a positive control (an old, validated batch).

  • Stimulation : Stimulate the cells with Hepatocyte Growth Factor (HGF) for 15-30 minutes to induce c-MET phosphorylation.

  • Lysis and Protein Quantification : Lyse the cells and quantify total protein concentration.

  • Western Blot :

    • Separate 20-40 µg of protein per lane via SDS-PAGE and transfer to a PVDF membrane.

    • Probe with primary antibodies against phospho-c-MET (Tyr1234/1235) and total c-MET.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.

    • Incubate with appropriate secondary antibodies and visualize.

  • Analysis : A potent batch will show a dose-dependent decrease in the ratio of phospho-c-MET to total c-MET. Compare the efficacy to the validated batch.

Protocol 2: In Vitro Tubulin Polymerization Assay

Objective: To confirm the microtubule-disrupting activity of a Tivantinib batch. This is particularly useful if c-MET inhibition appears weak but cytotoxicity is high.

  • Reagents : Use a commercially available tubulin polymerization assay kit (fluorescence-based). Reagents typically include purified tubulin, GTP, and a fluorescent reporter.

  • Assay Preparation : Reconstitute reagents as per the manufacturer's instructions. Prepare serial dilutions of Tivantinib. Include a negative control (DMSO), a polymerization inhibitor control (e.g., vincristine), and a polymerization stabilizer control (e.g., paclitaxel).

  • Reaction Setup :

    • In a 96-well plate, add the tubulin polymerization buffer.

    • Add the test compounds (Tivantinib, controls) to their respective wells.

    • Initiate the reaction by adding the tubulin/GTP solution.

  • Measurement : Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes.

  • Data Analysis : Plot fluorescence intensity versus time. An effective batch of Tivantinib will inhibit the increase in fluorescence, similar to the vincristine control, indicating an inhibition of tubulin polymerization[10][11].

G cluster_prep Preparation cluster_run Assay Execution cluster_analysis Data Analysis A Reconstitute assay kit (Tubulin, GTP, Buffer) C Add buffer and compounds to 96-well plate A->C B Prepare Tivantinib dilutions and controls (DMSO, Vincristine) B->C D Initiate reaction by adding Tubulin/GTP solution C->D E Incubate at 37°C in plate reader D->E F Measure fluorescence kinetically (e.g., every 60s for 1h) E->F G Plot Fluorescence vs. Time F->G H Result: Potent batch inhibits polymerization G->H

Caption: Workflow for the in vitro tubulin polymerization assay.

References

Technical Support Center: Interpreting Ambiguous Data from (Rac)-Tivantinib Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (Rac)-Tivantinib research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of Tivantinib experiments and interpreting potentially ambiguous results.

Frequently Asked Questions (FAQs)

Q1: My experimental results with Tivantinib are inconsistent with its reported function as a selective c-MET inhibitor. Why might this be?

A1: This is a common and critical observation. While Tivantinib was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, a significant body of evidence now indicates that its primary mechanism of cytotoxic action in many cancer cell lines is independent of c-MET inhibition.[1][2][3][4][5][6] The ambiguity in your data likely stems from Tivantinib's potent activity as a microtubule-depolymerizing agent.[1][2][4][5][7][8][9]

Key points to consider:

  • Dual Mechanism of Action: Tivantinib has two distinct mechanisms of action: inhibition of c-MET and disruption of microtubule dynamics.[1][10] The predominant effect can vary depending on the cell type and experimental conditions.

  • c-MET Dependency: The anti-proliferative activity of specific c-MET inhibitors, such as crizotinib or PHA-665752, is often restricted to cancer cell lines that are "addicted" to the c-MET signaling pathway (e.g., those with MET gene amplification).[2][4][5][6] In contrast, Tivantinib shows cytotoxic activity in both c-MET-dependent and c-MET-independent cell lines.[2][3][4][5][6]

  • Cell Cycle Arrest: A key differentiator is the effect on the cell cycle. Inhibition of c-MET typically leads to a G0/G1 phase arrest.[1][2][5] However, Tivantinib treatment commonly results in a G2/M phase arrest, which is characteristic of microtubule-targeting agents like vincristine.[1][2][4][5]

Q2: How can I determine whether the effects I'm observing are due to c-MET inhibition or microtubule disruption?

A2: To dissect the specific mechanism of action in your experimental system, a series of control experiments are recommended.

Recommended Experimental Approaches:

Experimental Question Recommended Assay Expected Outcome for c-MET Inhibition Expected Outcome for Microtubule Disruption
Is Tivantinib inhibiting c-MET phosphorylation?Western Blot for phospho-MET (p-MET)Decreased p-MET levels.No significant change in p-MET levels.[4]
Is the observed phenotype specific to Tivantinib?Compare with other c-MET inhibitors (e.g., crizotinib) and microtubule inhibitors (e.g., vincristine, colchicine).Phenotype similar to other c-MET inhibitors.Phenotype similar to microtubule inhibitors.[2][4]
What is the effect on the cell cycle?Flow cytometry with propidium iodide staining.G0/G1 arrest.[1][2][5]G2/M arrest.[1][2][4][5]
Is Tivantinib affecting microtubule structure?Immunofluorescence staining for α-tubulin.Intact microtubule network.Disrupted and depolymerized microtubules.[2][7][9]
Does Tivantinib inhibit tubulin polymerization directly?In vitro tubulin polymerization assay.No inhibition of tubulin polymerization.Inhibition of tubulin polymerization.[2][7][9]
Q3: I'm observing resistance to Tivantinib in my cell lines. What could be the cause?

A3: Resistance to Tivantinib can arise from several factors, including mechanisms that are not related to its c-MET inhibitory function. One identified mechanism is the overexpression of the ATP-binding cassette (ABC) transporter protein ABCG2 (also known as BCRP). Tivantinib is a substrate of ABCG2, and increased expression of this transporter can lead to drug efflux from the cell, thereby reducing its intracellular concentration and efficacy.[11] To investigate this, you can assess the expression of ABCG2 in your resistant cell lines and test whether resistance can be reversed by co-treatment with an ABCG2 inhibitor like Ko143.[11]

Q4: Are the two enantiomers of this compound functionally equivalent?

A4: No, they are not. This compound is a racemic mixture of two enantiomers, (+)-tivantinib and (-)-tivantinib. These enantiomers have been shown to have differential activity. For instance, (-)-tivantinib is a more potent inhibitor of GSK3α and GSK3β than it is of c-MET.[12] This adds another layer of complexity to data interpretation, as the observed effects could be due to the differential activities of the two enantiomers on various targets.[12]

Troubleshooting Guides

Issue 1: Discrepancy between c-MET expression and Tivantinib sensitivity.
  • Problem: You observe that cell lines with low or no c-MET expression are sensitive to Tivantinib, or that there is no correlation between the level of c-MET expression and the IC50 value of Tivantinib.

  • Probable Cause: This is a strong indication that the cytotoxic effects of Tivantinib in your system are independent of c-MET inhibition and are likely mediated by its microtubule-depolymerizing activity.[2][3][4]

  • Troubleshooting Steps:

    • Validate c-MET dependency: Use siRNA to knock down c-MET. If the cells remain sensitive to Tivantinib after c-MET knockdown, the effect is c-MET-independent.[1]

    • Perform comparative drug studies: As outlined in FAQ 2, compare the cellular effects of Tivantinib with those of a potent and specific c-MET inhibitor and a known microtubule inhibitor.

    • Analyze cell cycle progression: Determine if Tivantinib induces a G2/M arrest, which is characteristic of microtubule disruption.[2][4][5]

Issue 2: Unexpected cell morphology and cell cycle arrest at G2/M phase.
  • Problem: Following treatment with Tivantinib, cells appear rounded and detached, and flow cytometry analysis shows a significant increase in the G2/M population.

  • Probable Cause: These are classic hallmarks of microtubule-destabilizing agents. Tivantinib is known to bind to the colchicine-binding site on tubulin, leading to the depolymerization of microtubules.[1][7] This disrupts the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[2][7]

  • Troubleshooting Steps:

    • Visualize microtubule integrity: Use immunofluorescence to stain for α-tubulin. You should observe a loss of the filamentous microtubule network in Tivantinib-treated cells.[2][7][9]

    • Confirm with a microtubule-stabilizing agent: As a counter-experiment, co-treatment with a microtubule-stabilizing agent like paclitaxel could be explored to see if it rescues the phenotype, although complex interactions may occur.

    • Perform an in vitro tubulin polymerization assay: This will provide direct evidence of Tivantinib's ability to inhibit microtubule formation.[2][9]

Experimental Protocols

Protocol 1: Western Blot for Phospho-MET
  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with Tivantinib, a positive control c-MET inhibitor (e.g., crizotinib), and a vehicle control for the desired time points. For ligand-induced phosphorylation, serum-starve the cells and then stimulate with HGF in the presence or absence of the inhibitors.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-MET (e.g., p-MET Tyr1234/1235). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

  • Normalization: Strip the membrane and re-probe for total c-MET and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with Tivantinib, control compounds (e.g., a c-MET inhibitor, a microtubule inhibitor), and a vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Protocol 3: Immunofluorescence for α-Tubulin
  • Cell Culture: Plate cells on glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Treat with Tivantinib, a vehicle control, and a positive control microtubule inhibitor (e.g., vincristine) for the desired time.

  • Fixation and Permeabilization: Wash with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking and Staining: Block with a suitable blocking buffer (e.g., BSA in PBS). Incubate with a primary antibody against α-tubulin. Wash and then incubate with a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

  • Microscopy: Visualize the microtubule network using a fluorescence microscope.

Visualizations

Tivantinib_Dual_Mechanism cluster_cMET c-MET Inhibition Pathway cluster_Tubulin Microtubule Disruption Pathway Tivantinib_cMET Tivantinib cMET c-MET Receptor Tivantinib_cMET->cMET Inhibits Downstream_cMET Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) cMET->Downstream_cMET Activates G1_Arrest G0/G1 Cell Cycle Arrest Downstream_cMET->G1_Arrest Leads to Tivantinib_Tubulin Tivantinib Tubulin Tubulin Dimers Tivantinib_Tubulin->Tubulin Binds to Microtubules Microtubules Tivantinib_Tubulin->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to

Caption: Dual mechanisms of action of Tivantinib.

Troubleshooting_Workflow cluster_Investigation Experimental Investigation cluster_Results Interpreted Results Start Ambiguous Tivantinib Data (e.g., c-MET independent cytotoxicity) Cell_Cycle Analyze Cell Cycle (Flow Cytometry) Start->Cell_Cycle Compare_Drugs Compare with Control Inhibitors (c-MET vs. Microtubule) Start->Compare_Drugs Visualize_MT Visualize Microtubules (Immunofluorescence) Start->Visualize_MT Result_G2M G2/M Arrest Cell_Cycle->Result_G2M Result_G1 G0/G1 Arrest Cell_Cycle->Result_G1 Result_MT_Disrupt Microtubule Disruption Visualize_MT->Result_MT_Disrupt Result_MT_Intact Intact Microtubules Visualize_MT->Result_MT_Intact Conclusion_MT Conclusion: Microtubule-Mediated Effect Result_G2M->Conclusion_MT Conclusion_cMET Conclusion: c-MET-Mediated Effect Result_G1->Conclusion_cMET Result_MT_Disrupt->Conclusion_MT Result_MT_Intact->Conclusion_cMET

References

Validation & Comparative

Unraveling the True Mechanism: A Comparative Guide to (Rac)-Tivantinib's Effect on MET Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A significant body of evidence challenges the initial classification of (Rac)-Tivantinib (ARQ 197) as a selective MET receptor tyrosine kinase inhibitor. This guide provides a comparative analysis of Tivantinib's effects against established MET inhibitors, presenting experimental data that questions its direct role in MET signaling and highlights its alternative mechanism of action.

Initially developed as a non-ATP-competitive, selective inhibitor of the c-MET receptor, Tivantinib showed promise in early clinical studies for treating cancers with MET dysregulation, such as hepatocellular carcinoma (HCC) and non-small-cell lung cancer (NSCLC)[1][2][3]. However, subsequent research has revealed a compelling counternarrative: the cytotoxic effects of Tivantinib appear to be largely independent of MET signaling and are instead primarily attributed to its activity as a microtubule-disrupting agent[2][4][5].

This guide synthesizes key findings from comparative studies, offering researchers a clear perspective on the validation of Tivantinib's biological effects. We compare Tivantinib with well-characterized, ATP-competitive MET tyrosine kinase inhibitors (TKIs) like Crizotinib and PHA-665752 to dissect their differential impacts on cancer cell biology.

Comparative Analysis of Inhibitor Activity

Experimental data consistently demonstrates a stark contrast between Tivantinib and bona fide MET inhibitors. While agents like Crizotinib and PHA-665752 show potent growth inhibition specifically in cancer cell lines that are dependent on MET signaling ("MET-addicted"), Tivantinib's anti-proliferative activity is broad and equally potent in both MET-dependent and MET-independent cell lines[2][6][7]. This lack of selectivity suggests a mechanism of action that is not reliant on the MET status of the cancer cells.

Inhibitor Reported Mechanism of Action MET-Dependent Cell Growth Inhibition MET-Independent Cell Growth Inhibition Reference
This compound Microtubule Depolymerizer, Putative MET InhibitorYesYes[2][4]
Crizotinib ATP-Competitive MET/ALK TKIYesNo/Weak[2][4][7]
PHA-665752 ATP-Competitive MET TKIYesNo/Weak[2][4][6]

Table 1. Comparison of Inhibitor Activity Profiles. This table summarizes the differential effects of Tivantinib and established MET inhibitors on the growth of cancer cells based on their dependency on MET signaling.

Further investigation into the molecular effects on the MET pathway reinforces this distinction. In MET-amplified cell lines, Crizotinib and PHA-665752 effectively inhibit the phosphorylation of MET and its downstream signaling proteins, such as AKT and ERK1/2[4][8]. In stark contrast, Tivantinib fails to inhibit MET phosphorylation or the subsequent signaling cascade, even at concentrations that are highly cytotoxic[4][7][8].

Cell Line (MET Status) Inhibitor Effect on MET Phosphorylation Effect on p-AKT / p-ERK Reference
EBC-1 (MET-Amplified)This compound No InhibitionNo Inhibition[4][8]
Crizotinib Effective InhibitionComplete Inhibition[4][8]
PHA-665752 Effective InhibitionComplete Inhibition[4][8]
HCC827 GR6 (MET-Amplified)This compound No InhibitionNo Inhibition[4][8]
PHA-665752 Partial InhibitionPartial Inhibition (ERK) / No Inhibition (AKT)[8]

Table 2. Effects on MET Pathway Phosphorylation. This table details the comparative effects of the inhibitors on key protein phosphorylation events within the MET signaling pathway in MET-dependent cancer cell lines.

Another key differentiator is the effect on the cell cycle. True MET inhibitors like Crizotinib and PHA-665752 typically induce a G0/G1 cell cycle arrest[2][6]. Tivantinib, however, induces a G2/M arrest, an effect characteristic of microtubule-targeting agents like vincristine, further supporting its role as a disruptor of microtubule dynamics[2][4][6][9].

Visualizing the Mechanisms and Workflows

To clarify these complex biological processes, the following diagrams illustrate the MET signaling pathway, the logical framework for validating Tivantinib's effects, and a standard experimental workflow for inhibitor testing.

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor GRB2_SOS GRB2/SOS MET->GRB2_SOS Recruits PI3K PI3K MET->PI3K STAT3 STAT3 MET->STAT3 HGF HGF (Ligand) HGF->MET Binds & Activates RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

A simplified diagram of the HGF/MET signaling pathway.

Tivantinib_Validation_Logic cluster_predictions Predictions if Hypothesis is True cluster_observations Experimental Observations Hypothesis Hypothesis: Tivantinib inhibits MET P1 Inhibits MET phosphorylation Hypothesis->P1 P2 Inhibits downstream signaling (p-AKT, p-ERK) Hypothesis->P2 P3 Selectively kills MET-dependent cells Hypothesis->P3 P4 Induces G0/G1 arrest (like other MET TKIs) Hypothesis->P4 O1 No inhibition of MET phosphorylation P1->O1 Contradicts O2 No inhibition of downstream signaling P2->O2 Contradicts O3 Kills MET-dependent and -independent cells equally P3->O3 Contradicts O4 Induces G2/M arrest P4->O4 Contradicts Conclusion Conclusion: Cytotoxicity is MET-independent O1->Conclusion O2->Conclusion O3->Conclusion O4->Conclusion Alternative Alternative Mechanism: Microtubule Disruption Conclusion->Alternative

Logical flow for validating Tivantinib's mechanism.

Experimental_Workflow cluster_assays In Vitro Experiments start Start: Select MET-dependent & -independent cell lines treat Treat cells with Inhibitors (Tivantinib vs. Crizotinib, etc.) start->treat viability Cell Viability Assay (e.g., MTT, CTG) Determine IC50 treat->viability western Western Blot (p-MET, MET, p-AKT, p-ERK) treat->western cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle tubulin Tubulin Polymerization Assay treat->tubulin analysis Data Analysis & Comparison viability->analysis western->analysis cell_cycle->analysis tubulin->analysis conclusion Determine Mechanism of Action analysis->conclusion

Workflow for comparing kinase inhibitor activity.

Experimental Protocols

Below are summarized methodologies for the key experiments used to validate Tivantinib's effects.

1. Western Blot for Phosphorylated MET (p-MET)

This assay is crucial for directly assessing whether an inhibitor blocks the kinase activity of the MET receptor in a cellular context.

  • Cell Culture and Treatment: Plate MET-dependent cells (e.g., EBC-1, H1993) and grow to 70-80% confluency. Treat cells with varying concentrations of Tivantinib, Crizotinib, or PHA-665752 for a specified time (e.g., 6 hours)[8]. For ligand-induced phosphorylation, serum-starve cells and then stimulate with hepatocyte growth factor (HGF)[5].

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins[10][11].

  • Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • Gel Electrophoresis and Transfer: Denature protein lysates in SDS-PAGE sample buffer at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane[10].

  • Blocking and Antibody Incubation: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) to prevent non-specific antibody binding. Incubate with a primary antibody specific for phosphorylated MET (e.g., p-MET Tyr1234/1235) overnight at 4°C[10][12]. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[10]. The membrane can be stripped and re-probed for total MET, downstream targets (p-AKT, p-ERK), and a loading control (e.g., GAPDH) to ensure equal protein loading.

2. Cell Viability Assay

This experiment measures the anti-proliferative effect of the compounds on different cell lines to determine potency and selectivity.

  • Cell Plating: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the inhibitors (Tivantinib, Crizotinib, etc.) for 72 hours[8].

  • Viability Measurement: Assess cell viability using a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: Measure absorbance or luminescence according to the assay manufacturer's protocol. Calculate the relative cell viability compared to untreated controls and plot dose-response curves to determine the half-maximal inhibitory concentration (IC50) for each compound.

3. In Vitro MET Kinase Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified MET kinase, distinguishing direct inhibition from indirect cellular effects.

  • Reaction Setup: In a microplate, combine recombinant MET kinase protein, a specific kinase substrate (e.g., a synthetic peptide), and kinase assay buffer[13][14].

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Tivantinib) to the wells.

  • Initiation of Reaction: Start the kinase reaction by adding a solution of ATP[14]. Allow the reaction to proceed at a set temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes)[13].

  • Detection of Activity: Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. This is often done using a luminescence-based system (e.g., ADP-Glo™), where ADP is converted back to ATP, and the light produced by a luciferase reaction is quantified[13].

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value of the compound.

Conclusion

The evidence strongly indicates that the primary anti-cancer mechanism of this compound is not the inhibition of MET signaling. Comparative studies consistently show that, unlike true MET TKIs such as Crizotinib, Tivantinib's cytotoxicity is not selective for MET-dependent cells, it does not inhibit MET phosphorylation or downstream pathways in cells, and it induces a G2/M cell cycle arrest typical of microtubule poisons[2][4][5][6]. Instead, its potent anti-proliferative effects are attributed to its ability to disrupt microtubule polymerization[2][5][15]. These findings are critical for the design and interpretation of clinical trials and for the development of future cancer therapies, emphasizing the need to validate a drug's mechanism of action rigorously. Researchers should not use MET expression as a biomarker for selecting patients for Tivantinib treatment[5][16].

References

A Comparative Analysis of (Rac)-Tivantinib and Other Selective c-MET Inhibitors in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison between (Rac)-Tivantinib and other selective inhibitors of the c-MET receptor tyrosine kinase, a critical target in cancer therapy. The c-MET pathway, when aberrantly activated, drives tumor growth, invasion, and metastasis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms, efficacy, and experimental validation of these compounds.

Introduction to c-MET Inhibition

The mesenchymal-epithelial transition factor (c-MET) is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates downstream signaling cascades like the PI3K/AKT, RAS/MAPK, and JAK/STAT pathways. Dysregulation of the HGF/c-MET axis through gene amplification, mutations (such as MET exon 14 skipping), or overexpression is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), hepatocellular carcinoma (HCC), and renal cell carcinoma. This has made c-MET an attractive target for therapeutic intervention.

This compound: A Contested Mechanism of Action

Initially developed as a selective, non-ATP-competitive inhibitor of c-MET, tivantinib (ARQ 197) showed initial promise in early-phase clinical trials.[1] However, its journey has been marked by failed Phase 3 trials in major indications like HCC and NSCLC, which did not demonstrate a significant improvement in overall survival.[2][3][4]

Subsequent research has cast doubt on its primary mechanism of action, with growing evidence suggesting its anti-tumor effects may be attributable to off-target activities, such as microtubule disruption, rather than direct c-MET inhibition.[5] Some studies indicate that any anti-tumor effects of tivantinib are likely not mediated by c-Met inhibition alone.[6] This has shifted the focus in the field towards more potent and highly selective ATP-competitive inhibitors.

A New Generation of Selective c-MET Inhibitors

In contrast to tivantinib, a new wave of selective c-MET inhibitors has demonstrated significant clinical success, leading to regulatory approvals. These agents are typically classified as Type I inhibitors, which are ATP-competitive and bind to the active conformation of the c-MET kinase domain.

  • Capmatinib (Tabrecta®): A potent and highly selective Type Ib MET inhibitor, capmatinib has received FDA approval for adult patients with metastatic NSCLC whose tumors have a mutation leading to MET exon 14 skipping.[7][8][9] It effectively blocks MET phosphorylation and downstream signaling in MET-dependent tumor cells.[10]

  • Tepotinib (Tepmetko®): Another highly selective, oral, ATP-competitive Type Ib MET inhibitor, tepotinib is also approved for metastatic NSCLC harboring MET exon 14 skipping alterations.[11][12] Preclinical studies have shown its ability to penetrate the blood-brain barrier, suggesting potential efficacy against brain metastases.[13][14]

  • Savolitinib (Orpathys®): A potent and selective small-molecule MET kinase inhibitor, savolitinib has demonstrated a high degree of selectivity for MET across large kinase panels.[15][16] It has been approved in China for NSCLC with MET exon 14 skipping alterations and is being investigated in other MET-driven cancers like papillary renal cell carcinoma.[15][17]

  • Cabozantinib (Cabometyx®): While not exclusively selective for c-MET, cabozantinib is a potent multi-kinase inhibitor that targets MET, VEGFR, and AXL.[18][19][20] This broader targeting profile can counteract resistance mechanisms.[21] It is approved for treating renal cell carcinoma, hepatocellular carcinoma, and medullary thyroid cancer.[18][21]

Data Presentation

Table 1: Comparison of Mechanistic and Kinase Selectivity Profiles
InhibitorType / MechanismPrimary Target(s)c-MET IC50Selectivity Profile & Notes
This compound Non-ATP Competitive (disputed)c-MET, Microtubules~355 nM (Ki)Low potency for c-MET. Significant off-target effects on tubulin polymerization are now believed to be a primary mechanism of action.[5]
Capmatinib Type Ib, ATP-Competitivec-MET~0.13 nMHighly selective for c-MET over a panel of more than 400 other kinases.[10][22]
Tepotinib Type Ib, ATP-Competitivec-MET~1.7 nMHighly selective MET inhibitor designed to avoid poly-pharmacology and reduce off-target effects.[12][13]
Savolitinib ATP-Competitivec-MET<5 nMDemonstrates high selectivity (e.g., 650-fold) for MET over a panel of 265 kinases.[15][16]
Cabozantinib Type II, ATP-CompetitiveMET, VEGFR2, AXL, RETNot specifiedMulti-kinase inhibitor designed to target key pathways in tumorigenesis and angiogenesis.[18][19][20]
Table 2: Summary of Clinical Efficacy in Key Indications
InhibitorTumor TypeKey Efficacy Endpoint(s)Clinical Trial Context
This compound Hepatocellular Carcinoma (MET-High)PFS: 2.8 mos (vs. 2.3 mos placebo); OS: 10.3 mos (vs. 8.5 mos placebo)Phase 3 (JET-HCC): Did not meet primary endpoint of statistically significant PFS improvement.[3]
Non-Small Cell Lung Cancer (Nonsquamous)PFS: 3.6 mos (vs. 1.9 mos placebo); OS: 8.5 mos (vs. 7.8 mos placebo)Phase 3 (MARQUEE): Did not improve OS, though a PFS benefit was observed.[4]
Capmatinib NSCLC (METex14 Skipping)ORR: 41% (Treatment-Naïve); 68% (Previously Treated)Phase 2 (GEOMETRY mono-1): Led to FDA approval.
Tepotinib NSCLC (METex14 Skipping)ORR: 43% (by independent review)Phase 2 (VISION): Led to FDA approval.
Savolitinib NSCLC (METex14 Skipping)ORR: 49.2%Phase 2 (NCT02897478): Demonstrated high response rates.
Cabozantinib Renal Cell Carcinoma (Advanced)OS: 21.4 mos (vs. 16.5 mos with everolimus)Phase 3 (METEOR): Showed significant survival benefit.[21]
Table 3: Common Adverse Events (Incidence >20%)
InhibitorCommon Adverse EventsSerious Adverse Events
This compound Asthenia/fatigue, neutropenia, anemia, decreased appetite, rash, diarrhea.[1][4]Neutropenic sepsis, severe neutropenia.[1]
Capmatinib Peripheral edema, nausea, fatigue, vomiting, dyspnea, decreased appetite.Interstitial lung disease/pneumonitis, hepatotoxicity.[7]
Tepotinib Edema, fatigue, nausea, diarrhea, musculoskeletal pain, increased creatinine.Interstitial lung disease/pneumonitis, elevated liver enzymes.[12]
Savolitinib Peripheral edema, nausea, increased aminotransferases, vomiting, fatigue.Hepatotoxicity, interstitial lung disease.
Cabozantinib Diarrhea, fatigue, nausea, decreased appetite, palmar-plantar erythrodysesthesia (PPE), hypertension.[19]Hemorrhage, gastrointestinal perforations, thromboembolic events.

Mandatory Visualization

cMET_Pathway cluster_membrane Cell Membrane cluster_inhibitors Inhibitor Action cluster_cytoplasm Cytoplasm cluster_ras_mapk RAS/MAPK Pathway cluster_pi3k_akt PI3K/AKT Pathway cluster_nucleus Nucleus HGF HGF (Ligand) cMET c-MET Receptor HGF->cMET Binds & Dimerizes pMET p-MET (Activated Kinase Domain) cMET->pMET Autophosphorylation TKI Selective c-MET Inhibitors (Capmatinib, Tepotinib, etc.) TKI->pMET INHIBITS RAS RAS pMET->RAS Activates PI3K PI3K pMET->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Invasion) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The HGF/c-MET signaling pathway and the point of inhibition for selective TKIs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Kinase Assay (Determine IC50 & Selectivity) A2 Cellular Proliferation Assay (e.g., MTT on MET-addicted cells) A1->A2 A3 Western Blot (Confirm p-MET inhibition) A2->A3 B1 Pharmacokinetics (PK) (Assess bioavailability & half-life) A3->B1 Lead Compound Selection B2 Tumor Xenograft Model (Evaluate anti-tumor efficacy) B1->B2 B3 Pharmacodynamic (PD) Analysis (Measure target inhibition in tumors) B2->B3 C1 Clinical Development B3->C1 Candidate for Clinical Trials

Caption: A standard preclinical workflow for the evaluation of novel c-MET inhibitors.

Experimental Protocols

Detailed methodologies are crucial for interpreting and replicating experimental data. Below are standard protocols for key assays used to characterize c-MET inhibitors.

In Vitro Kinase Inhibition Assay (for IC50 Determination)
  • Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of purified c-MET kinase by 50%.

  • Principle: A radiometric or fluorescence-based assay measures the phosphorylation of a substrate peptide by the c-MET kinase domain in the presence of ATP.

  • Methodology:

    • Reagents: Recombinant human c-MET kinase domain, biotinylated poly(Glu, Tyr) substrate, ATP, and the test inhibitor (e.g., Tivantinib, Capmatinib) at various concentrations.

    • Procedure: The c-MET enzyme is incubated with serial dilutions of the inhibitor in a kinase reaction buffer for 15-20 minutes at room temperature.

    • Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and the substrate. The reaction proceeds for 60 minutes at 30°C.

    • Detection: The reaction is stopped, and the phosphorylated substrate is captured on a streptavidin-coated plate. A europium-labeled anti-phosphotyrosine antibody is added, and after incubation, the time-resolved fluorescence is measured.

    • Data Analysis: The fluorescence signal is plotted against the inhibitor concentration. The IC50 value is calculated using a four-parameter logistic curve fit.

Cellular Proliferation Assay (SRB Assay)
  • Objective: To determine the effect of c-MET inhibitors on the growth of cancer cell lines with MET-dependent signaling (e.g., MKN-45 or EBC-1, which have MET amplification).

  • Principle: The Sulforhodamine B (SRB) assay measures total cellular protein content, which is proportional to cell number.

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

    • Treatment: Cells are treated with a range of concentrations of the c-MET inhibitor for 72 hours.

    • Fixation: The cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: After washing, the plates are stained with 0.4% SRB solution for 30 minutes at room temperature.

    • Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized with 10 mM Tris base solution.

    • Measurement: The absorbance is read at 510 nm using a microplate reader. The results are used to calculate the concentration that inhibits cell growth by 50% (GI50).[23]

Western Blot Analysis for c-MET Phosphorylation
  • Objective: To visually confirm that the inhibitor blocks c-MET autophosphorylation and downstream signaling in treated cells.

  • Methodology:

    • Cell Treatment: MET-dependent cells are serum-starved and then treated with the inhibitor for 2-4 hours before stimulation with HGF (50 ng/mL) for 15 minutes.

    • Lysis: Cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Immunoblotting: The membrane is blocked and then incubated overnight with primary antibodies against phospho-MET (Tyr1234/1235), total MET, phospho-AKT, total AKT, phospho-ERK, and total ERK. An antibody for a housekeeping protein (e.g., GAPDH) is used as a loading control.

    • Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of a c-MET inhibitor in a living organism.

  • Principle: Human tumor cells (e.g., Hs746T gastric cancer cells) are implanted into immunodeficient mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored.[24]

  • Methodology:

    • Cell Implantation: Approximately 5 x 10^6 viable tumor cells are injected subcutaneously into the flank of nude mice.[25]

    • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The c-MET inhibitor is administered orally once or twice daily at predefined doses.

    • Monitoring: Tumor volume and body weight are measured 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

    • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a set duration. Tumors are then often excised for pharmacodynamic analysis (e.g., Western blot for p-MET).[24]

    • Data Analysis: Tumor growth inhibition (TGI) is calculated to determine the efficacy of the treatment.

Conclusion

The landscape of c-MET targeted therapy has evolved significantly. While this compound was an early entrant, its ambiguous mechanism of action and lack of success in pivotal clinical trials have diminished its relevance as a selective c-MET inhibitor. In its place, highly potent and selective ATP-competitive inhibitors like capmatinib and tepotinib have emerged as effective, biomarker-driven therapies for cancers with specific MET alterations, such as NSCLC with MET exon 14 skipping mutations. Multi-kinase inhibitors like cabozantinib also play a crucial role by targeting c-MET in conjunction with other key oncogenic pathways. For researchers, the focus has clearly shifted to these newer agents, which offer greater target specificity, clearer mechanisms of action, and proven clinical benefits.

References

A Head-to-Head Battle in Lung Cancer Cell Lines: (Rac)-Tivantinib vs. Crizotinib

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), two drugs, (Rac)-Tivantinib and Crizotinib, have been the subject of extensive preclinical research. While both have shown anti-cancer properties, their mechanisms of action and efficacy profiles in lung cancer cell lines reveal distinct differences. This guide provides a comparative analysis of their performance, supported by experimental data, to inform researchers and drug development professionals.

Initially investigated as a selective inhibitor of the c-MET receptor tyrosine kinase, this compound has demonstrated broader cytotoxic effects that are often independent of MET signaling.[1][2] Emerging evidence suggests that Tivantinib also functions as a microtubule depolymerizing agent, leading to cell cycle arrest and apoptosis.[1][3] In contrast, Crizotinib is a potent ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS1, and c-MET, showing marked efficacy in lung cancer cell lines harboring alterations in these kinases.[4][5][6][7]

Comparative Efficacy: A Quantitative Look

The differential activity of this compound and Crizotinib is evident in their half-maximal inhibitory concentrations (IC50) across various lung cancer cell lines.

Cell LinePredominant GenotypeThis compound IC50 (µM)Crizotinib IC50 (µM)Reference
NCI-H1993MET amplified~0.3~0.02[3]
EBC-1MET amplified~0.4~0.03[3]
HCC827 GR6EGFR mutant, MET amplified~0.5>10[3]
NCI-H3122EML4-ALK fusion~0.2~0.05[4]
A549KRAS mutant~0.8>10[3]
NCI-H460KRAS mutantNot ReportedNot Reported[8]

Table 1: Comparative IC50 Values of this compound and Crizotinib in various lung cancer cell lines. This table summarizes the concentration of each drug required to inhibit the growth of cancer cells by 50%. Lower values indicate higher potency.

Divergent Mechanisms: Cell Cycle Arrest and Apoptosis

The two compounds induce cytotoxicity through distinct effects on the cell cycle. Crizotinib, in MET-dependent cell lines like EBC-1, typically induces a G0/G1 phase arrest.[1] Conversely, Tivantinib treatment leads to an accumulation of cells in the G2/M phase, consistent with its role as a microtubule-disrupting agent.[1][8] This G2/M arrest is followed by the induction of apoptosis.

TreatmentCell Line% of Cells in G0/G1% of Cells in G2/M% Apoptotic Cells (Sub-G1)Reference
Crizotinib (1 µM, 48h)EBC-1IncreasedDecreasedIncreased[1]
Tivantinib (1 µM, 48h)EBC-1DecreasedIncreasedIncreased[1]
Crizotinib (1 µM, 48h)A549No significant changeNo significant changeNo significant change[1]
Tivantinib (1 µM, 48h)A549DecreasedIncreasedIncreased[1]

Table 2: Effects of this compound and Crizotinib on Cell Cycle Distribution and Apoptosis. This table highlights the differential impact of the two drugs on cell cycle progression and programmed cell death in both a MET-dependent (EBC-1) and a MET-independent (A549) lung cancer cell line.

Signaling Pathway Inhibition: A Tale of Two Targets

The molecular mechanisms underpinning the effects of Crizotinib and Tivantinib are fundamentally different. Crizotinib directly inhibits the kinase activity of ALK, ROS1, and MET, thereby blocking downstream signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT and MAPK/ERK pathways.[1] In MET-dependent cells, Crizotinib effectively reduces the phosphorylation of MET, AKT, and ERK.[3]

Tivantinib, however, does not consistently inhibit MET phosphorylation or the downstream signaling of AKT and ERK, even in MET-amplified cell lines.[1][3] Its primary mechanism of action in many lung cancer cell lines appears to be the disruption of microtubule dynamics.

cluster_Crizotinib Crizotinib Pathway Crizotinib Crizotinib ALK_ROS1_MET ALK / ROS1 / MET Crizotinib->ALK_ROS1_MET Inhibits PI3K PI3K ALK_ROS1_MET->PI3K MAPK MAPK ALK_ROS1_MET->MAPK AKT AKT PI3K->AKT Proliferation_Survival Cell Proliferation & Survival AKT->Proliferation_Survival ERK ERK MAPK->ERK ERK->Proliferation_Survival

Figure 1: Crizotinib Signaling Pathway. This diagram illustrates how Crizotinib inhibits ALK, ROS1, and MET, leading to the downregulation of the PI3K/AKT and MAPK/ERK signaling pathways and subsequent inhibition of cell proliferation and survival.

cluster_Tivantinib Tivantinib Pathway Tivantinib This compound Microtubules Microtubule Dynamics Tivantinib->Microtubules Disrupts Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Inhibits G2_M_Arrest G2/M Arrest Mitotic_Spindle->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis

Figure 2: this compound Mechanism of Action. This diagram depicts the primary mechanism of Tivantinib, which involves the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis, independent of direct MET signaling inhibition in many lung cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Lung cancer cell lines are seeded in 96-well plates at a density of 3,000 to 5,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with increasing concentrations of this compound or Crizotinib for 72 hours.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis
  • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of this compound or Crizotinib for 24 or 48 hours.

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry.

  • Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Cells are treated as described for the cell cycle analysis.

  • Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added, and the cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentage of apoptotic cells (Annexin V-positive) is quantified.

cluster_assays Experimental Assays start Start: Lung Cancer Cell Lines seed_cells Seed cells in plates start->seed_cells treat_drugs Treat with this compound or Crizotinib seed_cells->treat_drugs viability Cell Viability Assay (MTT) treat_drugs->viability cell_cycle Cell Cycle Analysis (PI Staining) treat_drugs->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treat_drugs->apoptosis western_blot Western Blotting treat_drugs->western_blot analyze_data Data Analysis and Comparison viability->analyze_data cell_cycle->analyze_data apoptosis->analyze_data western_blot->analyze_data conclusion Conclusion analyze_data->conclusion

Figure 3: Experimental Workflow. A typical workflow for comparing the in vitro efficacy of this compound and Crizotinib in lung cancer cell lines.

Conclusion

In preclinical studies using lung cancer cell lines, this compound and Crizotinib exhibit distinct mechanisms of action and efficacy profiles. Crizotinib is a potent and selective inhibitor of ALK, ROS1, and MET, demonstrating significant activity in cell lines dependent on these signaling pathways. Its mechanism involves the induction of G0/G1 cell cycle arrest and apoptosis through the inhibition of key survival pathways.

Conversely, this compound's anti-cancer effects in many lung cancer cell lines are not solely dependent on MET inhibition. Its ability to disrupt microtubule polymerization, leading to G2/M arrest and apoptosis, provides a broader, albeit different, spectrum of activity. These findings underscore the importance of understanding the specific molecular drivers of cancer cells when evaluating targeted therapies and highlight the distinct therapeutic potential of these two agents.

References

Efficacy comparison of (Rac)-Tivantinib in different cancer models

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of (Rac)-Tivantinib's Efficacy Across Diverse Cancer Models

Introduction

Tivantinib (formerly ARQ 197) is an orally administered small molecule inhibitor that has been extensively studied in various cancer types. Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has been a subject of ongoing research and debate.[1][2][3] The c-MET pathway, when dysregulated, plays a crucial role in tumor development, including cell proliferation, survival, invasion, and metastasis.[4][5] Consequently, Tivantinib has been evaluated in cancers where c-MET is often overexpressed, such as hepatocellular carcinoma (HCC), non-small cell lung cancer (NSCLC), and colorectal cancer.[2][3][6]

However, emerging evidence suggests that Tivantinib's anti-tumor effects may not be solely dependent on c-MET inhibition.[7][8][9] Some studies indicate that it also functions as a microtubule-disrupting agent, leading to cell cycle arrest and apoptosis, independent of c-MET status.[9][10] This guide provides a comparative overview of this compound's efficacy, presenting key experimental data from various cancer models, detailing the methodologies used, and illustrating the complex signaling pathways involved.

Mechanism of Action

Tivantinib is understood to exert its anti-tumor activity through two primary, and potentially complementary, mechanisms:

  • c-MET Inhibition : Tivantinib was designed to selectively target the inactive, unphosphorylated form of the c-MET receptor.[2] This binding stabilizes the kinase in an inactive state, preventing its autophosphorylation upon binding with its ligand, Hepatocyte Growth Factor (HGF).[2][11] This blockade disrupts downstream oncogenic signaling cascades, including the RAS-MAPK, PI3K-AKT, and STAT pathways, ultimately reducing cell proliferation and invasion and promoting apoptosis.[2][5][12] Efficacy in some clinical trials has shown a correlation with high c-MET expression in tumors, suggesting this pathway is a relevant target.[1][13]

  • Microtubule Disruption : Several studies have demonstrated that Tivantinib can inhibit microtubule polymerization.[9][10] This action is similar to classic cytotoxic agents like vinca alkaloids. By disrupting microtubule dynamics, Tivantinib interferes with the formation of the mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle, which subsequently triggers apoptosis.[7][8][14] This mechanism of action helps explain why Tivantinib shows efficacy even in cancer cell lines that are not dependent on c-MET signaling.[7][9]

Data Presentation: Efficacy of Tivantinib in Preclinical and Clinical Models

The following table summarizes the quantitative efficacy of Tivantinib across a range of cancer models.

Cancer TypeModel Systemc-MET StatusKey Efficacy DataReference
Hepatocellular Carcinoma (HCC) Huh7 Cell LineHighIC50: 9.9 nM (Cell Viability)[13]
Hep3B Cell LineNot specifiedIC50: 448 nM (Cell Viability)[13]
MHCC97L XenograftNot specifiedSignificant tumor growth abrogation[10]
Phase 2 Clinical TrialMET-HighTime to Progression: 2.7 months (vs. 1.4 months for placebo)[1]
Phase 3 Clinical Trial (Japan)MET-HighMedian Progression-Free Survival: 2.8 months (vs. 2.3 months for placebo)[15]
Non-Small Cell Lung Cancer (NSCLC) c-MET Expressing Cell LinesHighIC50: < 1 µM[3]
c-MET Non-Expressing Cell LineLow / AbsentIC50: > 30 µM[3]
EBC-1, H1993 Cell LinesMET AmplifiedSensitive to Tivantinib, but also showed G2/M arrest independent of MET inhibition[7]
Phase 2 Clinical Trial (with Erlotinib)Not specifiedMedian Overall Survival: 8.5 months (vs. 6.9 months for placebo + erlotinib)[3]
Colorectal Cancer HT29 Cell LineHighIC50: 100-300 nM (for p-c-MET inhibition)[16]
Gastric Cancer MKN-45 Cell LineHighIC50: 100-300 nM (for p-c-MET inhibition)[16]
Neuroblastoma Multiple Cell LinesNot specifiedSignificantly blocks cell proliferation, 3D spheroid tumor formation, and induces apoptosis[5][12]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Tivantinib Efficacy cluster_invivo invitro In Vitro Assays cell_viability Cell Viability (MTT / Sybr Green) invitro->cell_viability colony Colony Formation invitro->colony apoptosis Apoptosis Assay (FACS) invitro->apoptosis cell_cycle Cell Cycle Analysis (FACS) invitro->cell_cycle western Western Blot (p-MET, Apoptosis markers) invitro->western invivo In Vivo Xenograft Model cell_viability->invivo colony->invivo apoptosis->invivo cell_cycle->invivo western->invivo implantation Tumor Cell Implantation invivo->implantation treatment Tivantinib / Vehicle Administration (Oral) implantation->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement endpoint Endpoint Analysis (Tumor Weight, IHC) measurement->endpoint results Efficacy Evaluation endpoint->results

Caption: Workflow for evaluating Tivantinib's anti-tumor efficacy.

G cluster_downstream Downstream Signaling cluster_effects Cellular Effects HGF HGF cMET c-MET Receptor HGF->cMET binds & activates RAS RAS-RAF-MEK-ERK (MAPK Pathway) cMET->RAS phosphorylates PI3K PI3K-AKT cMET->PI3K phosphorylates STAT JAK-STAT cMET->STAT phosphorylates Tivantinib Tivantinib Tivantinib->cMET inhibits (non-ATP competitive) Microtubules Microtubule Polymerization Tivantinib->Microtubules disrupts G2M G2/M Arrest & Apoptosis Proliferation Proliferation Survival RAS->Proliferation Invasion Invasion Metastasis RAS->Invasion PI3K->Proliferation PI3K->Invasion STAT->Proliferation STAT->Invasion

Caption: Dual mechanisms of action of Tivantinib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common protocols used to assess Tivantinib's efficacy.

In Vitro Assays
  • Cell Viability Assay (Sybr Green / MTT):

    • Cell Seeding: Cancer cells (e.g., Huh7, Hep3B) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Treatment: Cells are treated with increasing concentrations of Tivantinib or a vehicle control (e.g., DMSO).

    • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours).

    • Quantification: For MTT assays, MTT reagent is added, incubated, and the resulting formazan crystals are dissolved for absorbance reading. For Sybr Green, a DNA-binding dye is used to quantify cell number via fluorescence, which is proportional to the number of viable cells.[13]

    • Analysis: IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated from dose-response curves.

  • Colony Formation Assay:

    • Cell Seeding: A low number of cells are seeded into 6-well plates to allow for the formation of individual colonies.

    • Treatment: Cells are treated with Tivantinib at various concentrations.

    • Incubation: Plates are incubated for 1-2 weeks, allowing single cells to proliferate into colonies.

    • Staining & Counting: Colonies are fixed with methanol and stained with crystal violet. The number and size of colonies are then quantified to assess long-term cell survival and proliferative capacity.[13]

  • Cell Cycle and Apoptosis Analysis (Flow Cytometry):

    • Cell Culture & Treatment: Cells are cultured and treated with Tivantinib for a defined period (e.g., 24-48 hours).

    • Harvesting & Fixation: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.

    • Staining: For cell cycle analysis, fixed cells are treated with RNase A and stained with a DNA-intercalating dye like Propidium Iodide (PI). For apoptosis, the sub-G1 population (representing fragmented DNA) is quantified from this histogram.[13]

    • Analysis: Stained cells are analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined, and the percentage of apoptotic cells in the sub-G1 peak is calculated.

  • Western Blotting:

    • Protein Extraction: Cells treated with Tivantinib are lysed to extract total proteins.

    • Quantification & Separation: Protein concentration is determined (e.g., BCA assay), and equal amounts are separated by size via SDS-PAGE.

    • Transfer & Blocking: Proteins are transferred to a PVDF membrane, which is then blocked with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

    • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-c-MET, total c-MET, Mcl-1, Bcl-xL, Cyclin B1, β-actin) followed by incubation with a corresponding secondary antibody.[13]

    • Detection: The signal is detected using chemiluminescence and imaged. This allows for the semi-quantitative analysis of protein expression and phosphorylation status.

In Vivo Xenograft Studies
  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Implantation: A specific number of human cancer cells (e.g., MHCC97L) are injected subcutaneously into the flank of the mice.[10]

  • Treatment: Once tumors reach a palpable size (e.g., ~100 mm³), mice are randomized into treatment and control groups. Tivantinib is typically administered orally via gavage at a specified dose and schedule (e.g., daily).[10] The control group receives a vehicle solution.

  • Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length × Width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised, weighed, and may be used for further analysis like immunohistochemistry or Western blotting.[10]

References

Tivantinib's Selectivity Profile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Tivantinib (ARQ 197) has been a subject of extensive research, initially positioned as a highly selective, non-ATP-competitive inhibitor of the MET receptor tyrosine kinase. However, emerging evidence has revealed a more complex polypharmacology, with significant off-target activities contributing to its biological effects. This guide provides a detailed comparison of Tivantinib's activity against its intended target, MET, and other kinases, supported by experimental data and protocols for researchers in drug development.

Kinase Selectivity Profile of this compound

While early reports suggested high selectivity for MET over a panel of more than 200 other kinases, subsequent research has identified other potent targets.[1][2] The cytotoxic effects of Tivantinib, in many cases, appear to be independent of MET inhibition and are attributed to these off-target interactions.[3][4] The following table summarizes the known inhibitory activities of Tivantinib against various kinases.

Target KinaseAliasKinase FamilyThis compound ActivityNotes
Primary Target
METc-MET, HGFRTyrosine KinaseKᵢ: ~355 nM[1][3]Non-ATP competitive inhibitor. Tivantinib binds to the inactive, unphosphorylated form of MET.[1][5]
Key Off-Targets
GSK3αGlycogen Synthase Kinase 3αCMGCIC₅₀: 190 nM (Millipore), 380 nM (Reaction Biology)[6](-)-Tivantinib is a more potent inhibitor of GSK3α/β than of MET.[6]
GSK3βGlycogen Synthase Kinase 3βCMGCIC₅₀: 310 nM (Millipore), 580 nM (Reaction Biology)[6]The differential activity between enantiomers supports GSK3 as a key functional target.[6]
Tubulin-Non-Kinase-Tivantinib disrupts microtubule polymerization, leading to G2/M cell cycle arrest.[3][7]
Other Kinases with Reported Weak Inhibition
FLT4VEGFR-3Tyrosine KinaseWeak Inhibition[3]Early screening indicated some minor activity.
PAK3p21-activated kinase 3STEWeak Inhibition[3]
CAMK2DCaMKIIδCAMKWeak Inhibition[3]
PIM1Pim-1 proto-oncogeneCAMKWeak Inhibition[3]

Experimental Protocols

Understanding the methodologies used to determine kinase inhibition is crucial for interpreting selectivity data. Below are protocols for a biochemical kinase assay and a cell-based proliferation assay.

Biochemical Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase, a technique considered the gold standard for kinase profiling.[2]

Objective: To determine the in vitro inhibitory activity of Tivantinib against a specific kinase (e.g., MET).

Materials:

  • Recombinant human kinase (e.g., c-MET)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄)

  • Peptide substrate (e.g., Poly (Glu, Tyr) 4:1)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Unlabeled ATP

  • This compound at various concentrations

  • 10% Phosphoric Acid (Stop Solution)

  • P30 Filtermat paper

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microplate, incubate the recombinant kinase with varying concentrations of Tivantinib (or DMSO as a vehicle control) in the kinase reaction buffer for 20-30 minutes at room temperature.[8]

  • Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP solution containing [γ-³³P]ATP.[8]

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 10-60 minutes) at a controlled temperature (e.g., 30°C).[1][9]

  • Termination: Stop the reaction by adding 10% phosphoric acid.[8]

  • Substrate Capture: Spot an aliquot of the reaction mixture onto a P30 filtermat. The phosphorylated peptide substrate will bind to the phosphocellulose paper.

  • Washing: Wash the filtermat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: Measure the radioactivity retained on the filtermat using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each Tivantinib concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTS Assay)

This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indicator of cell viability and proliferation.

Objective: To measure the cytotoxic or cytostatic effect of Tivantinib on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HT29, A549)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound at various concentrations

  • MTS reagent

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Tivantinib or DMSO (vehicle control).

  • Incubation: Incubate the cells for a specified duration (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells will convert the MTS tetrazolium salt into a colored formazan product.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Tivantinib concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value from the dose-response curve.

Visualizing Pathways and Workflows

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates, creating docking sites for various adaptor proteins. This initiates several downstream signaling cascades that regulate cell proliferation, survival, migration, and invasion.[6][8][10][11][12]

cMET_Pathway HGF HGF MET c-MET Receptor HGF->MET Binds GRB2 GRB2 MET->GRB2 GAB1 GAB1 MET->GAB1 STAT3 STAT3 MET->STAT3 Tivantinib Tivantinib Tivantinib->MET Inhibits SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Proliferation, Motility ERK->Proliferation AKT AKT PI3K->AKT Survival Survival, Anti-Apoptosis AKT->Survival Invasion Invasion, Angiogenesis STAT3->Invasion

Caption: The c-MET signaling cascade initiated by HGF binding.

Experimental Workflow for Kinase Selectivity Profiling

Kinase selectivity profiling is a systematic process to evaluate the inhibitory activity of a compound against a large panel of kinases. This workflow illustrates the key steps in a typical radiometric assay-based screen.[2]

Kinase_Profiling_Workflow start Start: Compound Library plate_compound Plate Compound (e.g., Tivantinib) in serial dilution start->plate_compound add_kinase Add Kinase Panel (Individual kinases per well) plate_compound->add_kinase add_reagents Add Substrate & [γ-³³P]ATP to initiate reaction add_kinase->add_reagents incubate Incubate at 30°C add_reagents->incubate stop_reaction Stop Reaction (e.g., Phosphoric Acid) incubate->stop_reaction spot_filter Spot onto Filter Mat stop_reaction->spot_filter wash Wash to remove unbound [γ-³³P]ATP spot_filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (Calculate % Inhibition, IC₅₀) measure->analyze end End: Selectivity Profile analyze->end

References

Unraveling the On-Target Effects of (Rac)-Tivantinib: A Comparative Analysis with siRNA-Mediated c-MET Silencing

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of (Rac)-Tivantinib with siRNA-mediated c-MET knockdown. This guide provides supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows.

This compound, initially developed as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase, has been the subject of extensive research in oncology. However, a growing body of evidence suggests that its cytotoxic effects are not solely attributable to c-MET inhibition. This guide delves into the on-target effects of Tivantinib by comparing its cellular and molecular impacts with those of small interfering RNA (siRNA), a highly specific method for silencing gene expression. This comparison is crucial for understanding Tivantinib's true mechanism of action and for the strategic development of c-MET targeted therapies.

Unveiling the Controversy: Tivantinib's Dual Mechanism of Action

While Tivantinib was designed to target the HGF/c-MET signaling pathway, numerous studies have revealed that it also functions as a potent microtubule-disrupting agent.[1][2][3][4] This off-target activity complicates the interpretation of its anti-cancer effects and raises questions about its specificity as a c-MET inhibitor. In contrast, siRNA offers a direct and specific approach to investigate the consequences of c-MET pathway inhibition by selectively degrading its mRNA and preventing protein synthesis.

Comparative Analysis of Tivantinib and c-MET siRNA

To elucidate the on-target versus off-target effects of Tivantinib, this guide presents a comparative analysis based on key cellular processes: cell viability, cell cycle progression, and apoptosis.

Cell Viability

Studies have consistently demonstrated that Tivantinib inhibits the viability of a broad range of cancer cell lines, irrespective of their dependence on c-MET signaling.[1][3] In contrast, true c-MET inhibitors like Crizotinib and PHA-665752, as well as c-MET specific siRNA, primarily suppress the growth of c-MET-addicted cancer cells.[1][3]

Treatmentc-MET-Addicted Cell Lines (e.g., EBC-1, MKN-45)Non-c-MET-Addicted Cell Lines (e.g., A549, H460)
This compound High Potency (Low IC50)High Potency (Low IC50)
Crizotinib High Potency (Low IC50)Low Potency (High IC50)
PHA-665752 High Potency (Low IC50)Low Potency (High IC50)
c-MET siRNA Significant Growth InhibitionMinimal to No Growth Inhibition

Table 1: Comparative Effects on Cell Viability. This table summarizes the differential effects of Tivantinib, other c-MET inhibitors, and c-MET siRNA on the viability of cancer cell lines with varying dependence on the c-MET pathway. Data compiled from multiple studies.[1][3]

Cell Cycle Progression

A key differentiator between Tivantinib and specific c-MET inhibitors lies in their impact on the cell cycle. Tivantinib treatment typically induces a G2/M phase arrest, a characteristic feature of microtubule-disrupting agents.[1][4] Conversely, inhibition of the c-MET pathway through specific inhibitors like Crizotinib and PHA-665752 leads to a G0/G1 phase arrest.[1][4] Silencing of c-MET with siRNA also results in a G0/G1 arrest, further highlighting the off-target nature of Tivantinib's effect on the cell cycle.[5]

TreatmentPredominant Cell Cycle Arrest Phase
This compound G2/M
Crizotinib G0/G1
PHA-665752 G0/G1
c-MET siRNA G0/G1

Table 2: Differential Effects on Cell Cycle Progression. This table contrasts the distinct effects of Tivantinib and specific c-MET inhibition on cell cycle distribution.

Apoptosis

Both Tivantinib and specific c-MET inhibition can induce apoptosis in cancer cells. However, the context and mechanism may differ. Tivantinib's induction of apoptosis is observed in both c-MET dependent and independent cell lines and is often associated with its G2/M arrest and microtubule disruption.[6] In contrast, apoptosis induced by c-MET specific inhibitors or siRNA is primarily seen in c-MET addicted cells and is a direct consequence of blocking survival signals downstream of the c-MET receptor.[7]

Visualizing the Mechanisms

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the c-MET signaling pathway and the experimental workflow for confirming on-target effects using siRNA.

cMET_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization GRB2 GRB2 cMET->GRB2 Phosphorylation PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation

Caption: The c-MET Signaling Pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Culture Culture Cancer Cells (c-MET dependent & independent) Control Control (Untreated) Culture->Control Tivantinib This compound Culture->Tivantinib siRNA c-MET siRNA Culture->siRNA Other_Inhibitor Other c-MET Inhibitor (e.g., Crizotinib) Culture->Other_Inhibitor Viability Cell Viability Assay (e.g., MTT) Control->Viability CellCycle Cell Cycle Analysis (Flow Cytometry) Control->CellCycle Apoptosis Apoptosis Assay (e.g., Annexin V) Control->Apoptosis WesternBlot Western Blot (c-MET, p-MET, etc.) Control->WesternBlot Tivantinib->Viability Tivantinib->CellCycle Tivantinib->Apoptosis Tivantinib->WesternBlot siRNA->Viability siRNA->CellCycle siRNA->Apoptosis siRNA->WesternBlot Other_Inhibitor->Viability Other_Inhibitor->CellCycle Other_Inhibitor->Apoptosis Other_Inhibitor->WesternBlot

Caption: Experimental Workflow for Comparison.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

siRNA-Mediated Knockdown of c-MET
  • Cell Seeding: Plate cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • Dilute c-MET specific siRNA (and a non-targeting control siRNA) in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.

  • Transfection: Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analyses.

  • Verification of Knockdown: Confirm the reduction of c-MET protein expression by Western blotting.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of Tivantinib, other inhibitors, or transfect with siRNA as described above. Include untreated control wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Western Blotting for c-MET Expression
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-MET (and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

Conclusion

The evidence strongly indicates that the anti-cancer activity of this compound is not solely dependent on its ability to inhibit the c-MET receptor. Its off-target effect as a microtubule-disrupting agent plays a significant role in its cytotoxicity, as demonstrated by its broad efficacy across c-MET dependent and independent cell lines and its characteristic induction of a G2/M cell cycle arrest. The use of siRNA-mediated c-MET silencing provides a crucial benchmark for distinguishing between on-target and off-target effects. For researchers and drug developers, this comparative understanding is essential for the accurate interpretation of preclinical data and for the design of more specific and effective c-MET-targeted cancer therapies.

References

A Comparative Analysis of (Rac)-Tivantinib's Anti-Tumor Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the anti-tumor activity of (Rac)-Tivantinib, presenting a comparative analysis with other notable c-MET inhibitors and microtubule-targeting agents. The information is intended to offer an objective resource for researchers and professionals in the field of oncology drug development.

Executive Summary

Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, this compound (ARQ 197) has demonstrated anti-tumor activity in various preclinical models. However, a significant body of evidence now indicates that its primary mechanism of cytotoxic action is independent of c-MET inhibition and is instead attributed to the disruption of microtubule polymerization. This dual activity profile distinguishes Tivantinib from other c-MET inhibitors. This guide will delve into the experimental data supporting both its on-target (c-MET) and off-target (microtubule) effects, comparing its performance with established c-MET inhibitors such as Crizotinib and PHA-665752, the multi-kinase inhibitor Cabozantinib, and the c-MET targeting monoclonal antibody, Onartuzumab.

Comparative Analysis of In Vitro Anti-Tumor Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of Tivantinib and its comparators across a panel of cancer cell lines with varying c-MET status. This data highlights the differential sensitivity of cancer cells to these agents and provides insights into their mechanisms of action.

Table 1: IC50 Values of Tivantinib and Comparative c-MET Tyrosine Kinase Inhibitors (μM)

Cell LineCancer Typec-MET StatusTivantinib (ARQ 197)Crizotinib (PF-02341066)PHA-665752
EBC-1Non-Small Cell Lung CancerMET Amplified~1.0[1]~0.01[1]~0.01[1]
H1993Non-Small Cell Lung CancerMET Amplified~0.8[1]~0.02[1]~0.01[1]
MKN-45Gastric CancerMET Amplified~0.1[2]>10[2]~0.005[3]
SNU-5Gastric CancerMET AmplifiedNot ReportedNot Reported~0.004[3]
A549Non-Small Cell Lung CancerMET Non-Amplified~0.3[1][4]>10[1][4]>10[1]
NCI-H460Non-Small Cell Lung CancerMET Non-Amplified~0.5[2]>10[2]>10[2]
MDA-MB-231Breast CancerMET Non-AmplifiedNot Reported5.16[5]Not Reported
MCF-7Breast CancerMET Non-AmplifiedNot Reported1.5[5]Not Reported
SK-BR-3Breast CancerMET Non-AmplifiedNot Reported3.85[5]Not Reported

Table 2: IC50 Values of Tivantinib and Other c-MET Pathway Inhibitors (μM)

Cell LineCancer TypeTivantinib (ARQ 197)Cabozantinib (XL184)Onartuzumab (MetMAb)
CE81TEsophageal Squamous Cell CarcinomaNot Reported4.61 (72h)[6]Not Reported
KYSE-70Esophageal Squamous Cell CarcinomaNot Reported~5 (72h)[6]Not Reported
Various Cancer Cell LinesVariousNot ReportedNot ReportedIC50 of 1-100 nM for proliferation inhibition[7]
Ba/F3-huMETPro-BNot ReportedNot ReportedIC50 of 0.5 nM for proliferation inhibition[7]

Note: IC50 values can vary depending on the specific experimental conditions, such as assay type and incubation time.

Mechanisms of Action and Signaling Pathways

Tivantinib was designed to inhibit the c-MET receptor tyrosine kinase. However, its anti-tumor effects are now understood to be more complex, involving the disruption of microtubule dynamics.

c-MET Signaling Pathway

The c-MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[8][9][10] These pathways, including the RAS/MAPK and PI3K/AKT pathways, are crucial for cell proliferation, survival, migration, and invasion.[11] Dysregulation of the HGF/c-MET axis is implicated in the progression of numerous cancers.[8][11][12]

cMET_Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds RAS RAS cMET->RAS PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration Tivantinib Tivantinib (c-MET Inhibition) Tivantinib->cMET Tivantinib_Dual_Action Tivantinib Tivantinib cMET c-MET (On-Target) Tivantinib->cMET Tubulin Tubulin (Off-Target) Tivantinib->Tubulin cMET_pathway ↓ c-MET Signaling cMET->cMET_pathway Microtubule ↓ Microtubule Polymerization Tubulin->Microtubule Apoptosis Apoptosis cMET_pathway->Apoptosis G2M_arrest G2/M Cell Cycle Arrest Microtubule->G2M_arrest G2M_arrest->Apoptosis Experimental_Workflow start Start: Compound of Interest (e.g., Tivantinib) cell_culture Cell Line Selection (MET-dependent & -independent) start->cell_culture viability_assay Cell Viability Assay (MTT/CCK-8) cell_culture->viability_assay ic50 Determine IC50 Values viability_assay->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies western_blot Western Blot (p-MET, p-AKT, etc.) mechanistic_studies->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic_studies->cell_cycle tubulin_assay Tubulin Polymerization Assay (In Vitro & In Cell) mechanistic_studies->tubulin_assay data_analysis Data Analysis & Comparison western_blot->data_analysis cell_cycle->data_analysis tubulin_assay->data_analysis conclusion Conclusion on Anti-Tumor Activity Profile data_analysis->conclusion

References

A Head-to-Head Comparison of (Rac)-Tivantinib and Foretinib for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two prominent kinase inhibitors, (Rac)-Tivantinib and Foretinib. While both have been investigated for their anticancer properties, they exhibit distinct mechanisms of action and target profiles.

This compound (also known as ARQ 197) was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] However, subsequent research has revealed that its cytotoxic effects may be largely independent of c-MET inhibition, primarily acting through the disruption of microtubule polymerization.[3][4] In contrast, Foretinib (also known as GSK1363089 or XL880) is a multi-kinase inhibitor that targets several receptor tyrosine kinases, most notably c-MET and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[5][6] This fundamental difference in their mechanisms of action underpins their distinct preclinical and clinical profiles.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and Foretinib based on available preclinical studies. It is important to note that these values are derived from various studies and experimental conditions, and therefore, direct comparison should be made with caution.

Table 1: In Vitro Kinase Inhibitory Activity

Kinase TargetThis compoundForetinib
c-MET Kᵢ: 355 nM[2]IC₅₀: 3 nM
VEGFR2 Not a primary targetIC₅₀: 7 nM
RON Not a primary targetIC₅₀: 3 nM
AXL Not a primary targetTarget of Foretinib
TIE-2 Not a primary targetTarget of Foretinib

Table 2: In Vitro Cellular Activity

Cell LineCancer TypeThis compound IC₅₀Foretinib IC₅₀
MDA-MB-231 Triple-Negative Breast Cancer~1 µM (for viability)Not specified
Various Gastrointestinal Tumors9.9 nM - 448 nM (for viability)[7]Not specified
MKN-45 Gastric Cancer (MET amplified)Not specifiedEffective at 1 µM[6]
KATO-III Gastric Cancer (FGFR2 amplified)Not specifiedEffective at 1 µM[6]

Table 3: In Vivo Antitumor Efficacy in Xenograft Models

Xenograft ModelCancer TypeThis compound TreatmentThis compound Tumor Growth InhibitionForetinib TreatmentForetinib Tumor Growth Inhibition
MDA-MB-231 Triple-Negative Breast CancerNot specifiedNot specified15 or 50 mg/kg/day (oral)Dose-dependent inhibition[8]
SKOV3ip1 Ovarian CancerNot specifiedNot specified30 mg/kg (oral)86% reduction in tumor weight[5]
HeyA8 Ovarian CancerNot specifiedNot specifiedNot specified71% reduction in tumor weight[5]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of Tivantinib and Foretinib are visualized in the following diagrams.

Tivantinib_Mechanism cluster_cell Cancer Cell Tivantinib Tivantinib Tubulin Tubulin Tivantinib->Tubulin Binds to colchicine site Microtubules Microtubules Tivantinib->Microtubules Inhibits Polymerization cMET_inactive c-MET (inactive) Tivantinib->cMET_inactive Binds to dephosphorylated form Tubulin->Microtubules Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis cMET_active p-c-MET (active) cMET_inactive->cMET_active Autophosphorylation cMET_active->cMET_inactive Inhibition by Tivantinib (Controversial) HGF HGF HGF->cMET_inactive Binds

Caption: Mechanism of action of this compound.

Foretinib_Mechanism cluster_cell Cancer Cell cluster_downstream Downstream Signaling Foretinib Foretinib cMET c-MET Foretinib->cMET Inhibits VEGFR2 VEGFR2 Foretinib->VEGFR2 Inhibits OtherRTKs Other RTKs (RON, AXL, TIE-2) Foretinib->OtherRTKs Inhibits Proliferation Proliferation cMET->Proliferation Survival Survival cMET->Survival Invasion Invasion cMET->Invasion Angiogenesis Angiogenesis VEGFR2->Angiogenesis OtherRTKs->Proliferation

Caption: Mechanism of action of Foretinib.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.

In Vitro Cell Viability/Proliferation Assay (MTT/Resazurin-Based)

Cell_Viability_Workflow start Seed cells in 96-well plates incubation1 Incubate (24h) for cell attachment start->incubation1 treatment Treat with varying concentrations of Tivantinib or Foretinib incubation1->treatment incubation2 Incubate for defined period (e.g., 72h) treatment->incubation2 add_reagent Add MTT or Resazurin reagent incubation2->add_reagent incubation3 Incubate (1-4h) add_reagent->incubation3 readout Measure absorbance or fluorescence incubation3->readout analysis Calculate IC₅₀ values readout->analysis

Caption: Workflow for in vitro cell viability assays.

Protocol:

  • Cell Seeding: Plate cells at an appropriate density (e.g., 3,000-6,000 cells/well) in 96-well plates and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.[9]

  • Compound Treatment: Prepare serial dilutions of this compound or Foretinib in culture medium and add to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified duration (e.g., 72 hours).[9]

  • Reagent Addition:

    • MTT Assay: Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours. Subsequently, add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]

    • Resazurin Assay: Add resazurin solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance (MTT) or fluorescence (Resazurin) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Tumor Model

Xenograft_Workflow start Prepare tumor cell suspension injection Subcutaneously inject cells into immunocompromised mice start->injection tumor_growth Monitor tumor growth until palpable injection->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer Tivantinib, Foretinib, or vehicle (e.g., oral gavage) randomization->treatment monitoring Measure tumor volume and body weight regularly treatment->monitoring endpoint Sacrifice mice at endpoint (e.g., tumor size limit) monitoring->endpoint analysis Excise tumors for weight measurement and further analysis endpoint->analysis

References

Evaluating the Synergistic Effects of (Rac)-Tivantinib with EGFR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) remains a significant challenge in the treatment of non-small cell lung cancer (NSCLC) and other malignancies. One of the key mechanisms implicated in acquired resistance is the activation of bypass signaling pathways, with the MET proto-oncogene, receptor tyrosine kinase (c-MET) pathway being a prominent example.[1][2] Aberrant c-MET signaling can promote tumor cell proliferation, survival, and invasion, effectively circumventing the therapeutic blockade of EGFR.[3]

This guide provides a comparative evaluation of the synergistic effects observed when combining (Rac)-Tivantinib, a c-MET inhibitor, with various EGFR inhibitors. The rationale for this combination therapy is to dually inhibit two critical signaling pathways, potentially enhancing anti-tumor activity and overcoming resistance.[4] We will present quantitative data from key studies, detail relevant experimental protocols, and visualize the underlying biological pathways and workflows.

Mechanism of Synergy: EGFR and c-MET Crosstalk

The EGFR and c-MET pathways share common downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell growth and survival.[5] Crosstalk between these two receptors can occur, and upregulation or amplification of c-MET has been identified as a mechanism of resistance in approximately 20% of lung cancer patients who progress on EGFR TKI therapy.[2][6] By simultaneously inhibiting both EGFR and c-MET, it is possible to achieve a more comprehensive blockade of these downstream signals, leading to a synergistic anti-tumor effect.[7][8]

The following diagram illustrates the convergence of the EGFR and c-MET signaling pathways and the points of inhibition for EGFR TKIs and Tivantinib.

Synergy_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_outcome Cellular Outcome EGFR EGFR RAS RAS/MAPK Pathway EGFR->RAS PI3K PI3K/AKT Pathway EGFR->PI3K cMET c-MET cMET->RAS cMET->PI3K EGFRi EGFR Inhibitors (e.g., Erlotinib) EGFRi->EGFR Inhibits Apoptosis Apoptosis EGFRi->Apoptosis Promotes Tiv Tivantinib Tiv->cMET Inhibits Tiv->Apoptosis Promotes Proliferation Proliferation, Survival RAS->Proliferation PI3K->Proliferation

Caption: EGFR and c-MET signaling pathway inhibition.

Quantitative Data Summary

The synergistic potential of combining Tivantinib with an EGFR inhibitor is quantified using the Combination Index (CI), calculated via the Chou-Talalay method.[9][10] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[11]

Table 1: In Vitro Synergy in NSCLC Cell Lines
Cell LineEGFR InhibitorTivantinib IC50 (µM)EGFRi IC50 (µM)Combination DetailsCombination Index (CI)EffectReference
H358Gefitinib~2.5 (as SU11274)>102 µM SU11274 + 0.5 µM GefitinibNot explicitly calculated, but combination showed 65% growth inhibition vs. 25% and 21% aloneSynergistic[7][8]
H1975 (T790M)Afatinib~2.5 (as SU11274)~0.01Combination of Afatinib + SU11274<1Synergistic[12]

Note: Data for Tivantinib is often represented by other selective c-MET inhibitors like SU11274 in foundational crosstalk studies.

Table 2: Clinical Trial Efficacy of Tivantinib + Erlotinib

Clinical trials have explored the combination of Tivantinib and Erlotinib, particularly in patients who have been previously treated.

Trial Name / CohortPatient PopulationTreatment ArmsMedian Progression-Free Survival (PFS)Hazard Ratio (HR) for PFSObjective Response Rate (ORR)Reference
MARQUEE (Phase 3)Previously treated, nonsquamous NSCLCTivantinib + Erlotinib vs. Placebo + Erlotinib3.6 months vs. 1.9 months0.74 (p < 0.001)10.3% vs. 6.5%[13]
MARQUEE (EGFR-mutant subset)Previously treated, EGFR-mutant NSCLCTivantinib + Erlotinib vs. Placebo + Erlotinib13.0 months vs. 7.5 months0.4961% vs. 43%[14]
MARQUEE (MET-high subset)Previously treated, MET-high NSCLCTivantinib + Erlotinib vs. Placebo + Erlotinib3.6 months vs. 1.6 months0.70 (p = 0.014)10.6% vs. 6.5%[15]
S1107 (Phase 2)Papillary Renal Cell Carcinoma (pRCC)Tivantinib + Erlotinib3.9 monthsNot Applicable0%[16]
Phase 2 (Japanese)EGFR-mutant NSCLC, progressed on EGFR-TKITivantinib + Erlotinib2.7 monthsNot Applicable4.4%[17]

Note: While the MARQUEE study did not meet its primary endpoint of overall survival in the total population, it showed a significant improvement in progression-free survival and suggested benefit in specific subgroups like those with EGFR mutations or high MET expression.[13][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key assays used to evaluate drug synergy.

Cell Viability and Synergy Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the drugs, both individually and in combination, and to calculate the Combination Index (CI).

Workflow Diagram:

MTT_Workflow A 1. Seed Cells in 96-well plates B 2. Treat with Drugs (Single & Combination) for 48-72h A->B C 3. Add MTT Reagent (Incubate 2-4h) B->C D 4. Add Solubilizer (e.g., DMSO) C->D E 5. Read Absorbance (570 nm) D->E F 6. Calculate Viability, IC50, and CI Values E->F

Caption: Workflow for a typical MTT-based cell viability and synergy assay.

Protocol Steps:

  • Cell Seeding: Plate cancer cells (e.g., A549, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[18]

  • Drug Preparation: Prepare stock solutions of Tivantinib and the EGFR inhibitor (e.g., Erlotinib) in DMSO. Create a dilution series for each drug individually and in a fixed ratio (e.g., based on their IC50 values) for the combination treatment.[18][19]

  • Treatment: Treat the cells with the single agents and the combination drugs for a specified period, typically 48 to 72 hours.[18]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[18][20]

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the IC50 values for each drug. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method to determine synergy (CI < 1).[18][19]

Western Blotting for Signaling Pathway Analysis

This protocol is used to assess the phosphorylation status and expression levels of key proteins in the EGFR and c-MET pathways.

Protocol Steps:

  • Cell Lysis: Treat cells with Tivantinib, an EGFR inhibitor, or the combination for a specified time. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-MET, anti-p-EGFR, anti-p-AKT, anti-p-ERK, and total protein controls) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

The logical relationship justifying the combination therapy is based on overcoming resistance, as depicted below.

Logic_Diagram A EGFR TKI Treatment in EGFR-addicted Cancer B Acquired Resistance A->B E Dual Pathway Blockade A->E C Bypass Track Activation (c-MET Upregulation) B->C Mechanism C->E D Tivantinib Treatment D->E Inhibits c-MET F Synergistic Tumor Inhibition E->F

Caption: Logical flow for combining Tivantinib with EGFR inhibitors.

References

A Comparative Guide: (Rac)-Tivantinib vs. Microtubule Inhibitors Like Paclitaxel

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of anti-cancer agents is paramount. This guide provides an objective comparison of (Rac)-Tivantinib, initially developed as a c-MET inhibitor, and classic microtubule inhibitors such as paclitaxel. While both agents impact the microtubular network, their modes of action and cellular consequences differ significantly, influencing their therapeutic potential and application.

Executive Summary

Initially targeting the c-MET receptor tyrosine kinase, this compound has been demonstrated to exert potent antitumor activity through a secondary mechanism: the disruption of microtubule polymerization. This dual activity complicates its classification and clinical development. In contrast, paclitaxel, a well-established chemotherapeutic, functions as a microtubule-stabilizing agent. This fundamental difference in their interaction with tubulin leads to distinct downstream cellular effects, including cell cycle arrest and apoptosis. This guide will dissect these differences, presenting key experimental data and methodologies to inform future research and drug development strategies.

Mechanism of Action: A Tale of Two Microtubule-Targeting Agents

This compound , also known as ARQ 197, was first identified as a selective, non-ATP competitive inhibitor of the c-MET receptor tyrosine kinase. The HGF/c-MET signaling pathway is a critical driver of cell proliferation, survival, migration, and invasion in many cancers. Tivantinib was designed to bind to the inactive conformation of c-MET, preventing its phosphorylation and subsequent activation of downstream pathways like PI3K-AKT, STAT3, and MEK-ERK.[1][2] However, a growing body of evidence reveals that tivantinib's cytotoxic effects are often independent of the cancer cells' c-MET status.[3][4] The primary mechanism for this broad-spectrum activity is its ability to inhibit microtubule polymerization, leading to microtubule depolymerization.[2][5][6] This action is similar to that of vinca alkaloids.

Paclitaxel , a member of the taxane family of drugs, has a well-characterized mechanism of action as a microtubule-stabilizing agent.[7][8][9] It binds to the β-tubulin subunit within the microtubule polymer, promoting the assembly of tubulin dimers into microtubules and stabilizing them against depolymerization.[8] This suppression of microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to a prolonged mitotic block and subsequent apoptosis.[8][10]

Comparative Data Presentation

The following tables summarize the quantitative data comparing the effects of this compound and paclitaxel from various in vitro studies.

Table 1: In Vitro Microtubule Polymerization

CompoundConcentrationEffect on Tubulin PolymerizationReference
This compound Dose-dependentInhibition[5]
Paclitaxel -Enhancement[5]
Vincristine (Control) -Complete Inhibition[5]
Crizotinib (Control) -No Effect[5]
PHA-665752 (Control) -No Effect[5]

Table 2: Cell Viability (IC50 Values in Cancer Cell Lines)

Cell Linec-MET StatusTivantinib IC50 (µM)Paclitaxel IC50 (nM)Reference
EBC1 Amplified~0.3-0.4Not specified[5]
MKN45 Amplified~0.3-0.4Not specified[5]
SNU638 Amplified~0.3-0.4Not specified[5]
A549 Not Amplified~0.3-0.4Not specified[5]
NCI-H460 Not Amplified~0.3-0.4Not specified[5]
HCC827 Not Amplified~0.3-0.4Not specified[5]
HeLa Not specifiedNot specified~2[11]

Note: IC50 values for tivantinib were found to be similar across cell lines regardless of their c-MET dependency, highlighting its off-target microtubule activity.[3][4]

Table 3: Effects on Cell Cycle Progression

CompoundCell LineEffect on Cell CycleReference
This compound EBC1, A549, H460G2/M Arrest[3][5]
Paclitaxel HeLaG2/M Arrest
Vincristine EBC1G2/M Arrest[3]
Crizotinib EBC1G0/G1 Arrest[3]
PHA-665752 EBC1G0/G1 Arrest[3]

Experimental Protocols

Microtubule Polymerization Assay

A fluorescence-based tubulin polymerization assay is a common method to directly assess the effect of compounds on microtubule formation in vitro.[12][13]

Protocol:

  • Reagents: Purified tubulin (e.g., from bovine brain, >99% pure), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), and the test compounds (Tivantinib, Paclitaxel).

  • Procedure:

    • Reconstitute tubulin in ice-cold polymerization buffer containing GTP.

    • In a pre-warmed 96-well plate, add the tubulin solution to wells containing various concentrations of the test compounds or vehicle control.

    • Incubate the plate at 37°C.

    • Monitor the change in fluorescence or absorbance (at 340 nm) over time using a microplate reader. An increase in signal indicates tubulin polymerization.[14]

  • Controls: Paclitaxel is used as a positive control for polymerization enhancement, while vincristine or nocodazole serve as positive controls for polymerization inhibition.[12][15]

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Cell viability assays are used to determine the cytotoxic effects of compounds on cancer cell lines.

Protocol (MTT Assay): [14]

  • Cell Culture: Plate cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of Tivantinib or Paclitaxel for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis

Flow cytometry is employed to analyze the distribution of cells in different phases of the cell cycle following drug treatment.

Protocol: [6]

  • Treatment: Treat cancer cells with the desired concentrations of Tivantinib or Paclitaxel for a specific duration (e.g., 24 hours).

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Mechanisms

Tivantinib_vs_Paclitaxel cluster_tivantinib This compound Mechanism cluster_paclitaxel Paclitaxel Mechanism Tivantinib this compound cMET c-MET Receptor Tivantinib->cMET Inhibits (Non-ATP Competitive) Tubulin_dimers_T Tubulin Dimers Tivantinib->Tubulin_dimers_T Inhibits Polymerization Downstream Downstream Signaling (PI3K/AKT, MEK/ERK) cMET->Downstream Activates Microtubule_T Microtubule Tubulin_dimers_T->Microtubule_T Depolymerization G2M_Arrest_T G2/M Arrest Microtubule_T->G2M_Arrest_T Disruption leads to Apoptosis_T Apoptosis G2M_Arrest_T->Apoptosis_T Induces Paclitaxel Paclitaxel Microtubule_P Microtubule Paclitaxel->Microtubule_P Stabilizes Tubulin_dimers_P Tubulin Dimers Tubulin_dimers_P->Microtubule_P Promotes Polymerization G2M_Arrest_P G2/M Arrest Microtubule_P->G2M_Arrest_P Suppression of dynamics leads to Apoptosis_P Apoptosis G2M_Arrest_P->Apoptosis_P Induces

Caption: Mechanisms of this compound and Paclitaxel.

Experimental Workflow: Microtubule Polymerization Assay

Microtubule_Polymerization_Workflow reagents Prepare Reagents: - Purified Tubulin - GTP - Polymerization Buffer - Test Compounds plate_prep Add Tubulin Solution and Test Compounds to 96-well Plate reagents->plate_prep incubation Incubate at 37°C plate_prep->incubation measurement Measure Fluorescence/Absorbance Over Time incubation->measurement analysis Analyze Data: - Polymerization Curves - Compare to Controls measurement->analysis

Caption: Workflow for a microtubule polymerization assay.

Conclusion

The evidence strongly suggests that while this compound was developed as a c-MET inhibitor, its predominant mechanism of anti-cancer activity in many contexts is through the inhibition of microtubule polymerization, a mechanism distinct from its intended target.[3][5][6][16] This positions it as a microtubule-destabilizing agent, mechanistically similar to vinca alkaloids. In stark contrast, paclitaxel functions as a microtubule-stabilizing agent.

For researchers and drug developers, this distinction is critical. The broad-spectrum cytotoxicity of tivantinib, independent of c-MET status, suggests its potential utility in a wider range of tumors than initially anticipated. However, its off-target effects on microtubules must be carefully considered in the design of clinical trials and the interpretation of their outcomes. The development of biomarkers to predict sensitivity to tivantinib should likely focus on factors related to microtubule dynamics and drug resistance mechanisms, rather than solely on c-MET expression. Further research into the structural basis of tivantinib's interaction with tubulin could pave the way for the design of novel microtubule inhibitors with improved efficacy and safety profiles.

References

(Rac)-Tivantinib: A Comparative Guide to its Reproducibility and Contested Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The developmental history of (Rac)-Tivantinib (ARQ 197) has been marked by a significant debate regarding its primary mechanism of action, raising critical questions about the reproducibility of its initially reported biological activity. Originally advanced as a selective, non-ATP-competitive inhibitor of the MET receptor tyrosine kinase, subsequent research has compellingly demonstrated that its potent anti-tumor effects may be independent of MET inhibition and instead attributable to microtubule destabilization.[1][2][3][4][5][6][7] This guide provides a comprehensive comparison of the conflicting data, details the experimental protocols used to assess its activity, and offers a clear perspective on the current understanding of Tivantinib's biological effects.

The Controversy: MET Inhibitor vs. Microtubule Agent

Tivantinib was initially developed to target the HGF/c-MET signaling pathway, which is frequently dysregulated in various cancers, promoting cell proliferation, survival, and invasion.[8][9] Early clinical trials were predicated on this mechanism, with some studies suggesting a survival benefit in patients with high MET expression.[8][10] However, the reproducibility of these findings came into question when independent research groups observed that Tivantinib's cytotoxic effects were not correlated with MET dependency in cancer cell lines.[3][4][5][6]

These studies revealed that Tivantinib induced a G2/M cell cycle arrest, a characteristic effect of microtubule-targeting agents, rather than the G0/G1 arrest typically seen with other MET inhibitors like crizotinib and PHA-665752.[3][4][5][6] Furthermore, in vitro assays confirmed that Tivantinib directly inhibits tubulin polymerization, similar to vinca alkaloids.[3][7][11] This has led to the re-evaluation of Tivantinib's clinical trial data and has significant implications for its future development and application.

Quantitative Data Comparison

The following table summarizes the reported potencies of Tivantinib and comparator compounds against MET and tubulin polymerization, highlighting the discrepancy in its activities.

CompoundTargetAssay TypeReported IC50 / GI50Reference
Tivantinib (ARQ 197) MET-dependent cells Cell ViabilityPotent (nM range)[4][6]
MET-independent cells Cell ViabilityPotent (nM range)[3][4][5][6]
Tubulin Polymerization In vitro assayInhibition at ~3 µM[3][7]
Crizotinib MET-dependent cells Cell ViabilityPotent (nM range)[3][4][6]
MET-independent cells Cell ViabilityWeak or inactive[3][4][5][6]
Tubulin Polymerization In vitro assayNo effect[3][7]
PHA-665752 MET-dependent cells Cell ViabilityPotent (nM range)[3][4][6]
MET-independent cells Cell ViabilityWeak or inactive[3][4][5][6]
Tubulin Polymerization In vitro assayNo effect[3][7]
Vincristine Various Cancer Cells Cell ViabilityPotent (nM range)[3]
Tubulin Polymerization In vitro assayPotent inhibition[3][7]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are context-dependent and can vary between cell lines and assay conditions. The table provides a qualitative comparison based on published findings.

Experimental Protocols

The following are summaries of key experimental protocols used to investigate the mechanism of action of Tivantinib.

1. Cell Viability and Growth Inhibition Assays:

  • Method: Cancer cell lines, both with and without MET amplification or dependency, are seeded in multi-well plates. Cells are treated with a range of concentrations of Tivantinib, crizotinib, PHA-665752, or vincristine for 72 hours.[3][4][6]

  • Readout: Cell viability is assessed using assays such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[3]

  • Purpose: To determine the cytotoxic potency of the compounds across different cell lines and to ascertain if the effect correlates with MET status.

2. Cell Cycle Analysis:

  • Method: Cells are treated with the test compounds (e.g., 1 µM Tivantinib, vincristine, PHA-665752, or crizotinib) for 24 hours.[3][5] Cells are then harvested, fixed in ethanol, and stained with propidium iodide (PI), a fluorescent dye that binds to DNA.

  • Readout: The DNA content of the cells is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[3][5]

  • Purpose: To identify the specific phase of the cell cycle at which the drug induces an arrest. A G2/M arrest is characteristic of microtubule-targeting agents, while a G0/G1 arrest is often seen with MET inhibitors.[3][4][5][6]

3. In Vitro Tubulin Polymerization Assay:

  • Method: Highly purified tubulin is incubated with GTP at 37°C in the presence or absence of various concentrations of Tivantinib or control compounds (e.g., vincristine as an inhibitor, paclitaxel as a promoter).

  • Readout: The assembly of microtubules is monitored over time by measuring the change in light absorbance or fluorescence.[3][7]

  • Purpose: To directly assess the effect of the compound on the polymerization of purified tubulin, providing evidence for a direct interaction.

4. Immunofluorescence Microscopy for Microtubule Integrity:

  • Method: Cells are grown on coverslips and treated with the test compounds for a specified period (e.g., 16 hours). The cells are then fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody. The cell nuclei are counterstained with a DNA dye like Hoechst.

  • Readout: The integrity and organization of the microtubule network are visualized using fluorescence microscopy.[3][7]

  • Purpose: To visually inspect the effect of the drug on the cellular microtubule structure. Disruption of the microtubule network is a hallmark of microtubule-destabilizing agents.

Visualizing the Mechanisms and Workflows

To further clarify the contested mechanisms of Tivantinib and the experimental approaches to dissect them, the following diagrams are provided.

Tivantinib_MET_Inhibition_Pathway cluster_membrane Cell Membrane MET_Receptor MET Receptor Downstream_Signaling Downstream Signaling (PI3K/AKT, RAS/MAPK) MET_Receptor->Downstream_Signaling Activates HGF HGF (Ligand) HGF->MET_Receptor Binds & Activates Tivantinib This compound Tivantinib->MET_Receptor Inhibits (Proposed) Cell_Effects Proliferation, Survival, Invasion Downstream_Signaling->Cell_Effects

Caption: Proposed MET Inhibition Pathway of Tivantinib.

Tivantinib_Microtubule_Disruption_Pathway Tivantinib This compound Microtubule_Polymerization Microtubule Polymerization Tivantinib->Microtubule_Polymerization Inhibits Tubulin_Dimers α/β-Tubulin Dimers Tubulin_Dimers->Microtubule_Polymerization Microtubule_Dynamics Dynamic Microtubules Microtubule_Polymerization->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Microtubule Destabilization Mechanism of Tivantinib.

Experimental_Workflow_Tivantinib cluster_cellular Cellular Assays cluster_biochemical Biochemical Assays Cell_Viability Cell Viability Assay (MET-dependent vs. MET-independent cells) Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Immunofluorescence Microtubule Staining (Immunofluorescence) Cell_Cycle->Immunofluorescence Conclusion Conclusion on Primary Mechanism Immunofluorescence->Conclusion Tubulin_Polymerization In Vitro Tubulin Polymerization Assay Tubulin_Polymerization->Conclusion MET_Kinase MET Kinase Assay (In vitro) MET_Kinase->Conclusion Hypothesis Hypothesis: Tivantinib's Mechanism of Action Hypothesis->Cell_Viability Hypothesis->Tubulin_Polymerization Hypothesis->MET_Kinase

Caption: Workflow to Investigate Tivantinib's Mechanism.

Conclusion and Future Directions

The available evidence strongly suggests that the primary anti-tumor activity of this compound is a result of its ability to disrupt microtubule polymerization, a mechanism independent of its effects on the MET receptor.[3][4][5][6][7][11][12] This has led to the termination of some clinical trials and a re-evaluation of its therapeutic potential.[1] For researchers and drug developers, the story of Tivantinib serves as a critical case study on the importance of rigorous mechanism-of-action studies and the need to independently verify preclinical findings. Future investigations into Tivantinib or its analogs should consider its microtubule-destabilizing properties as a primary endpoint and explore its potential as a cytotoxic agent in contexts where this mechanism is therapeutically relevant.

References

(Rac)-Tivantinib: A Comparative Analysis of Potency Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (Rac)-Tivantinib's potency against a panel of cancer cell lines, supported by experimental data. Tivantinib (ARQ 197) was initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] However, a growing body of evidence reveals that its cytotoxic effects are often independent of c-MET inhibition and are largely attributed to its off-target activity as a microtubule-disrupting agent.[3][4][5] This guide will delve into the comparative potency of Tivantinib, benchmarked against other c-MET inhibitors and a classic microtubule-targeting drug.

Comparative Potency of Tivantinib and Other Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Tivantinib in comparison to the c-MET inhibitors Crizotinib and PHA-665752 across a panel of non-small-cell lung cancer (NSCLC) cell lines with varying c-MET dependency.

Cell Linec-MET StatusTivantinib IC50 (µM)Crizotinib IC50 (µM)PHA-665752 IC50 (µM)
MET-Independent
A549KRAS mutant0.36> 10> 10
PC9EGFR mutant0.8> 10> 10
PC9 GR4EGFR mutant, T790M0.6> 10> 10
HCC827EGFR mutant0.5> 10> 10
H3122ALK translocation0.40.2> 10
MET-Dependent
EBC-1MET amplification0.4< 0.05< 0.05
H1993MET amplification0.5< 0.05< 0.05
HCC827 GR6EGFR mutant, MET amplification0.60.10.1

Data compiled from studies by Calles et al. (2015).[6][7]

As the data indicates, Tivantinib exhibits potent anti-proliferative activity across all tested NSCLC cell lines, with IC50 values consistently in the sub-micromolar range, regardless of their c-MET dependency.[8] In stark contrast, the ATP-competitive c-MET inhibitors, Crizotinib and PHA-665752, only show significant growth inhibition in cell lines with MET amplification.[6][7] This suggests that Tivantinib's primary mechanism of action in these cell lines is not through c-MET inhibition.

Further studies have shown that Tivantinib's cytotoxic effects are comparable in both c-MET-addicted and non-addicted cancer cell lines.[3][4] For instance, the IC50 values of Tivantinib in c-MET-independent lines like A549 and H460 were similar to those in c-MET-addicted lines such as EBC1 and MKN45.[3]

Experimental Protocols

Cell Viability Assays

The anti-proliferative effects of Tivantinib and other inhibitors are commonly assessed using cell viability assays such as the MTT and CellTiter-Glo assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., Tivantinib, Crizotinib) and incubate for a specified period (typically 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat cells with the compounds in an opaque-walled 96-well plate.

  • Reagent Addition: After the incubation period, add the CellTiter-Glo® reagent directly to the wells.

  • Lysis and Signal Stabilization: Shake the plate for a few minutes to induce cell lysis and then incubate at room temperature to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells.[1][9]

Signaling Pathways and Experimental Workflow

c-MET Signaling Pathway

The c-MET signaling pathway, when activated by its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, survival, and motility.[10][11] Tivantinib was designed to inhibit this pathway.

cMET_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-MET c-MET PI3K PI3K c-MET->PI3K RAS RAS c-MET->RAS STAT3 STAT3 c-MET->STAT3 HGF HGF HGF->c-MET Binds and Activates AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Motility Motility STAT3->Motility

Caption: Simplified c-MET signaling pathway.

Experimental Workflow for Cell Viability Assay

The following diagram illustrates a typical workflow for determining the IC50 value of a compound using a cell-based assay.

Experimental_Workflow A Seed cells in 96-well plate B Incubate overnight A->B D Treat cells with Tivantinib B->D C Prepare serial dilutions of Tivantinib C->D E Incubate for 72 hours D->E F Add CellTiter-Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 values G->H

Caption: Workflow for IC50 determination.

The Off-Target Effect: Tubulin Polymerization Inhibition

Several studies have demonstrated that Tivantinib's potent, broad-spectrum anticancer activity is due to its ability to inhibit tubulin polymerization, leading to a G2/M cell cycle arrest and apoptosis.[3][4][5] This mechanism is distinct from that of c-MET inhibition, which typically induces a G0/G1 arrest.[5]

The activity of Tivantinib has been compared to known microtubule-targeting agents. In a COMPARE analysis, a method that screens for compounds with similar patterns of activity across a panel of 39 cancer cell lines, Tivantinib's profile closely correlated with that of tubulin inhibitors.[3][4]

Tubulin Polymerization Assay

The direct effect of Tivantinib on tubulin polymerization can be assessed using an in vitro assay.

  • Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared.

  • Compound Addition: Test compounds (Tivantinib, positive controls like paclitaxel or vincristine, and a negative control) are added to the reaction mixture.

  • Polymerization Induction: The reaction is initiated by raising the temperature to 37°C.

  • Fluorescence Monitoring: The fluorescence is monitored over time. An increase in fluorescence indicates tubulin polymerization. Inhibitors of polymerization, like Tivantinib, will show a reduction in the rate and extent of fluorescence increase.[7]

Conclusion

While this compound was initially developed as a c-MET inhibitor, its potent cytotoxic effects across a wide range of cancer cell lines, irrespective of their c-MET status, are primarily attributed to its off-target activity as a microtubule-disrupting agent. This positions Tivantinib more accurately as a microtubule inhibitor rather than a selective c-MET inhibitor. For researchers and drug developers, it is crucial to consider this dual mechanism of action when evaluating its therapeutic potential and designing clinical trials. The provided data and protocols offer a framework for the continued investigation and benchmarking of Tivantinib's efficacy.

References

Safety Operating Guide

(Rac)-Tivantinib proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of (Rac)-Tivantinib is crucial for laboratory safety and environmental protection. As a compound used in research, particularly in the context of cancer drug development, it possesses potential hazards that necessitate careful handling and disposal. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, ensuring the safety of personnel and compliance with regulations.

Hazard Profile of this compound

This compound is classified as a substance with significant health risks. It is essential to be aware of these hazards before handling and disposing of the compound.

  • Reproductive Toxicity : Tivantinib is suspected of damaging fertility or the unborn child[1].

  • Organ Toxicity : It may cause damage to organs through prolonged or repeated exposure[1].

Due to these hazards, it is imperative to prevent its release into the environment. Specifically, this compound should not be allowed to enter sewers or surface and ground water[1].

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound. This procedure is based on general guidelines for the disposal of hazardous pharmaceutical compounds and antineoplastic agents.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

2. Waste Segregation and Collection:

  • All waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment, must be segregated from general laboratory waste.

  • Collect all solid waste contaminated with this compound in a dedicated, clearly labeled, and sealed hazardous waste container[2].

  • For liquid waste containing this compound, use a dedicated, leak-proof, and clearly labeled hazardous waste container.

3. Disposal Method: The primary recommended method for the disposal of this compound, as with many antineoplastic and cytotoxic drugs, is high-temperature incineration [3].

  • Do not dispose of this compound down the drain or in regular trash[1][3].

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container. They will ensure it is sent to a licensed hazardous waste incineration facility.

  • If incineration is not available, consult with your EHS office for alternative disposal methods, which may include returning the compound to the supplier or waste encapsulation[3].

4. Decontamination:

  • After handling and packaging the waste, decontaminate the work area (e.g., fume hood, benchtop) with an appropriate cleaning agent.

  • Dispose of all cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same dedicated container.

5. Documentation:

  • Maintain a record of the disposed of this compound, including the quantity and date of disposal, in your laboratory's chemical inventory.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

TivantinibDisposal cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Disposal Path start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe segregate Segregate Waste ppe->segregate collect_solid Collect Solid Waste in Labeled Container segregate->collect_solid collect_liquid Collect Liquid Waste in Labeled Container segregate->collect_liquid contact_ehs Contact EHS for Pickup collect_solid->contact_ehs collect_liquid->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration end End: Proper Disposal Complete incineration->end

Caption: Workflow for the safe disposal of this compound.

Quantitative Data

No specific quantitative data for the disposal of this compound, such as concentration limits for different disposal routes, were found in the reviewed safety data sheets. The general principle is to treat any concentration of this compound as hazardous waste.

Experimental Protocols

The disposal procedure described above constitutes the protocol for safely managing and disposing of this compound waste in a laboratory setting. Adherence to this protocol is essential for minimizing risk.

It is critical to always consult your institution's specific safety and disposal guidelines, as well as local and national regulations, as they may have additional requirements. Your institution's Environmental Health and Safety department is the primary resource for guidance on hazardous waste disposal.

References

Personal protective equipment for handling (Rac)-Tivantinib

Author: BenchChem Technical Support Team. Date: November 2025

(Rac)-Tivantinib , a selective c-Met tyrosine kinase inhibitor, requires stringent safety protocols due to its potential health hazards.[1][2][3] This guide provides immediate, essential information for researchers, scientists, and drug development professionals on the safe handling, personal protective equipment (PPE), and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory procedures.

Procedure Required PPE Specifications
Weighing and Aliquoting (Dry Powder) Double Gloves, Gown, Eye Protection, RespiratorUse chemotherapy-rated nitrile gloves.[4][5] Wear a disposable gown with knit cuffs.[5] Use safety glasses with side shields or goggles. An N95 respirator is recommended to prevent inhalation of fine particles.[5]
Solution Preparation Double Gloves, Gown, Eye ProtectionChemotherapy-rated nitrile gloves and a disposable gown are required.[4][5] Safety glasses or goggles should be worn.[6]
Cell Culture and Animal Studies Gloves, Gown, Eye ProtectionSingle-use nitrile gloves and a lab coat are standard. Use safety glasses to protect from splashes.
Waste Disposal Double Gloves, GownWear two pairs of chemotherapy-rated gloves and a disposable gown when handling cytotoxic waste.[4][5]

Handling and Experimental Protocols

This compound should be handled in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[7] Avoid the formation of dust and aerosols.[7]

Protocol for Preparing a Stock Solution:

  • Preparation: Before starting, ensure all necessary PPE is correctly worn. Prepare the workspace within a certified chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. Use anti-static weigh paper or a weighing boat.

  • Dissolving: this compound is soluble in organic solvents such as DMSO and ethanol.[8] To prepare a stock solution, add the solvent of choice to the vessel containing the powder.[8] Cap the vessel securely and vortex or sonicate until the solid is completely dissolved.

  • Storage: Store the stock solution at -20°C in a tightly sealed container.[8] Aqueous solutions are not recommended for storage for more than one day.[8]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these immediate actions:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[9]

  • Eye Contact: Rinse eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[3] Seek medical attention.[7]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

  • Ingestion: Do not induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[7]

A spill kit appropriate for cytotoxic agents should be readily available in the laboratory.

Disposal Plan

All materials contaminated with this compound, including gloves, gowns, weigh paper, and pipette tips, are considered cytotoxic waste.[10]

  • Segregation: Cytotoxic waste must be segregated from other laboratory waste streams.[10][11]

  • Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled with the cytotoxic symbol.[11][12]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated cytotoxic sharps container.[11]

  • Final Disposal: Cytotoxic waste is typically incinerated at a specialized facility.[13] Follow all local, state, and federal regulations for hazardous waste disposal.[12]

Workflow and Safety Diagram

The following diagram illustrates the key stages of handling this compound, emphasizing the integration of safety measures at each step.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Fume Hood A->B C Weigh Powder B->C D Dissolve in Solvent C->D E Perform Experiment D->E F Decontaminate Surfaces E->F G Segregate Cytotoxic Waste F->G H Dispose of Waste G->H I Doff PPE H->I

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.